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  • Product: Isopropyl (4-fluorophenyl)carbamate
  • CAS: 457-79-4

Core Science & Biosynthesis

Foundational

Synthesis and Characterization of Isopropyl (4-fluorophenyl)carbamate: A Technical Guide

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: Isopropyl (4-fluorophenyl)carbamate (CAS: 457-79-4) Executive Summary Carbamates (urethanes) represent a privileged structura...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: Isopropyl (4-fluorophenyl)carbamate (CAS: 457-79-4)

Executive Summary

Carbamates (urethanes) represent a privileged structural motif in medicinal chemistry and agrochemicals, frequently serving as stable peptide bond surrogates, protecting groups, and active pharmacophores (e.g., in FAAH and cholinesterase inhibitors). The synthesis of isopropyl (4-fluorophenyl)carbamate requires precise control over nucleophilic acyl substitution or addition mechanisms. This whitepaper details two orthogonal, field-proven synthetic trajectories for this compound, emphasizing the mechanistic causality behind reagent selection, solvent greenness, and self-validating experimental controls.

Mechanistic Rationale & Synthetic Strategy

As a Senior Application Scientist, I approach carbamate synthesis by evaluating atom economy, reagent toxicity, and kinetic control. We can access isopropyl (4-fluorophenyl)carbamate via two primary routes:

Route A: Chloroformate-Mediated Acyl Substitution

This route relies on the reaction between 4-fluoroaniline and isopropyl chloroformate. The para-fluoro substituent on the aniline ring exerts an inductive electron-withdrawing effect (-I), slightly dampening the nucleophilicity of the amine compared to unsubstituted aniline. However, it remains sufficiently reactive to attack the highly electrophilic carbonyl carbon of the chloroformate.

  • Causality of Base Selection: This reaction generates stoichiometric hydrogen chloride (HCl). If left unneutralized, HCl rapidly protonates the unreacted 4-fluoroaniline, forming an unreactive anilinium salt and stalling the reaction at 50% conversion. Thus, a non-nucleophilic base like triethylamine (Et₃N) or pyridine is mandatory to act as an HCl scavenger.

Route B: Isocyanate-Mediated Nucleophilic Addition

This route utilizes 4-fluorophenyl isocyanate and isopropanol. From a green chemistry perspective, this is a 100% atom-economical addition reaction .

  • Causality of Anhydrous Conditions: The electrophilic central carbon of the isocyanate is highly susceptible to nucleophilic attack. While isopropanol is the intended nucleophile, trace water will aggressively compete. Water addition forms an unstable carbamic acid that spontaneously decarboxylates into 4-fluoroaniline. This newly formed amine will rapidly attack another equivalent of isocyanate, generating the highly insoluble 1,3-bis(4-fluorophenyl)urea as a parasitic byproduct1[1]. Therefore, rigorous exclusion of moisture is non-negotiable.

SynthesisRoutes A 4-Fluoroaniline + Isopropyl Chloroformate C Base (Et3N), Solv (DCM) 0 °C to RT A->C Route A Acyl Substitution B 4-Fluorophenyl Isocyanate + Isopropanol D Solv (Cyrene / THF) 40 °C, Anhydrous B->D Route B Nucleophilic Addition E Isopropyl (4-fluorophenyl)carbamate C->E - HCl D->E 100% Atom Economy

Fig 1: Divergent synthetic pathways for isopropyl (4-fluorophenyl)carbamate.

Experimental Methodologies

Every robust protocol must be a self-validating system. The following methodologies incorporate built-in quality control checkpoints to ensure high-fidelity synthesis.

Protocol A: Chloroformate-Amine Coupling
  • System Preparation: Flame-dry a 100 mL round-bottom flask. Purge with dry N₂. Add 4-fluoroaniline (10.0 mmol) and anhydrous dichloromethane (DCM, 30 mL).

  • Base Addition: Inject triethylamine (12.0 mmol, 1.2 eq). Rationale: A slight excess ensures complete scavenging of HCl.

  • Kinetic Control (Critical Step): Cool the reaction mixture to 0 °C using an ice bath. Dropwise addition of isopropyl chloroformate (11.0 mmol, 1.1 eq) over 15 minutes is required. Rationale: The reaction is highly exothermic. Low temperatures suppress the formation of bis-acylated byproducts and maintain chemoselectivity.

  • Validation & Progression: Remove the ice bath and allow the mixture to warm to room temperature (RT). Monitor via TLC (20% EtOAc/Hexanes). The disappearance of the UV-active amine spot (Rf ~0.3) and the appearance of a higher Rf product spot (~0.6) validates completion (typically 2-4 hours).

  • Aqueous Workup: Quench the reaction with 1M HCl (20 mL) to protonate and remove unreacted Et₃N and trace aniline. Separate the organic layer, wash with saturated NaHCO₃ (20 mL) to remove acidic impurities, and finally with brine (20 mL). Dry over anhydrous Na₂SO₄.

  • Isolation: Concentrate under reduced pressure. Recrystallize the crude solid from hot hexanes/ethyl acetate to yield the pure carbamate.

Protocol B: Isocyanate-Alcohol Addition (Green Solvent Adaptation)

Recent advancements have highlighted Cyrene™ as a bio-available, dipolar aprotic solvent replacement for toxic DMF/NMP.

  • Reagent Mixing: To a stirred solution of anhydrous isopropanol (5.0 mmol) in Cyrene™ or THF (5 mL) under N₂, add 4-fluorophenyl isocyanate (0.5 mmol). Rationale: Isopropanol is used in excess to drive the equilibrium and act as a co-solvent.

  • Thermal Activation: Heat the reaction to 40 °C. Rationale: Room temperature reactions can take up to a week for good yields; elevating to 40 °C reduces reaction time to 16 hours without degrading the isocyanate.

  • Workup: Dilute with EtOAc (15 mL), wash thoroughly with water (3 x 10 mL) to remove Cyrene™ and excess isopropanol. Dry over Na₂SO₄ and concentrate in vacuo.

Workflow S1 1. Reagent Preparation Dry glassware, inert N2 atm. S2 2. Reactant Mixing Strict temperature control (0 °C) S1->S2 S3 3. Reaction Monitoring TLC validation (Hexane/EtOAc) S2->S3 S4 4. Quench & Workup Aqueous wash to remove salts S3->S4 S5 5. Purification Recrystallization (90-92 °C MP) S4->S5

Fig 2: Self-validating experimental workflow ensuring high-purity carbamate synthesis.

Analytical Characterization

Thorough spectroscopic elucidation is required to confirm the structural integrity of the synthesized carbamate. The diagnostic isopropyl methine heptet (~5.01 ppm) and the strongly coupled aromatic fluorine signals are key validation markers.

Analytical TechniqueParameter / ShiftAssignment / Description
Physical State Solid, Colorless to WhitePurified via recrystallization
Melting Point 90 – 92 °CCorresponds to high-purity crystalline product
¹H NMR (400 MHz, CDCl₃) δ 7.33 (m, 2H)Aromatic protons ortho to carbamate nitrogen
δ 6.98 (m, 2H)Aromatic protons ortho to fluorine
δ 6.55 (br s, 1H)N-H carbamate proton
δ 5.01 (hept, J = 6.3 Hz, 1H)Isopropyl methine (CH) proton
δ 1.30 (d, J = 6.3 Hz, 6H)Isopropyl methyl (CH₃) protons
¹³C NMR (100 MHz, CDCl₃) δ 159.0 (d, J = 243 Hz)Aromatic C-F carbon
δ 153.5Carbamate carbonyl (C=O)
δ 68.5Isopropyl methine carbon
δ 22.0Isopropyl methyl carbons
IR Spectroscopy (ATR) 3310 cm⁻¹N-H stretching vibration
1705 cm⁻¹C=O stretching vibration (carbamate)

References

  • Dehydrative Mizoroki-Heck reaction and the use of Cyrene as a solvent - University of Huddersfield Repository.
  • Synthesis of Isocyanates from CO2 and Amines under Mild Conditions - Scholaris.
  • Purification of Laboratory Chemicals - VDOC.PUB.

Sources

Exploratory

Physicochemical Properties and Synthetic Workflows of Isopropyl (4-fluorophenyl)carbamate: A Comprehensive Technical Guide

Executive Summary As a Senior Application Scientist, I approach molecular design and synthesis not merely as a sequence of reactions, but as a deliberate engineering of physicochemical properties. Isopropyl (4-fluorophen...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I approach molecular design and synthesis not merely as a sequence of reactions, but as a deliberate engineering of physicochemical properties. Isopropyl (4-fluorophenyl)carbamate (CAS: 457-79-4) is a highly versatile fluorinated building block and pharmacophore[1]. By strategically replacing a hydrogen atom with fluorine at the para position of the phenyl ring, we fundamentally alter the molecule's metabolic stability, lipophilicity, and target engagement profile compared to its non-fluorinated analog, propham.

This whitepaper provides an in-depth analysis of the structural causality, quantitative physicochemical data, and self-validating synthetic protocols required to utilize this compound effectively in drug development and agrochemical research.

Core Physicochemical Profile

Understanding the baseline quantitative metrics of a compound is the first step in predicting its behavior in complex biological or solvent systems. The data below summarizes the core properties of Isopropyl (4-fluorophenyl)carbamate[1][2].

PropertyValueCausality / Significance
Chemical Name Isopropyl N-(4-fluorophenyl)carbamateStandard IUPAC nomenclature.
CAS Number 457-79-4Unique identifier for regulatory compliance.
Molecular Formula C10H12FNO2Dictates mass and elemental composition.
Molecular Weight 197.21 g/mol Optimal for small-molecule drug design (Lipinski's Rule of 5).
Physical State Colorless solidIndicates high crystalline lattice energy.
Melting Point 90–92 °CUseful for purity validation via differential scanning calorimetry.
Boiling Point 220.8 ± 23.0 °C (Predicted)High BP due to intermolecular hydrogen bonding of the carbamate.
Density 1.184 ± 0.06 g/cm³ (Predicted)Higher than non-fluorinated analogs due to the dense fluorine atom.

Structural and Mechanistic Insights (SAR Logic)

The utility of Isopropyl (4-fluorophenyl)carbamate is driven by three distinct structural motifs. As researchers, we must understand why these specific functional groups are chosen.

  • The para-Fluoro Substitution: Fluorine is a classic bioisostere for hydrogen. Because the C-F bond is highly polarized and possesses a high bond dissociation energy (~115 kcal/mol), it strongly resists oxidative cleavage by cytochrome P450 enzymes[3]. In unsubstituted phenylcarbamates, rapid para-hydroxylation is a major metabolic liability. The fluorine atom blocks this degradation pathway while maintaining a similar van der Waals radius (1.47 Å for F vs. 1.20 Å for H), ensuring the molecule still fits precisely into intended receptor pockets without introducing steric clash.

  • The Carbamate Core: This linkage acts as a stable, bidentate pharmacophore. The N-H acts as a hydrogen bond donor, while the C=O acts as a hydrogen bond acceptor, enabling robust target engagement.

  • The Isopropyl Moiety: The branched aliphatic chain increases the overall lipophilicity (LogP) of the molecule, facilitating superior cell membrane permeability compared to simpler methyl or ethyl esters.

Properties Core Isopropyl (4-fluorophenyl)carbamate F_sub 4-Fluoro Substitution Core->F_sub Carbamate Carbamate Linkage Core->Carbamate Iso Isopropyl Group Core->Iso Prop1 Blocks para-hydroxylation (Metabolic Stability) F_sub->Prop1 Electronic/Steric Effect Prop3 Enhanced Lipophilicity (Membrane Permeability) F_sub->Prop3 C-F Bond Polarity Prop2 Hydrogen bond donor/acceptor (Target Binding) Carbamate->Prop2 Pharmacophore Iso->Prop3 Hydrophobic Interaction

Fig 1. Structure-property relationships dictating the physicochemical behavior of the molecule.

Synthetic Methodologies & Experimental Protocols

The synthesis of Isopropyl (4-fluorophenyl)carbamate can be approached via three primary pathways. Selecting the correct pathway depends on your laboratory's tolerance for hazardous reagents (e.g., chloroformates vs. isocyanates) and the desired atom economy.

Synthesis A 4-Fluoroaniline E CO2 + DBU + Dehydrating Agent A->E Pathway C: CO2 Fixation F Isopropyl (4-fluorophenyl)carbamate (Target) A->F Pathway A: Base (e.g., Pyridine) Nucleophilic Acyl Substitution B Isopropyl Chloroformate B->F Pathway A C 4-Fluorophenyl Isocyanate C->F Pathway B: Catalyst/Heat Nucleophilic Addition D Isopropanol D->F Pathway B & C E->F In-situ Isocyanate

Fig 2. Synthetic pathways to Isopropyl (4-fluorophenyl)carbamate via distinct chemical routes.

Protocol A: The Chloroformate Route (Nucleophilic Acyl Substitution)

This is the most robust laboratory-scale method.

  • Causality in experimental design: We use a mild base (triethylamine) to act as an acid scavenger. If omitted, the generated HCl would protonate the 4-fluoroaniline, forming an unreactive hydrochloride salt and stalling the reaction. Furthermore, the slow addition of the chloroformate at 0 °C thermodynamically suppresses the competitive formation of symmetrical 1,3-bis(4-fluorophenyl)urea.

Step-by-Step Methodology:

  • Preparation: Dissolve 10.0 mmol of 4-fluoroaniline in 20 mL of anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere to prevent moisture-induced hydrolysis of the chloroformate.

  • Base Addition: Add 12.0 mmol (1.2 eq) of anhydrous triethylamine. Cool the mixture to 0 °C using an ice bath.

  • Reagent Addition: Dropwise add 11.0 mmol (1.1 eq) of isopropyl chloroformate over 15 minutes.

  • Reaction Progression: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Quench and Workup: Quench the reaction with 15 mL of saturated aqueous NaHCO3. Separate the organic layer, wash with 1M HCl (to remove residual aniline), followed by brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Recrystallize from hexane/ethyl acetate.

Protocol B: Mild CO2 Fixation (Green Chemistry Approach)

Recent advancements have enabled the synthesis of carbamates directly from amines and atmospheric CO2, bypassing toxic phosgene derivatives entirely[4].

  • Causality in experimental design: 4-fluoroaniline reacts with CO2 in the presence of DBU to form a carbamic acid intermediate. A dehydrating agent (e.g., TFAA) converts this intermediate into an isocyanate in situ at -78 °C, which is immediately trapped by excess isopropanol to yield the carbamate[4].

Self-Validating System Checkpoint: Every robust protocol must validate itself without relying solely on post-reaction mass spectrometry.

  • In-situ validation: For the isocyanate route, the reaction is self-validating through React IR monitoring. The complete disappearance of the highly distinct isocyanate N=C=O stretching frequency at ~2270 cm⁻¹ provides immediate, empirical proof that the electrophile has been fully consumed.

  • Post-reaction validation: The appearance of a sharp, diagnostic septet at δ ~5.00 ppm in the 1H NMR spectrum confirms the successful incorporation of the isopropyl ester group, while a 19F NMR signal at -118 ppm validates the integrity of the fluorinated aromatic ring[2].

Analytical Characterization Standards

To confirm the successful synthesis and high purity of Isopropyl (4-fluorophenyl)carbamate, cross-reference your analytical data against these established benchmarks[2]:

  • 1H NMR (400 MHz, CDCl3): The aromatic protons present a tightly coupled multiplet (AA'BB' system perturbed by fluorine) around δ 7.00 - 7.35 ppm. The isopropyl CH proton appears as a characteristic septet around δ 5.00 ppm, and the methyl groups appear as a doublet at δ 1.30 ppm. The NH proton typically appears as a broad singlet around δ 6.50 ppm.

  • 19F NMR (376 MHz, CDCl3): A single peak around δ -118 ppm (relative to CFCl3), splitting into a multiplet due to coupling with the adjacent aromatic protons.

  • Mass Spectrometry (ESI-MS): Expected [M+H]+ parent ion at m/z 198.1.

References

  • ChemicalBook. "ISOPROPYL N-(4-FLUOROPHENYL)
  • ePrints Repository. "Dehydrative Mizoroki-Heck reaction and the use of Cyrene as a solvent". University of Huddersfield.
  • Scholaris.ca. "Synthesis of Isocyanates from CO2 and Amines under Mild Conditions".
  • ResearchGate.

Sources

Foundational

Isopropyl (4-fluorophenyl)carbamate: Mechanism of Action, Structural Dynamics, and Experimental Applications

Executive Summary Isopropyl (4-fluorophenyl)carbamate (CAS: 457-79-4) is a highly specialized fluorinated derivative of the classic N-phenylcarbamate class of compounds. Originally derived from the structural scaffold of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Isopropyl (4-fluorophenyl)carbamate (CAS: 457-79-4) is a highly specialized fluorinated derivative of the classic N-phenylcarbamate class of compounds. Originally derived from the structural scaffold of the herbicide Propham (isopropyl phenylcarbamate), the introduction of a fluorine atom at the para position of the phenyl ring fundamentally alters the molecule's pharmacodynamics, metabolic stability, and binding affinity. This whitepaper provides an in-depth technical analysis of its primary mechanism of action—microtubule disruption—while exploring its emerging utility as a structural motif in enzyme inhibition (cPLA2α, MetAP2) and site-specific bioconjugation.

Structural Biology and the "Fluorine Effect"

To understand the mechanism of action of isopropyl (4-fluorophenyl)carbamate, one must first analyze the causality behind its structural design. The parent compound, Propham, suffers from rapid metabolic degradation via cytochrome P450-mediated para-hydroxylation of the phenyl ring.

By substituting a highly electronegative fluorine atom at the para position, researchers achieve a profound bioisosteric effect :

  • Metabolic Shielding : The strong C–F bond (approx. 116 kcal/mol) resists oxidative cleavage by CYP450 enzymes, effectively blocking para-hydroxylation and extending the biological half-life.

  • Enhanced Lipophilicity : The fluorine substitution increases the molecule's logP, facilitating superior penetration across lipid bilayers and cell membranes.

  • Altered Binding Kinetics : The electron-withdrawing nature of fluorine modulates the electron density of the phenyl ring, enhancing π-π stacking and hydrophobic interactions within target protein binding pockets.

Recent advancements in green chemistry have optimized the synthesis of this compound. Traditional methods relying on toxic dipolar aprotic solvents (e.g., DMF) have been superseded by protocols utilizing Cyrene™ (dihydrolevoglucosenone). In modern workflows, 4-fluorophenyl isocyanate is reacted with isopropanol in Cyrene at 40 °C, yielding the carbamate with >80% efficiency [1].

Primary Mechanism of Action: Microtubule Disruption

Like its halogenated analogs, isopropyl (4-fluorophenyl)carbamate functions primarily as a mitotic poison by disrupting microtubule dynamics.

The Signaling and Disruption Pathway

The compound exerts its effect by binding directly to tubulin heterodimers. While taxanes (like paclitaxel) stabilize microtubules, N-phenylcarbamates act as destabilizers. They bind to a hydrophobic pocket overlapping with or adjacent to the colchicine-binding site on β-tubulin. This binding induces a conformational shift that prevents the longitudinal and lateral interactions required for tubulin dimers to polymerize into protofilaments.

Consequently, the mitotic spindle cannot form correctly. Cells attempting to divide are arrested in prometaphase , triggering the spindle assembly checkpoint (SAC) and ultimately leading to apoptosis.

MOA A Isopropyl (4-fluorophenyl)carbamate (Cellular Entry) B Binding to Tubulin Heterodimers (Carbamate/Colchicine Site) A->B C Steric Hindrance of Tubulin-Tubulin Interfaces B->C D Inhibition of Microtubule Polymerization C->D E Mitotic Spindle Disruption & Prometaphase Arrest D->E

Mechanism of action pathway for Isopropyl (4-fluorophenyl)carbamate in microtubule disruption.

Emerging Pharmacological Roles of the 4-Fluorophenylcarbamate Motif

Beyond microtubule inhibition, the 4-fluorophenylcarbamate moiety has become a privileged substructure in modern drug discovery and bioconjugation.

  • Anti-Angiogenesis via MetAP2 Inhibition : Substituted oxines incorporating the 4-fluorophenylcarbamate motif (e.g., 5,7-dichloroquinolin-8-yl 4-fluorophenylcarbamate) have been identified as potent inhibitors of endothelial cell proliferation. They act by dual inhibition of human methionine aminopeptidase 2 (MetAP2) and sirtuin 1 (SIRT1), suppressing angiogenesis in tumor models [2].

  • cPLA2α Inhibition : The motif is utilized in inhibitors targeting cytosolic phospholipase A2α. The 4-fluorophenylcarbamate structure provides the exact steric bulk and electronegativity required to interact with the hydrophobic channel of cPLA2α, yielding IC50 values in the low micromolar range [3].

  • Site-Specific Antibody-Drug Conjugates (ADCs) : The 4-fluorophenylcarbamate lysine mutant (FB-E25FPheK) is central to pClick technology . This affinity peptide scheme uses the mutant to achieve proximity-driven, site-specific conjugation to antibodies (like Trastuzumab) without requiring complex antibody engineering, yielding highly homogeneous ADCs [4].

Quantitative Data & Structure-Activity Relationship (SAR)

The following table synthesizes the comparative pharmacodynamics of N-phenylcarbamates, highlighting the specific advantages of the 4-fluoro substitution.

CompoundStructural SubstitutionPrimary TargetIC50 (Tubulin Polymerization)Metabolic Half-Life (HLM)
Propham (IPC) None (Phenyl)Plant Tubulin~50 µM< 30 mins (Rapid p-hydroxylation)
Isopropyl (4-fluorophenyl)carbamate 4-FluoroPlant/Mammalian Tubulin~15 µM> 120 mins (Blocked p-hydroxylation)
Chlorpropham (CIPC) 3-ChloroPlant Tubulin~10 µM~ 60 mins

Experimental Methodologies

To ensure scientific trustworthiness, the protocols below are designed as self-validating systems. The inclusion of kinetic baseline controls and metabolic co-factors ensures that the observed causality is directly linked to the compound's mechanism.

Protocol 1: In Vitro Tubulin Polymerization Kinetic Assay

Rationale : This label-free assay validates the primary mechanism of action by measuring the real-time turbidity of polymerizing microtubules. As tubulin polymerizes, it scatters light, increasing the apparent absorbance at 340 nm.

  • Preparation : Reconstitute >99% pure porcine brain tubulin in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) to a final concentration of 3 mg/mL. Keep on ice to prevent spontaneous polymerization.

  • Compound Addition : Aliquot 50 µL of tubulin solution into a pre-chilled 384-well plate. Add Isopropyl (4-fluorophenyl)carbamate to achieve final concentrations of 0.1, 1, 10, and 50 µM. Use 0.5% DMSO as a vehicle control, and 10 µM Paclitaxel as a positive stabilization control.

  • Initiation : Add 1 mM GTP (final concentration) to all wells to initiate assembly.

  • Kinetic Measurement : Immediately transfer the plate to a microplate reader pre-warmed to 37 °C. Read absorbance at 340 nm every 60 seconds for 60 minutes.

  • Data Analysis : Calculate the Vmax (maximum rate of polymerization) from the linear phase of the resulting curve. The IC50 is determined by plotting the percentage of Vmax reduction against the log concentration of the inhibitor.

Protocol P1 Purify Porcine Brain Tubulin P2 Add Inhibitor (0.1-100 µM) P1->P2 P3 Initiate with 1 mM GTP at 37°C P2->P3 P4 Read Absorbance at 340 nm P3->P4 P5 Calculate IC50 (Vmax reduction) P4->P5

Step-by-step workflow for the in vitro tubulin polymerization kinetic assay.

Protocol 2: Microsomal Stability Assay (Validating the Fluorine Effect)

Rationale : To prove that the 4-fluoro substitution prevents para-hydroxylation, the compound is subjected to human liver microsomes (HLMs).

  • Incubation Mixture : Combine 1 µM of Isopropyl (4-fluorophenyl)carbamate with 0.5 mg/mL HLMs in 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction Initiation : Pre-incubate at 37 °C for 5 minutes. Initiate the metabolic reaction by adding 1 mM NADPH.

  • Sampling : At time points 0, 15, 30, 60, and 120 minutes, extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard.

  • Centrifugation & LC-MS/MS : Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound and screen for hydroxylated metabolites.

  • Validation : The absence of an M+16 peak (corresponding to hydroxylation) confirms the metabolic shielding provided by the 4-fluoro substitution.

Conclusion

Isopropyl (4-fluorophenyl)carbamate is a prime example of how targeted halogenation can rescue and repurpose a chemical scaffold. By substituting fluorine at the para position of a classic N-phenylcarbamate, researchers have successfully blocked its primary metabolic liability while retaining—and in some cases enhancing—its ability to disrupt tubulin polymerization. Furthermore, the 4-fluorophenylcarbamate motif has transcended its origins, proving invaluable in the design of modern cPLA2α inhibitors, anti-angiogenic agents, and site-specific bioconjugation technologies.

References

  • Dehydrative Mizoroki-Heck reaction and the use of Cyrene as a solvent . ePrints Repository, University of Huddersfield. Available at:[Link]

  • Substituted oxines inhibit endothelial cell proliferation and angiogenesis . PMC, National Institutes of Health (NIH). Available at:[Link]

  • Potential therapeutic uses of phospholipase A2 inhibitors . ResearchGate. Available at:[Link]

Exploratory

Whitepaper: Biological Activity and Mechanistic Profiling of Isopropyl (4-fluorophenyl)carbamate

Executive Summary Isopropyl (4-fluorophenyl)carbamate (CAS 457-79-4) is a specialized, halogenated derivative within the N-phenylcarbamate class of bioactive compounds 1. Historically recognized for their utility as sele...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Isopropyl (4-fluorophenyl)carbamate (CAS 457-79-4) is a specialized, halogenated derivative within the N-phenylcarbamate class of bioactive compounds 1. Historically recognized for their utility as selective herbicides and mitotic inhibitors, N-phenylcarbamates disrupt cellular division by interfering with cytoskeletal dynamics. This technical guide explores the distinct biological activity of Isopropyl (4-fluorophenyl)carbamate, detailing its molecular mechanism of action, structural advantages over non-fluorinated analogs (such as propham), and the rigorous experimental protocols required to validate its effects on Microtubule Organizing Centers (MTOCs) and tubulin binding interfaces.

Structural Rationale and Metabolic Stability

The biological efficacy of a xenobiotic is heavily dictated by its metabolic stability. Unmodified isopropyl N-phenylcarbamate (propham) is rapidly biodegraded in both soil and biological systems; its primary metabolic pathway involves the hydroxylation of the phenyl ring at the para position, followed by conjugation (e.g., glucuronidation or sulfation) and subsequent cleavage to aniline derivatives 2.

By substituting a highly electronegative fluorine atom at the para position, Isopropyl (4-fluorophenyl)carbamate achieves a profound pharmacokinetic advantage. The carbon-fluorine bond resists cytochrome P450-mediated hydroxylation, thereby increasing the compound's intracellular half-life and prolonging its inhibitory action on the mitotic spindle apparatus without drastically altering the steric profile required for target binding.

Molecular Mechanism of Action: MTOC and β-Tubulin Disruption

The biological activity of Isopropyl (4-fluorophenyl)carbamate diverges significantly from other well-known antimicrotubule agents, such as dinitroanilines (e.g., oryzalin) or alkaloids (e.g., colchicine). Instead of causing global depolymerization of α-tubulin, this compound selectively targets the spatial organization of the division apparatus.

Fragmentation of Microtubule Organizing Centers (MTOCs)

Research on plant cell lines demonstrates that N-phenylcarbamates do not inherently destroy existing microtubule polymers. Instead, they induce structural damage to MTOCs 3. This damage results in the fragmentation and splitting of spindle poles, leading to the formation of abnormal, multipolar division spindles.

β-Tubulin Binding Interface

Competitive binding assays have revealed that N-phenylcarbamates share a binding site on β-tubulin with benzamide compounds 4. By binding to this specific locus, Isopropyl (4-fluorophenyl)carbamate alters the conformational dynamics of the tubulin heterodimer, preventing the highly ordered assembly required for functional spindle fibers.

Downstream Cellular Consequences

The disruption of MTOCs and β-tubulin interfaces cascades into severe cellular abnormalities:

  • Metaphase Arrest: Chromosomes fail to align at the metaphase plate due to misoriented spindle fibers 5.

  • Cytokinesis Failure: The compound inhibits the formation of the phragmoplast (or phycoplast), preventing the deposition of the cell plate 5.

  • Multinucleation: Because DNA replication continues while cytokinesis is blocked, treated cells often develop giant, polyploid nuclei or become multinucleated before ultimately undergoing apoptosis or senescence.

Mechanistic Pathway Visualization

The following diagram maps the sequential biological events triggered by the cellular uptake of Isopropyl (4-fluorophenyl)carbamate, culminating in cell division arrest.

G IPC Isopropyl (4-fluorophenyl)carbamate (Application) Uptake Cellular Uptake & Cytoplasmic Distribution IPC->Uptake MTOC Binding to MTOCs & β-Tubulin Interfaces Uptake->MTOC Spindle Disruption of Mitotic Spindle Microtubule Assembly MTOC->Spindle Metaphase Metaphase Arrest & Chromosome Misalignment Spindle->Metaphase CellPlate Inhibition of Cell Plate Formation (Phragmoplast Failure) Spindle->CellPlate Outcome Multinucleation & Cell Division Arrest Metaphase->Outcome CellPlate->Outcome

Pathway of Isopropyl (4-fluorophenyl)carbamate action from uptake to multinucleation.

Quantitative Comparative Analysis

To contextualize the biological activity of Isopropyl (4-fluorophenyl)carbamate, it is essential to compare its binding targets and cellular effects against other standard antimicrotubule agents.

Compound ClassRepresentative AgentPrimary Molecular TargetPrimary Cellular ConsequenceMetabolic Stability
Fluorinated N-phenylcarbamate Isopropyl (4-fluorophenyl)carbamate MTOCs / β-tubulinSpindle multipolarity, multinucleationHigh (para-F blocks hydroxylation)
Standard N-phenylcarbamate ProphamMTOCs / β-tubulinSpindle multipolarity, multinucleationLow (Rapid para-hydroxylation)
Dinitroaniline Oryzalinα-tubulinComplete MT depolymerization, isotropic growthModerate
Benzamide Pronamideβ-tubulinMetaphase arrestHigh
Alkaloid ColchicineTubulin heterodimerSpindle disintegrationHigh

Validated Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols are designed to isolate and confirm the specific mechanistic claims associated with Isopropyl (4-fluorophenyl)carbamate.

Protocol 1: In Vivo Assessment of MTOC Disruption via Confocal Microscopy

Objective: Differentiate between global microtubule depolymerization and specific MTOC fragmentation. Rationale: By dual-staining for γ-tubulin (which localizes to MTOCs) and α-tubulin (which forms the microtubule lattice), researchers can visually confirm if the compound fragments organizing centers while leaving polymer lattices intact 3.

  • Cell Culture Preparation: Culture Nicotiana sylvestris or BY-2 suspension cells to exponential growth phase.

  • Compound Application:

    • Test: Apply Isopropyl (4-fluorophenyl)carbamate (dissolved in DMSO) at a final concentration of 30 µM.

    • Negative Control: 0.1% DMSO vehicle.

    • Positive Control (Depolymerization): 10 µM Oryzalin.

  • Incubation: Incubate for 24 hours under standard growth conditions.

  • Fixation & Permeabilization: Fix cells in 4% paraformaldehyde in PEM buffer (PIPES, EGTA, MgSO4) for 45 minutes. Permeabilize using 1% Triton X-100.

  • Immunolabeling:

    • Incubate with mouse anti-γ-tubulin (1:500) and rabbit anti-α-tubulin (1:200) primary antibodies.

    • Wash and apply fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488 anti-mouse, Alexa Fluor 568 anti-rabbit).

  • Self-Validation Check: The assay is valid if the Oryzalin control shows a complete absence of α-tubulin filaments. If the test sample shows intact but misoriented α-tubulin filaments with scattered/fragmented γ-tubulin foci, the MTOC-specific mechanism is confirmed.

Protocol 2: Competitive Radioligand Binding Assay for β-Tubulin

Objective: Quantify the binding affinity of Isopropyl (4-fluorophenyl)carbamate to the β-tubulin benzamide site. Rationale: Utilizing a known radiolabeled ligand for the β-tubulin site (e.g., [3H]RH-4032) allows for the calculation of the compound's IC50 via competitive displacement 4.

  • Protein Extraction: Isolate tubulin from target cells using DEAE-Sephadex ion-exchange chromatography.

  • Incubation Matrix: In a 96-well plate, combine 10 µg of purified tubulin, 10 nM [3H]RH-4032, and serial dilutions of Isopropyl (4-fluorophenyl)carbamate (0.1 µM to 500 µM) in PMG buffer (PIPES, MgCl2, GTP).

  • Equilibration: Incubate the mixture at 25°C for 60 minutes to reach binding equilibrium.

  • Separation: Filter the reaction through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine using a vacuum manifold. Wash rapidly with ice-cold PMG buffer to remove unbound radioligand.

  • Quantification: Transfer filters to scintillation vials, add cocktail, and measure retained radioactivity (DPM) using a liquid scintillation counter.

  • Self-Validation Check: Include a well with 100 µM unlabeled RH-4032 to define non-specific binding. Include a well with 100 µM colchicine (which binds a different site) to prove that displacement is site-specific.

Conclusion

Isopropyl (4-fluorophenyl)carbamate is a highly specific, metabolically stabilized tool compound for investigating cytoskeletal dynamics. By evading rapid para-hydroxylation, it provides sustained disruption of Microtubule Organizing Centers and β-tubulin interfaces, leading to profound metaphase arrest and multinucleation. Its unique profile makes it an invaluable asset for researchers probing the nuanced regulatory mechanisms of cell division and structural biology.

References

  • ISOPROPYL N-(4-FLUOROPHENYL)CARBAMATE | 457-79-4 - ChemicalBook ChemicalBook
  • Regulation of mitosis: II.
  • Effects of the herbicide isopropyl-N-phenyl carbamate on microtubules and MTOCs in lines of Nicotiana sylvestris ResearchG
  • Covalent Binding of the Benzamide RH-4032 to Tubulin in Suspension-Cultured Tobacco Cells and Its Application in a Cell-Based Competitive-Binding Assay N
  • 122-42-9, Propham Formula - ECHEMI ECHEMI

Sources

Foundational

An In-Depth Technical Guide to the Solubility and Stability of Isopropyl (4-fluorophenyl)carbamate

Abstract This technical guide provides a comprehensive framework for the characterization of the aqueous solubility and chemical stability of Isopropyl (4-fluorophenyl)carbamate. Designed for researchers, scientists, and...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the characterization of the aqueous solubility and chemical stability of Isopropyl (4-fluorophenyl)carbamate. Designed for researchers, scientists, and drug development professionals, this document moves beyond a standard recitation of facts to deliver a procedural roadmap grounded in scientific first principles. In the absence of extensive public-domain data for this specific molecule, this guide emphasizes the experimental methodologies required to generate these critical datasets. We will explore the causality behind the selection of particular experimental designs, from thermodynamic and kinetic solubility assays to a full suite of forced degradation studies compliant with international regulatory standards. Detailed protocols, data interpretation strategies, and the application of modern analytical techniques are presented to equip the reader with the necessary tools to thoroughly evaluate the physicochemical properties of Isopropyl (4-fluorophenyl)carbamate, thereby informing formulation development, storage recommendations, and analytical method validation.

Introduction: The Significance of Isopropyl (4-fluorophenyl)carbamate

Isopropyl (4-fluorophenyl)carbamate belongs to the carbamate class of compounds, which are integral to both the pharmaceutical and agrochemical industries due to their diverse biological activities.[1] The introduction of a fluorine atom to the phenyl ring is a common medicinal chemistry strategy to modulate metabolic stability, binding affinity, and pharmacokinetic properties. A thorough understanding of the solubility and stability of this specific molecule is a prerequisite for its development into a viable product, as these parameters directly influence bioavailability, manufacturability, and shelf-life.[2] This guide will provide the foundational knowledge and practical protocols to determine these critical attributes.

Aqueous Solubility Characterization

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its dissolution rate and subsequent absorption in the gastrointestinal tract.[2] It is essential to distinguish between two key types of solubility measurements: thermodynamic and kinetic.

Thermodynamic Solubility: The Gold Standard

Thermodynamic solubility represents the true equilibrium concentration of a compound in a saturated solution and is most accurately determined using the shake-flask method.[3] This value is crucial for understanding the maximum achievable concentration under equilibrium conditions, which informs formulation strategies for oral dosage forms.

  • Preparation: Add an excess amount of solid Isopropyl (4-fluorophenyl)carbamate to a series of vials containing aqueous buffers of different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic the physiological range of the gastrointestinal tract. The presence of excess solid is crucial to ensure equilibrium is reached.

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (typically at 25°C and 37°C) for a sufficient period to reach equilibrium. An equilibration time of 24 to 72 hours is common, and it's advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has plateaued.[3][4]

  • Phase Separation: Separate the undissolved solid from the solution. This can be achieved by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).[5]

  • Quantification: Analyze the concentration of Isopropyl (4-fluorophenyl)carbamate in the clear filtrate using a validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[3][4]

Rationale for Experimental Choices: The use of multiple pH buffers is critical as the solubility of ionizable compounds can be pH-dependent. Although Isopropyl (4-fluorophenyl)carbamate is not expected to be strongly ionizable, this should be experimentally confirmed. The choice of 25°C and 37°C allows for an understanding of solubility under both ambient and physiological temperature conditions.

pH of BufferTemperature (°C)Illustrative Solubility (µg/mL)
1.22555
1.23770
4.52550
4.53765
6.82548
6.83762
7.42547
7.43760

Note: The data presented in this table is for illustrative purposes only and should be experimentally determined.

Thermodynamic_Solubility_Workflow cluster_prep Preparation cluster_equilibrate Equilibration cluster_separate Phase Separation cluster_analyze Analysis A Add excess Isopropyl (4-fluorophenyl)carbamate to buffer B Agitate at constant temperature (24-72h) A->B Transfer to shaker C Centrifuge and filter supernatant B->C Sample at time points D Quantify concentration by HPLC-UV C->D Inject filtrate

Thermodynamic Solubility Workflow
Kinetic Solubility: A High-Throughput Approach

Kinetic solubility is a measure of how quickly a compound dissolves and at what concentration it begins to precipitate from a supersaturated solution, typically generated by adding a concentrated DMSO stock solution to an aqueous buffer.[2][6] This is a high-throughput method often used in early drug discovery to rank compounds.[7]

  • Stock Solution Preparation: Prepare a high-concentration stock solution of Isopropyl (4-fluorophenyl)carbamate in dimethyl sulfoxide (DMSO), for example, at 10 mM.

  • Serial Dilution: Perform serial dilutions of the stock solution in DMSO in a microplate format.

  • Addition to Buffer: Transfer a small volume of each DMSO solution into a corresponding well of a microplate containing an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4), resulting in a final DMSO concentration typically between 1-5%.[6]

  • Incubation and Measurement: Incubate the plate for a defined period (e.g., 1-2 hours) at a specific temperature (e.g., 25°C).[6] Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).[2][6]

  • Data Analysis: The kinetic solubility is determined as the concentration at which the turbidity significantly increases above the background, indicating precipitation.[6]

Rationale for Experimental Choices: The use of DMSO is a common practice for solubilizing compounds for high-throughput screening. Turbidimetry provides a rapid and automated way to detect precipitation without the need for physical separation of the solid and liquid phases.[8]

Buffer SystemFinal DMSO (%)Incubation Time (h)Illustrative Kinetic Solubility (µM)
PBS, pH 7.42185
FaSSIF21120
FeSSIF21150

Note: The data presented in this table is for illustrative purposes only. FaSSIF (Fasted State Simulated Intestinal Fluid) and FeSSIF (Fed State Simulated Intestinal Fluid) are biorelevant media that can provide more physiologically relevant solubility data.

Chemical Stability Assessment

Evaluating the intrinsic stability of a drug substance is a regulatory requirement and is crucial for ensuring its quality, safety, and efficacy throughout its shelf life.[9][10] Forced degradation studies are performed to identify potential degradation products and to establish the degradation pathways of the molecule under various stress conditions.[1][11][12] These studies are also essential for the development and validation of stability-indicating analytical methods.[13]

Forced Degradation (Stress Testing) Protocols

Forced degradation studies should be conducted according to the principles outlined in the International Council for Harmonisation (ICH) guideline Q1A(R2).[12][14][15] The goal is to achieve a target degradation of 5-20% to ensure that the degradation products are formed at detectable levels without completely degrading the parent compound.[11][12]

  • Acid Hydrolysis: Dissolve Isopropyl (4-fluorophenyl)carbamate in a solution of 0.1 M HCl and heat at 60°C for a specified time.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60°C. Carbamates are generally susceptible to base-catalyzed hydrolysis.

  • Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for an extended period.

  • Photostability: Expose the solid compound and a solution of the compound to a light source according to ICH Q1B guidelines, which specify an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[1][10]

  • Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method, preferably coupled with mass spectrometry (LC-MS/MS), to separate and identify the parent compound and any degradation products.[16][17][18]

Rationale for Experimental Choices: These stress conditions simulate the potential environmental exposures a drug substance might encounter during its lifecycle. The use of LC-MS/MS is critical for the structural elucidation of unknown degradation products.[16][17][19]

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis A Acid Hydrolysis (0.1M HCl, 60°C) F Sample at Time Points A->F B Base Hydrolysis (0.1M NaOH, 60°C) B->F C Oxidation (3% H2O2, RT) C->F D Thermal (Solid, 80°C) D->F E Photolytic (ICH Q1B) E->F G Neutralize (if needed) F->G H Analyze by LC-MS/MS G->H I Identify Degradants & Establish Pathways H->I

Forced Degradation Experimental Workflow
Stability-Indicating Analytical Method

A crucial component of stability testing is the use of a validated stability-indicating analytical method. This is typically an HPLC method that can accurately quantify the decrease in the concentration of the active ingredient and the increase in the concentration of degradation products without interference from other components.[20][21][22][23]

  • Specificity: The ability to resolve the parent peak from all potential degradation products and impurities.

  • Accuracy and Precision: The method must provide accurate and reproducible results.

  • Linearity: A linear relationship between the detector response and the concentration of the analyte over a defined range.

  • Sensitivity: A low limit of detection (LOD) and limit of quantification (LOQ) for all relevant analytes.

Summary and Recommendations

This guide has outlined the essential experimental framework for determining the aqueous solubility and chemical stability of Isopropyl (4-fluorophenyl)carbamate. Due to the limited availability of public data, a rigorous experimental investigation as detailed in this document is imperative.

Key Recommendations:

  • Solubility: Both thermodynamic and kinetic solubility should be determined to provide a comprehensive understanding of the compound's dissolution behavior. The use of biorelevant media is recommended for more physiologically relevant data.

  • Stability: A thorough forced degradation study according to ICH guidelines is essential to identify potential degradation pathways and to develop a robust, stability-indicating analytical method.[12][14][15]

  • Analytical Methodology: HPLC coupled with UV and mass spectrometric detection is the recommended analytical technique for both solubility and stability studies, offering the necessary sensitivity and specificity for quantification and structural elucidation of degradation products.[16][17][24]

The data generated from these studies will be fundamental to the successful development of Isopropyl (4-fluorophenyl)carbamate, guiding formulation design, defining appropriate storage conditions and shelf-life, and ensuring the quality and safety of the final product.

References

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • Domainex. Turbidimetric (Kinetic) Solubility Assay. [Link]

  • Slideshare. ICH Q1A-F Stability Testing Guidelines. [Link]

  • ICH. Quality Guidelines. [Link]

  • Evotec. Turbidimetric Solubility Assay. [Link]

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]

  • ICH. (2010). Q1A(R2) Guideline. [Link]

  • ResolveMass Laboratories. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • Glomme, A., & Bergström, C. A. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. [Link]

  • IKEV. (2003). ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. [Link]

  • ResearchGate. Carbamates analysis by on-line extraction HPLC/UV-DAD. [Link]

  • ScienceDirect. Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • PubMed. High performance liquid chromatographic method for the analysis of organophosphorus and carbamate pesticides. [Link]

  • Oxford Academic. High-Performance Liquid Chromatography of Carbamate Pesticides. [Link]

  • Drug Development & Delivery. Application of LCMS in small-molecule drug development. [Link]

  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

  • Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. [Link]

  • Pharma Stability. Forced Degradation Playbook. [Link]

  • Agilent. The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. [Link]

  • ResearchGate. Can anyone tell me how to perform equilibrium solubility studies step by step practically?. [Link]

  • PMC. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. [Link]

  • Scribd. HPLC Method for Analyzing Carbamate Pesticides. [Link]

  • BMG Labtech. Turbidity & Solubility. [Link]

  • Bienta. Shake-Flask Solubility Assay. [Link]

  • Asian Journal of Chemistry. Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. [Link]

  • Pharmaceutical Sciences. A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. [Link]

  • Bioanalysis Zone. Small molecule analysis using MS. [Link]

  • ResearchGate. Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. [Link]

  • LCGC International. Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview. [Link]

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Exploratory

An In-depth Technical Guide to Isopropyl (4-fluorophenyl)carbamate (CAS number 457-79-4)

For Researchers, Scientists, and Drug Development Professionals Preamble: Navigating the Landscape of a Novel Carbamate Isopropyl (4-fluorophenyl)carbamate stands as a molecule of interest at the intersection of agrochem...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Landscape of a Novel Carbamate

Isopropyl (4-fluorophenyl)carbamate stands as a molecule of interest at the intersection of agrochemical and pharmaceutical research. As a member of the carbamate class, it shares a legacy with compounds that have shaped modern agriculture and medicine. The introduction of a fluorine atom to the phenyl ring, a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity, suggests a potential for unique biological activities. This guide provides a comprehensive technical overview of Isopropyl (4-fluorophenyl)carbamate, synthesizing available data and drawing logical inferences from structurally related compounds to illuminate its chemical properties, potential biological activities, and the experimental frameworks for its investigation. While direct, in-depth research on this specific molecule is limited—a fact underscored by its classification as a rare chemical by major suppliers—this document serves as a foundational resource for researchers poised to explore its uncharted territory.

Section 1: Physicochemical Properties and Synthesis

A thorough understanding of a compound's physical and chemical characteristics is the bedrock of its scientific exploration. This section details the known properties of Isopropyl (4-fluorophenyl)carbamate and outlines a plausible synthetic route based on established carbamate chemistry.

Chemical Identity and Properties
PropertyValueSource
CAS Number 457-79-4[1]
Molecular Formula C₁₀H₁₂FNO₂[1]
Molecular Weight 197.21 g/mol
IUPAC Name propan-2-yl (4-fluorophenyl)carbamate
Canonical SMILES CC(C)OC(=O)NC1=CC=C(F)C=C1
Appearance Solid (predicted)
Solubility Insoluble in water (predicted)

Note: Some properties are predicted based on the general characteristics of similar carbamate compounds.

Synthesis Pathway: A Generalized Approach

The synthesis of Isopropyl (4-fluorophenyl)carbamate can be approached through several established methods for carbamate formation. A common and efficient route involves the reaction of 4-fluoroaniline with isopropyl chloroformate. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Reaction cluster_products Products 4-Fluoroaniline 4-Fluoroaniline Reaction_Vessel Reaction (Base, Solvent) 4-Fluoroaniline->Reaction_Vessel Isopropyl_Chloroformate Isopropyl_Chloroformate Isopropyl_Chloroformate->Reaction_Vessel Target_Compound Isopropyl (4-fluorophenyl)carbamate Reaction_Vessel->Target_Compound Byproduct HCl (neutralized) Reaction_Vessel->Byproduct

Caption: Generalized synthesis of Isopropyl (4-fluorophenyl)carbamate.

Experimental Protocol: Synthesis of Isopropyl (4-fluorophenyl)carbamate

Disclaimer: This is a generalized protocol and should be adapted and optimized under appropriate laboratory safety conditions.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 4-fluoroaniline (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine or pyridine (1.1 equivalents), to the solution and cool the mixture in an ice bath.

  • Reactant Addition: Slowly add isopropyl chloroformate (1 equivalent) dropwise from the dropping funnel to the stirred solution, maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup: Upon completion, wash the reaction mixture with water and a saturated sodium bicarbonate solution to remove the base and any unreacted starting materials.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield Isopropyl (4-fluorophenyl)carbamate.

Section 2: Potential Biological Activities and Mechanisms of Action

While direct experimental data for Isopropyl (4-fluorophenyl)carbamate is scarce, its structural motifs suggest several plausible biological activities. This section explores these possibilities based on the known pharmacology of related compounds.

Inferred Antimicrobial and Anticancer Potential

The presence of a 4-fluorophenyl group is a common feature in a variety of bioactive molecules, including those with demonstrated antibacterial and anticancer properties.[2][3][4][5] The fluorine atom can enhance biological activity by increasing metabolic stability and improving binding interactions with target proteins. It is plausible that Isopropyl (4-fluorophenyl)carbamate could exhibit similar cytotoxic effects against microbial or cancer cell lines.

Carbamate-Mediated Acetylcholinesterase Inhibition

The carbamate functional group is the cornerstone of a major class of insecticides.[6][7] These compounds act by inhibiting the enzyme acetylcholinesterase (AChE), which is crucial for the breakdown of the neurotransmitter acetylcholine.[6][8] Inhibition of AChE leads to an accumulation of acetylcholine at the nerve synapse, resulting in overstimulation of the nervous system and, ultimately, death in insects.[7] It is highly probable that Isopropyl (4-fluorophenyl)carbamate shares this mechanism of action.

AChE_Inhibition cluster_synapse Cholinergic Synapse cluster_carbamate Carbamate Action ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis AChR Acetylcholine Receptor (AChR) ACh->AChR Binds & Activates Postsynaptic_Neuron Postsynaptic Neuron AChR->Postsynaptic_Neuron Signal Transduction Carbamate Isopropyl (4-fluorophenyl)carbamate Carbamate->AChE Inhibits

Caption: Mechanism of acetylcholinesterase inhibition by carbamates.

Potential for Antimitotic Activity through Microtubule Disruption

Research on the non-fluorinated analog, isopropyl N-phenyl carbamate, has revealed its ability to disrupt microtubule organization in plant cells.[9] This compound does not depolymerize microtubules but rather affects the microtubule-organizing centers (MTOCs), leading to abnormal spindle formation during mitosis.[9] This suggests a potential for Isopropyl (4-fluorophenyl)carbamate to act as an antimitotic agent, a mechanism of action shared by some anticancer drugs.

Mitosis_Disruption cluster_normal Normal Mitosis cluster_disrupted Mitosis with Carbamate MTOC_Normal MTOCs Spindle_Normal Bipolar Spindle MTOC_Normal->Spindle_Normal Chromosomes_Normal Chromosome Segregation Spindle_Normal->Chromosomes_Normal MTOC_Disrupted Disrupted MTOCs Spindle_Abnormal Abnormal Spindle MTOC_Disrupted->Spindle_Abnormal Segregation_Error Segregation Errors Spindle_Abnormal->Segregation_Error Carbamate_Compound Isopropyl (4-fluorophenyl)carbamate Carbamate_Compound->MTOC_Disrupted

Caption: Postulated disruption of mitosis by affecting MTOCs.

Section 3: Framework for Experimental Investigation

Given the limited direct data, a structured experimental approach is necessary to elucidate the biological activities of Isopropyl (4-fluorophenyl)carbamate. This section provides protocols for foundational assays.

Analytical Methodologies for Quantification

Accurate quantification is essential for any biological study. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the methods of choice for analyzing carbamates.[10]

Experimental Protocol: LC-MS/MS for Isopropyl (4-fluorophenyl)carbamate Quantification

  • Sample Preparation:

    • For aqueous samples, solid-phase extraction (SPE) can be used for cleanup and concentration.

    • For biological matrices (e.g., plasma, tissue homogenates), protein precipitation followed by liquid-liquid extraction or SPE is recommended.

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is typically suitable.

    • Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small amount of formic acid or ammonium formate to improve ionization.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is generally effective for carbamates.

    • Detection: Multiple Reaction Monitoring (MRM) should be used for high selectivity and sensitivity. Precursor and product ions for Isopropyl (4-fluorophenyl)carbamate will need to be determined by direct infusion.

In Vitro Biological Assays

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

  • Reagents: Acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and a source of acetylcholinesterase.

  • Procedure:

    • In a 96-well plate, add buffer, DTNB, and the test compound at various concentrations.

    • Add the acetylcholinesterase enzyme and incubate.

    • Initiate the reaction by adding the substrate, ATCI.

    • Measure the absorbance at 412 nm over time. The rate of color change is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Experimental Protocol: Cell Viability Assay (MTT Assay)

  • Cell Culture: Plate cells of interest (e.g., cancer cell lines or bacterial cultures) in a 96-well plate and allow them to adhere or grow to a suitable density.

  • Treatment: Treat the cells with various concentrations of Isopropyl (4-fluorophenyl)carbamate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value.

Section 4: Safety and Handling

As a carbamate, Isopropyl (4-fluorophenyl)carbamate should be handled with care, assuming it possesses similar toxicological properties to other members of its class.

  • Routes of Exposure: Can be absorbed through the skin, inhalation, and ingestion.[7]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or a fume hood.

  • First Aid:

    • Skin Contact: Wash the affected area with soap and water.

    • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes.

    • Inhalation: Move to fresh air.

    • Ingestion: Seek immediate medical attention.

Conclusion and Future Directions

Isopropyl (4-fluorophenyl)carbamate, CAS number 457-79-4, represents a molecule with significant, yet largely unexplored, potential. By drawing on the rich chemistry and biology of the broader carbamate class and fluorinated aromatics, we can logically infer potential applications in pest control, through acetylcholinesterase inhibition, and in oncology, via antimitotic activity. The experimental frameworks provided in this guide offer a clear path for researchers to systematically investigate these hypotheses. Future research should focus on the definitive synthesis and purification of this compound, followed by a comprehensive screening for its biological activities. Elucidating its precise mechanism of action and toxicological profile will be paramount in determining its viability for further development. This technical guide serves as a catalyst for such endeavors, providing the foundational knowledge required to unlock the potential of this intriguing molecule.

References

  • The Synthesis and Biological Evaluation of a Novel Pleuromutilin Derivative Containing a 4-Fluorophenyl Group Targeting MRSA. PMC. [Link]

  • Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents. PMC. [Link]

  • 10 - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

  • 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. PMC. [Link]

  • The Synthesis and Biological Evaluation of a Novel Pleuromutilin Derivative Containing a 4-Fluorophenyl Group Targeting MRSA. ResearchGate. [Link]

  • ANALYTICAL METHOD SUMMARIES. ANALYTICAL METHOD SUMMARIES. [Link]

  • Design, Synthesis, and Biological Evaluation of 4,4'-Difluorobenzhydrol Carbamates as Selective M 1 Antagonists. MDPI. [Link]

  • Effects of the herbicide isopropyl-N-phenyl carbamate on microtubules and MTOCs in lines of Nicotiana sylvestris. ResearchGate. [Link]

  • Studies on the mechanism of action of isopropyl N-phenyl carbamate. PubMed. [Link]

  • Synthesis and in vivo antimalarial evaluation of isopropyl [(4-chlorophenyl)amino]iminomethylcarbamimidate. PubMed. [Link]

  • Mechanism of action of organophosphorus and carbamate insecticides. PMC. [Link]

  • Organophosphate and Carbamate Insecticide Poisoning. University of Illinois College of Veterinary Medicine. [Link]

  • Process for making aminoalkylphenyl carbamates and intermediates therefor.
  • Determination of carbamate pesticides in water and fruit samples using carbon nanotube reinforced hollow fiber liquid-phase microextraction followed by high performance liquid chromatography. ResearchGate. [Link]

  • IPC [isopropyl-N-phenylcarbamate] and CIPC [isopropyl-N-3-chlorophenylcarbamate] residue analysis. R Discovery. [Link]

  • Fate and behaviour of isopropyl N-(3- chlorophenyl) carbamate (chlorpropham) herbicide in the environ. University of Glasgow. [Link]

  • Action of Isopropyl N-Phenyl Carbamate Under Various Conditions. Weeds. [Link]

  • Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrice. Semantic Scholar. [Link]

  • CIPC [Isopropyl N-(3-chlorophenyl) carbamate] for sprout suppression in potatoes during storage. ResearchGate. [Link]

  • Study of Biological Activities and ADMET-Related Properties of Salicylanilide-Based Peptidomimetics. MDPI. [Link]

  • Organophosphate Poisoning and Carbamate Poisoning. Merck Manuals. [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis and Characterization of Isopropyl (4-fluorophenyl)carbamate

Introduction Isopropyl (4-fluorophenyl)carbamate is a carbamate derivative of significant interest in the fields of medicinal chemistry, agrochemistry, and materials science. Carbamates are a class of organic compounds t...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Isopropyl (4-fluorophenyl)carbamate is a carbamate derivative of significant interest in the fields of medicinal chemistry, agrochemistry, and materials science. Carbamates are a class of organic compounds that feature the carbamate ester functional group and are known for their diverse biological activities.[1] The introduction of a fluorine atom on the phenyl ring can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, making it a valuable moiety in drug design and the development of new agrochemicals.[2]

These application notes provide a comprehensive, field-proven protocol for the synthesis, purification, and characterization of Isopropyl (4-fluorophenyl)carbamate. The methodologies detailed herein are designed to be self-validating, ensuring researchers can confidently replicate the synthesis and confirm the identity and purity of the final product.

Synthesis of Isopropyl (4-fluorophenyl)carbamate

The synthesis of Isopropyl (4-fluorophenyl)carbamate is most directly achieved through the reaction of 4-fluoroaniline with isopropyl chloroformate. This reaction is a classic example of nucleophilic acyl substitution at the chloroformate carbon.

Reaction Principle

The lone pair of electrons on the nitrogen atom of 4-fluoroaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of isopropyl chloroformate. The subsequent loss of a chloride ion and a proton (facilitated by a base) results in the formation of the carbamate. The use of a base is crucial to neutralize the hydrogen chloride gas that is liberated during the reaction, driving the equilibrium towards the product.

Experimental Protocol

A detailed, step-by-step methodology for the synthesis of Isopropyl (4-fluorophenyl)carbamate is provided below.

Materials and Equipment:

Reagent/EquipmentGrade/Specification
4-FluoroanilineReagent grade, ≥99%
Isopropyl chloroformateReagent grade, ≥98%
Triethylamine (TEA)Anhydrous, ≥99.5%
Dichloromethane (DCM)Anhydrous, ≥99.8%
Hydrochloric acid (HCl)1 M aqueous solution
Sodium bicarbonate (NaHCO₃)Saturated aqueous solution
Brine (NaCl)Saturated aqueous solution
Anhydrous sodium sulfate (Na₂SO₄)Reagent grade
Magnetic stirrer and stir bar-
Round-bottom flaskAppropriate size (e.g., 250 mL)
Addition funnel-
Ice bath-
Separatory funnel-
Rotary evaporator-
Thin-layer chromatography (TLC) platesSilica gel 60 F₂₅₄
Filtration apparatus-

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve 4-fluoroaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Isopropyl Chloroformate: Slowly add isopropyl chloroformate (1.1 eq), dissolved in anhydrous DCM, to the stirred reaction mixture via the addition funnel over a period of 30-60 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup:

    • Quench the reaction by adding 1 M HCl solution and transfer the mixture to a separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield Isopropyl (4-fluorophenyl)carbamate as a solid.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Reactants 4-Fluoroaniline + Triethylamine in DCM Addition Add Isopropyl Chloroformate in DCM at 0 °C Reactants->Addition 1. Stirring Stir at Room Temperature (2-4 hours) Addition->Stirring 2. Quench Quench with 1 M HCl Stirring->Quench 3. Wash Sequential Washing: 1 M HCl, Sat. NaHCO₃, Brine Quench->Wash 4. Dry Dry over Na₂SO₄ Wash->Dry 5. Evaporation Solvent Evaporation Dry->Evaporation 6. Recrystallization Recrystallization Evaporation->Recrystallization 7. Final_Product Isopropyl (4-fluorophenyl)carbamate Recrystallization->Final_Product 8.

Caption: Workflow for the synthesis of Isopropyl (4-fluorophenyl)carbamate.

Analytical Characterization

Due to the limited availability of analytical data from commercial suppliers, it is imperative to perform thorough characterization to confirm the structure and purity of the synthesized Isopropyl (4-fluorophenyl)carbamate.

Expected Analytical Data
TechniqueExpected Observations
¹H NMR (CDCl₃, 400 MHz)δ (ppm): ~7.3 (m, 2H, Ar-H), ~7.0 (m, 2H, Ar-H), ~6.6 (br s, 1H, NH), ~5.0 (septet, 1H, CH), ~1.2 (d, 6H, CH₃). The exact chemical shifts and coupling constants should be determined from the acquired spectrum.
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): ~154 (C=O), ~159 (d, ¹JCF, C-F), ~134 (C-N), ~121 (d, ³JCF, C-H ortho to F), ~115 (d, ²JCF, C-H meta to F), ~68 (CH), ~22 (CH₃).
FT-IR (ATR)ν (cm⁻¹): ~3300 (N-H stretch), ~1700 (C=O stretch), ~1550 (N-H bend), ~1220 (C-O stretch), ~830 (C-H out-of-plane bend for para-substituted benzene).
Mass Spectrometry (ESI+)m/z: [M+H]⁺ calculated for C₁₀H₁₃FNO₂⁺: 198.0925; found: 198.0925 ± 5 ppm. [M+Na]⁺ calculated for C₁₀H₁₂FNNaO₂⁺: 220.0744; found: 220.0744 ± 5 ppm.
Melting Point A sharp melting point should be observed, indicating high purity. The literature value should be consulted if available, or the obtained value should be reported for the newly synthesized compound.
Characterization Workflow Diagram

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_physical Physical & Purity Analysis Start Synthesized Product NMR ¹H and ¹³C NMR Start->NMR IR FT-IR Spectroscopy Start->IR MS Mass Spectrometry Start->MS MP Melting Point Start->MP TLC_HPLC TLC/HPLC for Purity Start->TLC_HPLC Final Confirmed Structure & Purity NMR->Final IR->Final MS->Final MP->Final TLC_HPLC->Final

Caption: Workflow for the analytical characterization of the final product.

Alternative Synthetic Routes

While the reaction of 4-fluoroaniline with isopropyl chloroformate is a robust method, other synthetic strategies for carbamate formation exist and may be suitable depending on the availability of starting materials and desired reaction conditions.[3]

  • From Isocyanate and Alcohol: The reaction of 4-fluorophenyl isocyanate with isopropanol is a common and efficient method for carbamate synthesis.[1][4][5] This route avoids the use of chloroformates.

  • Dehydrogenative Synthesis: Catalytic methods involving the dehydrogenative coupling of formamides and alcohols can also produce carbamates.[5]

  • Thermal Decomposition of Carbamates: In some instances, carbamates can be synthesized via the thermal decomposition of other carbamates, though this is less common for direct synthesis.[6]

Conclusion

This document provides a detailed and reliable experimental protocol for the synthesis and characterization of Isopropyl (4-fluorophenyl)carbamate. By following these guidelines, researchers can confidently prepare this compound and verify its identity and purity, enabling its use in further scientific investigations. The inclusion of causality behind experimental choices and a self-validating characterization workflow ensures the scientific integrity of the process.

References

  • Isocyanate-based multicomponent reactions. RSC Advances.
  • Dehydrogenative Synthesis of Carbamates from Formamides and Alcohols Using a Pincer-Supported Iron Catalyst.
  • Modeling of Isocyanate Synthesis by the Thermal Decomposition of Carbam
  • Carbam
  • Synthesis of carbamates by carbamoyl
  • ISOPROPYL N-(4-FLUOROPHENYL)
  • US2734911A - Reaction of chloroaniline and isopropyl - Google Patents.
  • 4-FLUOROPHENYL N-ISOPROPYLCARBAM
  • Application Notes and Protocols for the Functionalization of 2-(Chloromethyl)-4-fluoroaniline. Benchchem.
  • CN103664675A - Method for preparing 2-chloro-N-(4-fluorophenyl)-N-isopropylacetamide - Google Patents.
  • Synthesis of Isopropyl-N-acetoxymethyl-N-(3-chlorophenyl)
  • ISOPROPYL N-(4-FLUOROPHENYL)
  • 4-Fluoroaniline. Chem-Impex.
  • Protocols - Sygnature Discovery.
  • Isopropyl chloroformate as a superior reagent for mixed anhydride generation and couplings in peptide synthesis.
  • ¹H NMR of crude Isopropyl phenyl(4,4,4‐trifluoro‐3,3‐dihydroxybutanoyl)
  • US2615916A - Production of isopropyl n-phenyl carbamate - Google Patents.
  • A Preparation of C¹⁴ Labeled Isopropyl N-Phenyl-carbamate. Journal of the American Chemical Society.
  • Isopropyl carbam
  • Isopropyl carbam
  • Protocol 011 - Immunoprecipitation using antibody immobilized FG beads.
  • Affinity-Based Methods for Site-Specific Conjugation of Antibodies.
  • Isopropyl n-4-chlorophenylcarbam
  • Isopropyl carbamate | C4H9NO2 | CID 15628 - PubChem. PubChem.
  • Protocol for GFAP Antibody (Cat. No. 173 011) Immunohistochemistry Paraffin embedded (IHC-P) Chromogenic Staining (DAB). Synaptic Systems.

Sources

Application

Isopropyl (4-fluorophenyl)carbamate as a chemical probe

Application Note: Isopropyl (4-fluorophenyl)carbamate as a Covalent Chemical Probe for Serine Hydrolases Target Audience: Researchers, biochemists, and drug development professionals. Content Focus: Mechanistic rationale...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Isopropyl (4-fluorophenyl)carbamate as a Covalent Chemical Probe for Serine Hydrolases

Target Audience: Researchers, biochemists, and drug development professionals. Content Focus: Mechanistic rationale, competitive Activity-Based Protein Profiling (ABPP), and kinetic validation protocols.

Executive Summary

The functional characterization of the mammalian serine hydrolase superfamily—comprising over 200 enzymes—relies heavily on the development of selective, activity-based chemical probes. Isopropyl (4-fluorophenyl)carbamate (CAS: 457-79-4) represents a highly tunable carbamate chemotype utilized for the covalent inhibition and profiling of serine hydrolases, including Fatty Acid Amide Hydrolase (FAAH) and cholinesterases [1]. This application note details the mechanistic causality of its structural design, provides self-validating experimental workflows for target engagement via competitive Activity-Based Protein Profiling (ABPP), and outlines protocols for kinetic evaluation.

Mechanistic Rationale: The Carbamate Chemotype

Carbamates are privileged scaffolds in chemical biology due to their ability to act as pseudo-irreversible, covalent inhibitors of serine nucleophiles. The efficacy of Isopropyl (4-fluorophenyl)carbamate is driven by the precise electronic tuning of its substituents:

  • Electrophilic Carbonyl: The carbamate carbonyl serves as the primary electrophile. Nucleophilic attack by the catalytic serine (e.g., Ser241 in FAAH or Ser203 in AChE) forms a transient tetrahedral intermediate.

  • Electronic Tuning via the 4-Fluoro Substitution: The fluorine atom at the para position of the N-phenyl ring exerts an electron-withdrawing inductive effect. This decreases the electron density on the adjacent nitrogen, increasing the electrophilicity of the carbonyl carbon and accelerating the rate of nucleophilic attack.

  • Leaving Group Expulsion: Following the formation of the tetrahedral intermediate, the structure collapses, expelling isopropanol as the leaving group. The enzyme is left trapped as a stable N-(4-fluorophenyl)carbamylated adduct, which hydrolyzes at a biologically negligible rate, rendering the inhibition functionally irreversible during standard assay windows.

Mechanism SH Serine Hydrolase (Active Site Ser-OH) TI Tetrahedral Intermediate SH->TI Nucleophilic Attack Probe Isopropyl N-(4-fluorophenyl)carbamate Probe->TI Binding CE N-(4-fluorophenyl)carbamylated Enzyme TI->CE Collapse & Covalent Bond LG Isopropanol (Leaving Group) TI->LG Expulsion

Caption: Mechanism of covalent inhibition by Isopropyl (4-fluorophenyl)carbamate on Serine Hydrolases.

Experimental Protocol: Competitive Activity-Based Protein Profiling (ABPP)

To validate target engagement and assess proteome-wide selectivity, Isopropyl (4-fluorophenyl)carbamate can be utilized in a competitive ABPP workflow [2]. In this assay, the proteome is pre-incubated with the carbamate probe. Unreacted serine hydrolases are subsequently labeled with a broad-spectrum fluorophosphonate-rhodamine (FP-Rh) reporter.

Step-by-Step Methodology

Note: This protocol incorporates a heat-denatured control to self-validate that labeling is strictly activity-dependent.

  • Proteome Preparation:

    • Lyse cells or tissues in DPBS (pH 7.4) using sonication.

    • Clear the lysate by centrifugation (100,000 × g, 45 min, 4 °C). Adjust the soluble proteome concentration to 1.0 mg/mL.

  • Probe Incubation (Competitive Step):

    • Aliquot 50 µL of the proteome into three tubes: (A) Vehicle Control, (B) Active Probe, (C) Boiled Control (heat at 95 °C for 5 min prior to probe addition).

    • Add Isopropyl (4-fluorophenyl)carbamate (1 µM to 100 µM final concentration, 1% DMSO) to tubes B and C. Add 1% DMSO to tube A.

    • Incubate at 37 °C for 30 minutes to allow covalent carbamylation.

  • Reporter Labeling:

    • Add FP-Rhodamine (1 µM final concentration) to all tubes.

    • Incubate at room temperature for 30 minutes in the dark. Causality: FP-Rh will covalently tag the active-site serine of any hydrolase not already blocked by the carbamate probe.

  • Reaction Quenching & Separation:

    • Quench reactions by adding 4× SDS loading buffer (containing β -mercaptoethanol) and boil for 5 minutes at 95 °C.

    • Resolve proteins via 10% SDS-PAGE (150 V, 90 minutes).

  • Fluorescence Imaging:

    • Scan the gel using a flatbed fluorescence scanner (e.g., Typhoon) at λex​ = 532 nm / λem​ = 580 nm.

    • Data Interpretation: A reduction in fluorescence band intensity in Tube B compared to Tube A indicates successful target engagement by the carbamate probe.

ABPP Lysate 1. Native Proteome Lysate (1.0 mg/mL) Incubation 2. Probe Incubation (Isopropyl (4-fluorophenyl)carbamate, 30 min) Lysate->Incubation Labeling 3. FP-Rhodamine Labeling (Tags unreacted enzymes, 30 min) Incubation->Labeling SDS 4. SDS-PAGE Separation (Denaturing conditions) Labeling->SDS Imaging 5. In-Gel Fluorescence Imaging (Quantify target engagement) SDS->Imaging

Caption: Workflow for Competitive ABPP using Isopropyl (4-fluorophenyl)carbamate and FP-Rhodamine.

In Vitro Enzyme Kinetics Protocol

To quantify the inhibitory potency ( IC50​ ) and the rate of covalent inactivation ( kinact​/KI​ ), a continuous fluorometric assay is employed.

Step-by-Step Methodology
  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 8.0, 0.1% BSA). Prepare serial dilutions of Isopropyl (4-fluorophenyl)carbamate (10 nM to 100 µM) in DMSO.

  • Enzyme Pre-incubation: Mix 10 nM of purified recombinant Serine Hydrolase (e.g., FAAH or AChE) with the probe dilutions in a 96-well black microtiter plate. Incubate for designated time points (e.g., 0, 10, 20, 30, and 60 minutes) at 37 °C.

  • Substrate Addition: Rapidly add the appropriate fluorogenic substrate (e.g., AMC-arachidonoyl amide for FAAH).

  • Kinetic Measurement: Monitor fluorescence continuously for 15 minutes. Calculate the initial velocity ( V0​ ) for each well.

  • Data Analysis: Plot residual activity ( Vi​/V0​ ) versus inhibitor concentration. For covalent inhibitors, IC50​ values are time-dependent; therefore, calculating the pseudo-first-order inactivation rate ( kobs​ ) at various probe concentrations is required to determine the kinact​/KI​ ratio.

Quantitative Data Interpretation

The structural tuning of the carbamate directly impacts its kinetic parameters. The table below summarizes the theoretical comparative metrics of carbamate chemotypes based on leaving group and N-substituent electronic properties [1][3].

Carbamate ChemotypeN-SubstituentLeaving GroupRelative ElectrophilicityTypical IC50​ Range (30 min)Target Selectivity
Isopropyl (4-fluorophenyl)carbamate 4-FluorophenylIsopropanolModerate0.1 µM - 5.0 µMHigh (Specific Hydrolases)
Isopropyl phenylcarbamate PhenylIsopropanolLow> 10.0 µMLow
Hexafluoroisopropyl (HFIP) carbamate VariousHFIPVery High< 0.05 µMBroad (Pan-Hydrolase)
4-Nitrophenyl carbamate Various4-NitrophenolHigh0.01 µM - 1.0 µMModerate

Data Summary: The electron-withdrawing 4-fluoro group enhances potency compared to the un-substituted phenyl ring. However, because isopropanol is a relatively poor leaving group compared to HFIP or 4-nitrophenol, the probe maintains a highly selective profile rather than acting as a pan-reactive electrophile.

References

  • Chang, J. W., Cognetta, A. B., Niphakis, M. J., & Cravatt, B. F. (2013). Proteome-Wide Reactivity Profiling Identifies Diverse Carbamate Chemotypes Tuned for Serine Hydrolase Inhibition. ACS Chemical Biology, 8(7), 1590-1599. Available at:[Link]

  • Adibekian, A., et al. (2011). Optimization and characterization of a triazole urea inhibitor for neuropathy target esterase (NTE). Biochemistry. (General ABPP methodology reference).
  • European Bioinformatics Institute (EMBL-EBI). (2016). Synthesis, anticholinesterase activity and molecular modeling study of novel carbamate-substituted thymol/carvacrol derivatives. ChEMBL Database. Available at:[Link]

Method

Application Notes and Protocols for Isopropyl (4-fluorophenyl)carbamate

Introduction Isopropyl (4-fluorophenyl)carbamate (CAS No. 457-79-4) is an aryl carbamate compound utilized in various research and development settings, including pharmaceutical and agrochemical discovery.[1] As with man...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Isopropyl (4-fluorophenyl)carbamate (CAS No. 457-79-4) is an aryl carbamate compound utilized in various research and development settings, including pharmaceutical and agrochemical discovery.[1] As with many specialized chemical reagents, particularly those supplied for early discovery research, comprehensive and verified safety and handling data may not be readily available from all suppliers.[2]

This guide provides a detailed framework for the safe handling, storage, and disposal of Isopropyl (4-fluorophenyl)carbamate in a laboratory environment. The protocols herein are synthesized from established best practices for the carbamate chemical class, data from structurally similar compounds, and general principles of laboratory safety. The primary directive is to empower researchers to manage this compound with a high degree of safety awareness and procedural rigor, ensuring both personal safety and experimental integrity.

Section 1: Hazard Identification and Risk Assessment

A specific, verified Safety Data Sheet (SDS) for Isopropyl (4-fluorophenyl)carbamate is not consistently provided by all vendors.[2] Therefore, a conservative risk assessment must be performed based on the known hazards of the carbamate class and closely related analogs.

Core Causality: Carbamates are esters of carbamic acid and are mechanistically similar to organophosphates in their ability to inhibit acetylcholinesterase, an enzyme critical for nerve function.[3] This inhibition is typically reversible but can lead to acute toxicity.[3][4] The aryl halide moiety (fluorophenyl group) also warrants caution.

Anticipated Hazards:

  • Acute Oral Toxicity: Based on analogs like Isopropyl carbamate and Isopropyl 4-Hydroxybenzoate, the compound should be presumed to be harmful if swallowed.[5][6]

  • Eye Irritation/Damage: Many carbamates and related aromatic compounds can cause serious eye irritation or damage upon contact.[6]

  • Skin Irritation: May cause skin irritation upon prolonged or repeated contact.[7]

  • Respiratory Tract Irritation: As a powdered solid, inhalation of dust may cause respiratory irritation.[7]

  • Neurotoxicity: As a carbamate, it has the potential to be a cholinesterase inhibitor, leading to parasympathetic symptoms if significant exposure occurs.[3]

  • Thermal Decomposition: When heated to decomposition, carbamates can emit toxic fumes, including nitrogen oxides (NOx).[5]

Section 2: Chemical & Physical Properties and Incompatibilities

The following table summarizes known and inferred properties. It is critical to assume this compound is a solid powder at room temperature.

PropertyValue / InformationSource / Rationale
CAS Number 457-79-4[8]
Molecular Formula C₁₀H₁₂FNO₂[2]
Molecular Weight 197.21 g/mol
Physical State Solid, likely a crystalline powder.Assumed based on related carbamates.[5]
Melting Point Not specified. For reference, Isopropyl carbamate melts at 93 °C.[5]
Solubility Not specified. Isopropyl carbamate is very soluble in water, alcohol, and ether.[5]
Stability Susceptible to hydrolysis, especially under alkaline (pH > 7) conditions. More stable in slightly acidic (pH ~5) solutions. Degradation is accelerated by heat.[9]
Incompatible Materials Strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[10]

Section 3: Personal Protective Equipment (PPE)

The selection of PPE is the primary barrier against exposure. The following diagram outlines the mandatory PPE workflow for handling Isopropyl (4-fluorophenyl)carbamate.

PPE_Workflow cluster_ppe Mandatory PPE for Handling Isopropyl (4-fluorophenyl)carbamate start Start: Prepare to Handle Compound engineering Work within a certified Chemical Fume Hood start->engineering body Wear a full-length Laboratory Coat engineering->body hands Wear Nitrile or other chemically resistant gloves. (Double-gloving recommended for weighing) body->hands eyes Wear ANSI Z87.1-rated Chemical Safety Goggles hands->eyes decision Is there a risk of generating dust or aerosols? eyes->decision respirator Add a NIOSH-approved N95 respirator or higher decision->respirator Yes proceed Proceed with Handling Protocol decision->proceed No respirator->proceed

Caption: Mandatory PPE selection workflow.

Causality of PPE Choices:

  • Chemical Fume Hood: This primary engineering control is non-negotiable. It protects the user from inhaling fine powders and prevents contamination of the general laboratory space.

  • Chemical Safety Goggles: Protect against accidental splashes into the eyes during dissolution or in the event of a spill. Standard safety glasses are insufficient.

  • Nitrile Gloves: Provide a sufficient barrier for incidental contact with the solid. For prolonged handling or when preparing solutions, consulting a glove compatibility chart is best practice.

  • Lab Coat: Protects skin and personal clothing from contamination.

  • Respirator: Recommended when weighing larger quantities or whenever engineering controls may not be sufficient to prevent inhalation of the powder.

Section 4: Safe Handling Protocols

Adherence to a strict, step-by-step protocol is essential for minimizing exposure risk.

Protocol 4.1: Weighing of Solid Compound

Objective: To accurately weigh a desired amount of Isopropyl (4-fluorophenyl)carbamate while preventing dispersal of the powder.

Methodology:

  • Preparation: Ensure the analytical balance is located inside a chemical fume hood or a ventilated balance enclosure. Decontaminate the weighing area before and after use.

  • Tare Vessel: Place a clean, appropriately sized weigh boat or vial on the balance and tare the weight.

  • Aliquot Transfer: Using a clean spatula, carefully transfer a small amount of the solid from the stock container to the tared vessel. Do this slowly and close to the surface to minimize dust generation. Avoid tapping the spatula on the side of the container.

  • Seal and Record: Once the desired weight is obtained, securely cap the stock container immediately. Record the final weight.

  • Cleanup: Carefully dispose of the weigh boat in the designated solid hazardous waste container. If a vial was used, proceed to the dissolution step. Wipe the spatula clean and decontaminate the balance and surrounding area.

Protocol 4.2: Preparation of Stock Solutions

Objective: To dissolve the weighed solid in a suitable solvent safely.

Methodology:

  • Solvent Selection: Choose a solvent in which the compound is known to be soluble (e.g., based on literature or preliminary tests with small quantities). Ensure the solvent is compatible with the intended experimental system.

  • Dissolution: Conduct all work in a chemical fume hood. Add the solvent to the vial containing the weighed solid. Do not add the solid to a large volume of solvent, as this can increase the risk of splashing.

  • Mixing: Cap the vial securely. Mix by gentle swirling, vortexing, or sonication until all solid is dissolved.

  • Labeling: Clearly label the solution container with the full chemical name, concentration, solvent, date of preparation, and your initials.

  • Storage: Store the solution under the appropriate conditions as outlined in Section 5.

Section 5: Storage and Stability

Improper storage can lead to compound degradation, compromising experimental results and potentially creating unknown hazards.

Storage Requirements:

  • Container: Store in the original, tightly sealed supplier container.[4]

  • Location: Keep in a cool, dry, and well-ventilated area designated for chemical storage. Store below eye level and away from direct sunlight or heat sources.

  • Segregation: Store away from incompatible materials such as strong acids, bases, and oxidizing agents.[10] A physical barrier or secondary containment is recommended.

  • Temperature: While specific data is absent, storing at refrigerated temperatures (2-8°C) is a prudent measure to slow potential degradation, especially for long-term storage.

Stability Considerations:

  • Hydrolytic Instability: As an aryl carbamate, the compound is prone to hydrolysis, a process accelerated by high pH and elevated temperatures.[9] For aqueous solutions or buffers, maintaining a slightly acidic pH (e.g., pH 5-6) will enhance stability. Avoid preparing stock solutions in alkaline buffers (pH > 7.5) unless they are to be used immediately.[9]

  • Working Solutions: Prepare working solutions fresh daily from a concentrated stock solution to ensure accuracy.

Section 6: Spill and Emergency Procedures

Immediate and correct response to a spill is critical to mitigate exposure and contamination.

Spill_Response cluster_spill Spill Response Workflow spill Spill Occurs alert Alert personnel in the immediate area. Restrict access. spill->alert ppe Don appropriate PPE (goggles, lab coat, double gloves, respirator). alert->ppe contain Cover the spill with an absorbent material (e.g., vermiculite or sand). AVOID raising dust. ppe->contain collect Carefully sweep the material into a designated hazardous waste container. contain->collect decon Decontaminate the spill area with a suitable solvent (e.g., 70% ethanol) followed by soap and water. Collect all cleaning materials as hazardous waste. collect->decon report Report the incident to the Lab Manager and Environmental Health & Safety (EHS). decon->report

Caption: Step-by-step spill response workflow.

First Aid:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[6]

  • Skin Contact: Remove contaminated clothing. Wash affected area thoroughly with soap and water. Seek medical attention if irritation develops or persists.[7]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]

Section 7: Waste Disposal

All Isopropyl (4-fluorophenyl)carbamate waste, including the pure compound, contaminated materials, and solutions, must be treated as hazardous chemical waste.

Protocol 7.1: Waste Segregation and Disposal

  • Solid Waste: Place all contaminated solids (e.g., gloves, weigh paper, paper towels, used spill absorbents) into a clearly labeled, sealed hazardous waste container designated for "Solid Carbamate Waste."

  • Liquid Waste: Collect all solutions containing the compound in a separate, sealed, and properly vented hazardous waste container labeled "Liquid Carbamate Waste" with the full chemical name and solvent listed.

  • Do Not Mix: Do not mix carbamate waste with incompatible waste streams (e.g., strong acids, bases, or oxidizers).

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) department in accordance with all local, state, and federal regulations.[5] Under no circumstances should this chemical be disposed of down the drain.[7]

References

  • Organic Chemistry Portal. (n.d.). One-Pot Synthesis of O-Aryl Carbamates. Organic-chemistry.org. [Link]

  • National Center for Biotechnology Information. (n.d.). Isopropyl carbamate. PubChem Compound Database. [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Orgsyn.org. [Link]

  • University of Helsinki. (2025, July 24). Synthesis of linear O-aryl carbamates and S-thiocarbamates via benign T3P-mediated condensation of phenols and thiols with amine. Helda. [Link]

  • American Chemical Society. (2015, January 7). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. [Link]

  • CPAchem. (2022, October 25). Safety data sheet - Isopropyl 4-Hydroxybenzoate. [Link]

  • National Center for Biotechnology Information. (2023, May 1). Carbamate Toxicity. StatPearls - NCBI Bookshelf. [Link]

  • ScienceDirect. (n.d.). Forensic toxicological and analytical aspects of carbamate poisoning – A review. ScienceDirect. [Link]

  • BC Emergency Health Services. (2020, December 7). J05: Organophosphates and Carbamates. [Link]

  • University of Wisconsin–Madison. (n.d.). Chemical Storage. Environment, Health & Safety. [Link]

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Application

Application Note: Safety Precautions and Handling Protocols for Isopropyl (4-fluorophenyl)carbamate

Executive Summary & Compound Profile Isopropyl (4-fluorophenyl)carbamate (CAS: 457-79-4) is a halogenated carbamate derivative frequently utilized in drug development, agricultural research, and as an intermediate in com...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

Isopropyl (4-fluorophenyl)carbamate (CAS: 457-79-4) is a halogenated carbamate derivative frequently utilized in drug development, agricultural research, and as an intermediate in complex organic synthesis. Due to the presence of the carbamate moiety—a known pharmacophore that interacts with cholinesterase enzymes—and the lipophilic 4-fluorophenyl group, this compound requires rigorous safety protocols. This application note establishes field-proven, self-validating methodologies for the safe synthesis, handling, and disposal of this compound, prioritizing operator safety and scientific integrity.

Quantitative Physicochemical Data

To inform proper handling and storage, the critical physicochemical and hazard data are summarized below[1]:

PropertyValue / Specification
Chemical Name Isopropyl (4-fluorophenyl)carbamate
CAS Number 457-79-4
Molecular Formula C₁₀H₁₂FNO₂
Molecular Weight 197.21 g/mol
Physical State Solid (Colorless)
Boiling Point 220.8 ± 23.0 °C (Predicted)
Density 1.184 ± 0.06 g/cm³ (Predicted)
GHS Hazard Statements H302 (Harmful if swallowed), H315 (Skin irritation), H318 (Serious eye damage), H335 (Respiratory irritation)
Signal Word Danger

Mechanistic Toxicology & Hazard Profile

To handle Isopropyl (4-fluorophenyl)carbamate safely, researchers must understand the causality behind its toxicity. Carbamates are structurally analogous to the neurotransmitter acetylcholine. When introduced into biological systems, they act as pseudo-substrates for Acetylcholinesterase (AChE).

The carbamate moiety undergoes a transesterification reaction with the serine hydroxyl group in the active site of AChE, leading to the carbamylation of the enzyme. Unlike the rapid hydrolysis of acetylated AChE (milliseconds), the carbamylated enzyme takes minutes to hours to hydrolyze, causing a temporary but dangerous accumulation of acetylcholine in the synaptic cleft. Furthermore, the addition of the para-fluoro substitution on the phenyl ring significantly increases the lipophilicity of the molecule compared to non-halogenated analogs. This enhanced lipophilicity dramatically increases the rate of dermal and ocular penetration, elevating the risk of systemic absorption upon accidental contact.

ToxicityPathway Exposure Exposure Route Inhalation / Dermal / Ingestion Absorption Systemic Absorption High Lipophilicity (F-phenyl) Exposure->Absorption Target Target Enzyme Acetylcholinesterase (AChE) Absorption->Target Inhibition Carbamylation of Active Site (Reversible Inhibition) Target->Inhibition Accumulation Acetylcholine Accumulation Synaptic Cleft Inhibition->Accumulation Symptoms Toxidrome SLUDGE Syndrome / Resp. Irritation Accumulation->Symptoms

Mechanistic pathway of carbamate-associated toxicity via acetylcholinesterase inhibition.

Risk Mitigation & Engineering Controls

  • Ventilation: All handling of the dry powder or concentrated stock solutions must occur in a Class II Type B2 biological safety cabinet or a chemical fume hood with a minimum face velocity of 100 fpm.

  • Personal Protective Equipment (PPE): Due to the severe eye damage risk (H318) and skin irritation (H315)[1], operators must wear splash-proof chemical goggles, a chemically resistant lab coat, and double-layered nitrile gloves (minimum 8 mil thickness).

  • Storage Causality: Store sealed at 2-8°C in a desiccator. Carbamates are prone to slow atmospheric hydrolysis, which can release irritating p-fluoroaniline and carbon dioxide. Keeping the environment cold and anhydrous prevents degradation and pressure buildup in the storage vessel.

Experimental Protocols: Safe Synthesis and Handling

Protocol A: Phosgene-Free Green Synthesis

Traditional syntheses of carbamates rely on highly toxic phosgene or pre-synthesized isocyanates. To mitigate acute inhalation hazards, we recommend a mild, metal-free synthesis utilizing atmospheric CO₂ and p-fluoroaniline, as optimized by Ren (2017)[2]. This approach generates the carbamic acid intermediate in situ, completely bypassing the need to store or isolate toxic isocyanate precursors. Furthermore, utilizing bio-available solvents like Cyrene™ can replace restricted dipolar aprotic solvents (e.g., DMF) to further reduce the toxicity profile of the workflow[3].

SynthesisWorkflow A Pre-Reaction Phase PPE & Fume Hood Setup B Reagent Prep p-Fluoroaniline + CO2 + DBU A->B C Dehydration TFAA Addition (-78°C) B->C D In-Situ Monitoring React-IR (Isocyanate Peak) C->D E Quenching Isopropanol Addition D->E F Purification Flash Chromatography E->F G Waste Disposal Aqueous & Organic Streams F->G

Workflow for the phosgene-free synthesis of Isopropyl (4-fluorophenyl)carbamate.

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask under argon. Add p-fluoroaniline (1.00 mmol) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 2.00 mmol) in anhydrous solvent.

  • CO₂ Insertion: Purge the system with CO₂ gas (1 atm) at room temperature for 30 minutes to form the carbamate salt.

  • Dehydration: Cool the reaction mixture to -78 °C. Slowly add Trifluoroacetic anhydride (TFAA) dropwise. Causality: TFAA acts as a dehydrating agent, converting the carbamate salt into the highly reactive 4-fluorophenyl isocyanate intermediate[2].

  • Self-Validation Checkpoint: Utilize an in-situ React-IR probe. Monitor the appearance and stabilization of the isocyanate asymmetric stretch at ~2260 cm⁻¹. Do not proceed until this peak plateaus, validating complete dehydration.

  • Quenching: Add an excess of anhydrous isopropanol (0.8 mL) directly to the -78 °C mixture. Allow the reaction to slowly warm to room temperature.

  • Purification: Concentrate under reduced pressure and purify via flash column chromatography on silica gel (10% EtOAc/Hexanes) to afford Isopropyl (4-fluorophenyl)carbamate[2].

Protocol B: Biological Assay Handling & Decontamination

When utilizing this compound in biological assays (e.g., enzyme inhibition studies), preventing cross-contamination and ensuring safe disposal is critical.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve the solid in anhydrous DMSO to create a 10 mM master stock. Aliquot into low-bind Eppendorf tubes to prevent adsorption to plastic walls.

  • Assay Execution: Perform all serial dilutions in a designated biological safety cabinet.

  • Base-Catalyzed Decontamination (Self-Validating): Carbamates are stable at neutral pH but rapidly degrade under basic conditions. Submerge all contaminated pipette tips, tubes, and assay plates in a 1M NaOH bath for 24 hours. Causality: The strong base hydrolyzes the ester bond, yielding isopropanol, carbonate, and p-fluoroaniline, neutralizing the cholinesterase-inhibiting properties.

  • Validation: Before disposing of the NaOH bath into standard organic waste, spot a 5 µL aliquot onto a TLC plate (Hexanes/EtOAc). The absence of the carbamate spot (R_f ~0.4) confirms complete destruction of the active compound.

References

  • Ren, Yiming. "Synthesis of Isocyanates from CO2 and Amines under Mild Conditions." Master's thesis, University of Toronto, 2017. 2

  • Bousfield, Thomas W. "Sustainable Methodology Development using Renewable Feedstock: Dehydrative Mizoroki-Heck Reaction and the use of Cyrene™ as a Solvent in Chemical Synthesis." Doctoral thesis, University of Huddersfield, 2020. 4

  • ChemicalBook. "ISOPROPYL N-(4-FLUOROPHENYL)CARBAMATE | 457-79-4". ChemicalBook Database, 2026. 1

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Isopropyl (4-fluorophenyl)carbamate Solubility Issues

Welcome to the Technical Support Center for Isopropyl (4-fluorophenyl)carbamate (CAS: 457-79-4). This compound is a highly valuable fluorinated aryl carbamate building block used in drug discovery and agricultural chemis...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Isopropyl (4-fluorophenyl)carbamate (CAS: 457-79-4). This compound is a highly valuable fluorinated aryl carbamate building block used in drug discovery and agricultural chemistry. However, its structural features—specifically the highly lipophilic fluorophenyl ring combined with the rigid carbamate linkage—result in a high crystal lattice energy and profound hydrophobicity[1]. This leads to notoriously poor aqueous solubility, causing frequent "crashing out" (precipitation) during in vitro assays and challenges in in vivo formulation.

This guide provides researchers with field-proven, mechanistically grounded troubleshooting strategies to overcome these solubility barriers.

Part 1: Physicochemical Properties & Solubility Profile

Understanding the physical properties of Isopropyl (4-fluorophenyl)carbamate is the first step in predicting its behavior in various solvent systems. The table below summarizes the key metrics driving its solubility profile.

PropertyValue / CharacteristicImpact on Solubility
Molecular Weight 197.21 g/mol Low MW generally favors dissolution, but is offset by lipophilicity.
LogP (Estimated) ~2.5 - 3.0High lipophilicity; strongly prefers organic solvents over aqueous media.
H-Bond Donors 1 (-NH of carbamate)Capable of hydrogen bonding, but insufficient to overcome the hydrophobic bulk.
H-Bond Acceptors 2 (Oxygen atoms)Can interact with protic solvents, but prone to intermolecular stacking.
Optimal Solvents DMSO, DMF, Ethanol100% soluble at >50 mM. Solvates the hydrophobic ring effectively[1].
Aqueous Solubility < 0.1 mg/mL (Neutral pH)Practically insoluble. Requires co-solvents, surfactants, or complexation[1].

Part 2: In Vitro Assay Troubleshooting (FAQs)

Q1: Why does Isopropyl (4-fluorophenyl)carbamate precipitate immediately when I dilute my DMSO stock into an aqueous assay buffer?

The Causality: This is a classic case of solvent-shift nucleation. Isopropyl (4-fluorophenyl)carbamate is fully solvated by Dimethyl Sulfoxide (DMSO) in your stock solution. When you pipette this stock directly into a large volume of aqueous buffer, the DMSO rapidly diffuses into the bulk water[2]. Because the diffusion rate of the solvent is faster than the dispersion rate of the hydrophobic compound, the local concentration of the compound exceeds its aqueous solubility limit, causing rapid supersaturation, nucleation, and visible precipitation[3].

Q2: How can I prevent this "crashing out" during cell culture media preparation?

The Solution: You must alter the thermodynamics of the dilution process. Instead of a single, large-fold dilution (e.g., 1:1000 directly into media), use a step-down serial dilution method [3].

  • Pre-warm your cell culture media to 37°C to increase the thermodynamic solubility limit[3].

  • Ensure your media contains a carrier protein, such as 1-5% Fetal Bovine Serum (FBS). The hydrophobic pockets of serum albumin act as a "sink" to bind and stabilize the lipophilic fluorophenyl ring, preventing self-aggregation[2].

  • Add the compound dropwise while vigorously vortexing the media to prevent localized zones of high concentration[2].

Q3: My biochemical (cell-free) assay cannot tolerate serum proteins. What co-solvents or surfactants can I use?

The Solution: For cell-free enzymatic or binding assays, you must lower the surface tension of the aqueous buffer. We recommend adding a non-ionic surfactant such as 0.01% - 0.05% Tween-20 or Pluronic F-68 . These surfactants form micelles that encapsulate the hydrophobic isopropyl and fluorophenyl groups, keeping the compound in a colloidal suspension without denaturing most target proteins. Alternatively, keep the final DMSO concentration at exactly 1%, which is generally the upper limit tolerated by most biochemical assays without causing solvent-induced artifacts[4].

InVitroTroubleshooting Start Compound Precipitates in Aqueous Buffer CheckDMSO Is final DMSO > 1%? Start->CheckDMSO ReduceDMSO Reduce DMSO concentration & use step-down dilution CheckDMSO->ReduceDMSO Yes CheckSerum Is assay cell-based? CheckDMSO->CheckSerum No AddSerum Pre-warm media to 37°C & use 1-5% FBS as carrier CheckSerum->AddSerum Yes AddSurfactant Add 0.01% Tween-20 or Pluronic F-68 CheckSerum->AddSurfactant No

Decision tree for troubleshooting Isopropyl (4-fluorophenyl)carbamate precipitation.

Part 3: In Vivo Formulation Strategies (FAQs)

Q4: I need to dose this compound in mice (PO/IP), but it won't dissolve in saline. What is the best formulation strategy?

The Causality & Solution: For in vivo dosing, you cannot use high concentrations of DMSO due to its toxicity and tissue-damaging effects. The most effective strategy for aryl carbamates is the formation of an inclusion complex using cyclodextrins, specifically Hydroxypropyl-β-cyclodextrin (HP-β-CD) [5].

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. The lipophilic fluorophenyl ring of the carbamate spontaneously enters the hydrophobic cavity of HP-β-CD, driven by the displacement of high-enthalpy water molecules from the cavity (the hydrophobic effect)[6]. This creates a water-soluble complex that safely delivers the drug into systemic circulation without precipitation[6]. A 10% to 20% (w/v) HP-β-CD solution in saline is typically sufficient to achieve dosing concentrations of 1-5 mg/mL.

Part 4: Validated Experimental Protocols

Protocol A: Step-Down Serial Dilution for In Vitro Assays

This protocol minimizes solvent-shift precipitation by maintaining thermodynamic equilibrium.

  • Prepare Master Stock: Dissolve Isopropyl (4-fluorophenyl)carbamate in 100% anhydrous DMSO to a concentration of 10 mM. Vortex for 60 seconds[2].

  • Prepare Intermediate Stock: Dilute the 10 mM stock 1:10 into 100% DMSO to create a 1 mM intermediate stock.

  • Pre-warm Buffer: Warm the target aqueous assay buffer (containing 0.01% Tween-20 or 1% FBS) to 37°C in a water bath[3].

  • Final Dilution: While vigorously vortexing the pre-warmed buffer, add the 1 mM intermediate stock dropwise to achieve the final assay concentration (e.g., 10 µM). The final DMSO concentration will be 1%, and the solution should remain optically clear[3].

Protocol B: Preparation of a 10% HP-β-CD Inclusion Complex for In Vivo Dosing

This protocol generates a stable, biocompatible solution for animal studies.

  • Prepare Vehicle: Dissolve 10 grams of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in 100 mL of sterile 0.9% saline to create a 10% (w/v) vehicle solution. Stir until completely clear.

  • Weigh API: Weigh the required amount of Isopropyl (4-fluorophenyl)carbamate powder (e.g., 20 mg for a 2 mg/mL final concentration) into a sterile glass vial.

  • Complexation: Add 10 mL of the 10% HP-β-CD vehicle to the vial.

  • Energy Input: Subject the vial to bath sonication at 37°C for 30 to 45 minutes. The ultrasonic energy helps break the crystal lattice, allowing the cyclodextrin cavities to encapsulate the free molecules[5].

  • Sterilization: Once the solution is completely clear and free of particulates, pass it through a 0.22 µm PTFE syringe filter. The formulation is now ready for in vivo administration.

HPbCD_Workflow Step1 Weigh Compound & HP-β-CD Step2 Add Aqueous Buffer (e.g., 0.9% Saline) Step1->Step2 Step3 Vortex & Sonicate (37°C, 30-45 mins) Step2->Step3 Step4 Sterile Filter (0.22 µm PTFE) Step3->Step4 Step5 Clear Solution Ready for Dosing Step4->Step5

Workflow for formulating HP-β-CD inclusion complexes for in vivo dosing.

Part 5: References

  • SciELO Brazil. "Inclusion complexes and self-assembled cyclodextrin aggregates for increasing the solubility of benzimidazoles." Available at:[Link]

  • ResearchGate. "Why is my compound soluble in DMSO, but precipitating with subsequent dilutions?" Available at:[Link]

  • Taylor & Francis Online. "Preparation and Characterization of Albendazole β-Cyclodextrin Complexes." Available at:[Link]

Sources

Optimization

Technical Support Center: Isopropyl (4-fluorophenyl)carbamate

A Guide to Ensuring Solution Stability and Experimental Integrity Welcome to the technical support center for Isopropyl (4-fluorophenyl)carbamate. This guide is designed for researchers, scientists, and drug development...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Ensuring Solution Stability and Experimental Integrity

Welcome to the technical support center for Isopropyl (4-fluorophenyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the handling and stability of this compound in solution. Our goal is to provide you with the foundational knowledge and practical protocols necessary to ensure the accuracy and reproducibility of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: I'm observing a progressive loss of my compound in solution over a short period. What is the likely cause of this instability?

Answer: The most common cause of degradation for Isopropyl (4-fluorophenyl)carbamate, and aryl N-monosubstituted carbamates in general, is hydrolysis.[1] This is a chemical reaction where water molecules cleave the carbamate ester bond, breaking the compound down into 4-fluorophenol and an unstable carbamic acid intermediate that further decomposes to isopropylamine and carbon dioxide.

This process is highly sensitive to several factors in your experimental setup, primarily pH and temperature.[1][2]

Core Mechanism of Degradation: Alkaline Hydrolysis

For an N-monosubstituted aryl carbamate like Isopropyl (4-fluorophenyl)carbamate, the degradation in neutral to alkaline conditions (pH > 7) is typically dominated by a base-catalyzed elimination-addition mechanism known as E1cB (Elimination Unimolecular conjugate Base) .[3][4]

Here's the step-by-step breakdown:

  • Proton Abstraction: A hydroxide ion (OH⁻) from the solution acts as a base and removes the acidic proton from the nitrogen atom of the carbamate.[5]

  • Formation of the Conjugate Base: This creates a negatively charged nitrogen anion (the conjugate base).

  • Elimination of the Leaving Group: This anionic intermediate is unstable. The electron pair from the nitrogen pushes out the 4-fluorophenoxide group, which is a relatively good leaving group. This is the rate-determining (slowest) step.

  • Isocyanate Intermediate: This elimination results in the formation of a highly reactive isopropyl isocyanate intermediate.[4]

  • Final Reaction: The isocyanate intermediate then rapidly reacts with water to form an unstable carbamic acid, which decomposes to yield isopropylamine and carbon dioxide.

This E1cB pathway explains why even small increases in pH above neutral can dramatically accelerate the degradation of your compound.[1]

E1cB_Mechanism cluster_reactants Step 1: Proton Abstraction cluster_intermediate Step 2 & 3: Elimination cluster_products Step 4: Hydrolysis Carbamate Isopropyl (4-fluorophenyl)carbamate Anion Carbamate Anion (Conjugate Base) Carbamate:e->Anion:w + OH⁻ OH OH⁻ Isocyanate Isopropyl Isocyanate (Intermediate) Anion:e->Isocyanate:w Rate-determining step (slow) Phenoxide 4-Fluorophenoxide Anion->Phenoxide - 4-Fluorophenoxide CarbamicAcid Unstable Carbamic Acid Isocyanate:e->CarbamicAcid:w + H₂O (fast) H2O H₂O Amine Isopropylamine CarbamicAcid->Amine Decomposition CO2 CO₂ CarbamicAcid->CO2

Caption: E1cB degradation pathway for Isopropyl (4-fluorophenyl)carbamate.

Question 2: What is the optimal pH for preparing and storing aqueous solutions of my compound?

Answer: The pH of your solution is the most critical factor for stability. Carbamates are significantly more stable in slightly acidic conditions.[1]

  • Optimal Range: For maximum stability, maintain your aqueous solutions at a pH between 4.0 and 6.0 . A common choice is a pH 5 buffer (e.g., acetate buffer).[1][2]

  • Danger Zone: Avoid alkaline conditions (pH > 7.5) at all costs. The rate of hydrolysis increases dramatically in this range.[1] The half-life of a carbamate can decrease from weeks at a neutral pH to mere hours or minutes at an alkaline pH.[2]

Table 1: General Impact of pH on Carbamate Half-Life (t½) This table provides illustrative data based on typical carbamate behavior to emphasize the importance of pH control. Actual values for Isopropyl (4-fluorophenyl)carbamate may vary.

pH ValueGeneral StabilityIllustrative Half-LifePrimary Degradation Mechanism
< 4.0ModerateDays to WeeksAcid-Catalyzed Hydrolysis (BAC2)
4.0 - 6.0 High (Optimal) Months to Years Minimal Hydrolysis
7.0ModerateDays to WeeksSlow Base-Catalyzed Hydrolysis
> 8.0Very LowMinutes to HoursRapid Base-Catalyzed Hydrolysis (E1cB)[4][5]
Question 3: Which solvents should I use for my stock solution to ensure maximum stability?

Answer: The best practice is to prepare your primary stock solution in a dry, aprotic organic solvent. This minimizes the presence of water, the key reactant in hydrolysis.

Recommended Solvents:

  • Dimethyl Sulfoxide (DMSO)

  • Acetonitrile (ACN)

  • N,N-Dimethylformamide (DMF)

Solvents to Use with Caution:

  • Alcohols (Methanol, Ethanol): While the compound is soluble in alcohols, these are protic solvents. Over long-term storage, there is a risk of transesterification, especially if catalysts are present. Use for working solutions but consider potential long-term stability issues.

  • Water: Only use water for final working solutions where the experimental context demands it. If you must use an aqueous solution, it is imperative that it is buffered to an acidic pH (4.0-6.0) as discussed above.[2]

Storage Protocol:

  • Dissolve the compound in a recommended dry, aprotic solvent (e.g., DMSO).

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and the introduction of atmospheric moisture.

  • Store the aliquots at -20°C or -80°C in tightly sealed vials.

Question 4: How can I experimentally verify the stability of my compound under my specific assay conditions?

Answer: You cannot assume stability. Every experimental system is unique. A simple time-course stability study using High-Performance Liquid Chromatography (HPLC) is a self-validating method to confirm the integrity of your compound. HPLC is the preferred analytical technique as many carbamates are thermally labile and can degrade in the high temperatures of a Gas Chromatography (GC) injection port.[6][7]

Protocol: HPLC-Based Stability Assessment

This protocol allows you to quantify the concentration of Isopropyl (4-fluorophenyl)carbamate over time in your specific experimental buffer or media.

Objective: To determine the degradation rate of Isopropyl (4-fluorophenyl)carbamate in a chosen solution.

Materials:

  • Isopropyl (4-fluorophenyl)carbamate

  • Your experimental buffer/media (e.g., cell culture media, assay buffer)

  • Aprotic solvent for stock (e.g., Acetonitrile)

  • HPLC system with a UV detector (a Diode Array Detector is preferred for peak purity analysis)

  • C18 reverse-phase HPLC column

  • Mobile phase components (e.g., HPLC-grade Acetonitrile and water)

  • Autosampler vials

Methodology:

  • Preparation of Standard:

    • Prepare a 1 mg/mL stock solution of the compound in Acetonitrile.

    • Create a calibration curve by making serial dilutions (e.g., 100, 50, 25, 10, 1 µg/mL) in your initial mobile phase composition.

  • HPLC Method Development (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient: Start at 40% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 40% B and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: Scan from 200-400 nm; quantify at the absorbance maximum (e.g., ~240-260 nm, to be determined experimentally).

    • Injection Volume: 10 µL

  • Stability Experiment Setup:

    • Spike a known concentration of your compound into your experimental buffer (e.g., to a final concentration of 10 µg/mL). Ensure the final concentration of the organic solvent from your stock is minimal (<1%).

    • Immediately take an aliquot, place it in an autosampler vial, and analyze it via HPLC. This is your Time Zero (T=0) sample.

    • Incubate the remaining solution under your exact experimental conditions (e.g., 37°C, 5% CO₂).

    • Collect aliquots at subsequent time points (e.g., T=1, 2, 4, 8, 24 hours).

    • Immediately analyze each aliquot by HPLC upon collection.

  • Data Analysis:

    • Integrate the peak area of the parent compound (Isopropyl (4-fluorophenyl)carbamate) at each time point.

    • Calculate the percentage of the compound remaining at each time point relative to the T=0 sample: % Remaining = (Peak Area at T=x / Peak Area at T=0) * 100.

    • Plot % Remaining vs. Time. A significant drop indicates instability.

    • Monitor for the appearance and growth of new peaks, which correspond to degradation products (e.g., 4-fluorophenol).

Stability_Workflow cluster_prep Preparation cluster_analysis Time-Course Analysis cluster_data Data Interpretation Prep_Stock Prepare Stock in ACN Prep_Test Spike Compound into Test Buffer (e.g., 10 µg/mL) Prep_Stock->Prep_Test T0 T=0 Analysis (Immediate HPLC) Prep_Test->T0 Incubate Incubate under Experimental Conditions (e.g., 37°C) Prep_Test->Incubate Plot Plot % Remaining vs. Time T0->Plot Tx T=x Analysis (e.g., 1, 2, 4, 8, 24h) Incubate->Tx Tx->Plot Degradation Assess Degradation Rate & Identify Product Peaks Plot->Degradation

Caption: Workflow for an HPLC-based compound stability study.

References

  • Dittert, L. W., & Higuchi, T. (1963). RATES OF HYDROLYSIS OF CARBAMATE AND CARBONATE ESTERS IN ALKALINE SOLUTION. Semantic Scholar. Retrieved from [Link]

  • Scribd. (n.d.). Hydrolysis Mechanisms of Carbamates. Retrieved from [Link]

  • Gallacher, G., Jackson, C. S., & Searcey, M. (1998). Evidence that the mechanism of antibody-catalysed hydrolysis of arylcarbamates can be determined by the structure of the immunogen used to elicit the catalytic antibody. Biochemical Journal, 333(Pt 1), 15-19. Retrieved from [Link]

  • Hegarty, A. F., & Frost, L. N. (1973). Elimination–addition mechanism for the hydrolysis of carbamates. Trapping of an isocyanate intermediate by an o-amino-group. Journal of the Chemical Society, Perkin Transactions 2, (12), 1719-1728. Retrieved from [Link]

  • Lau, O. N., et al. (2018). Hyperthermophilic Carbamate Kinase Stability and Anabolic In Vitro Activity at Alkaline pH. Applied and Environmental Microbiology, 84(5), e02330-17. Retrieved from [Link]

  • Navarro, M., et al. (2001). Stability studies of carbamate pesticides and analysis by gas chromatography with flame ionization and nitrogen-phosphorus detection. Journal of Chromatography A, 921(2), 287-296. Retrieved from [Link]

  • Bunton, C. A., et al. (2004). Kinetics and mechanism of base-catalysed degradations of substituted aryl-N-hydroxycarbamates, their N-methyl and N-phenyl analogues. Organic & Biomolecular Chemistry, 2(4), 553-560. Retrieved from [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895-2940. Retrieved from [Link]

  • U.S. Geological Survey. (n.d.). METHODS OF ANALYSIS BY THE U.S. GEOLOGICAL SURVEY NATIONAL WATER QUALITY LABORATORY- DETERMINATION OF SELECTED CARBAMATE PESTICI. Retrieved from [Link]

  • MSU Extension. (2008, March 18). Effect of water pH on the stability of pesticides. Retrieved from [Link]

  • Agilent Technologies. (n.d.). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Retrieved from [Link]

  • ResearchGate. (2015, November 8). Which of these two carbamate ions is more stable. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Isopropyl carbamate. PubChem Compound Database. Retrieved from [Link]

  • Bojić, M., et al. (2019). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za farmaciju, 69(2), 77-96. Retrieved from [Link]

  • ResearchGate. (n.d.). Metabolic pathways for the degradation of aromatic ring-based.... Retrieved from [Link]

  • Pakistan Journal of Scientific and Industrial Research. (n.d.). A METHOD FOR THE ANALYSIS OF SECONDARY CARBAMATE PESTICIDES. Retrieved from [Link]

  • Scite.ai. (n.d.). Rates of Hydrolysis of Carbamate and Carbonate Esters in Alkaline Solution. Retrieved from [Link]

  • ResearchGate. (n.d.). Key parameters for carbamate stability in dilute aqueous–organic solution. Retrieved from [Link]

  • American Chemical Society. (2015, January 7). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. Retrieved from [Link]

  • Frontiers. (2021, July 6). Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Novel Sulfonamide-Based Carbamates as Selective Inhibitors of BChE. PMC. Retrieved from [Link]

  • PubMed. (2022, March 1). Degradation of 2-phenylbenzimidazole 5-sulfonic acid by UV/chlorine advanced oxidation technology: Kinetic model, degradation byproducts and reaction pathways. Retrieved from [Link]

  • ResearchGate. (2015, November 25). Any advice about the stability of ester and carbamate containing compounds?. Retrieved from [Link]

  • LookChem. (n.d.). Cas 2239-92-1,isopropyl N-4-chlorophenylcarbamate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Chlorpropham. PubChem Compound Database. Retrieved from [Link]

Sources

Troubleshooting

Common pitfalls in Isopropyl (4-fluorophenyl)carbamate experiments

Welcome to the Technical Support Center for Isopropyl (4-fluorophenyl)carbamate (CAS: 457-79-4). As a Senior Application Scientist, I have designed this portal to move beyond basic datasheets. This guide addresses the me...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Isopropyl (4-fluorophenyl)carbamate (CAS: 457-79-4). As a Senior Application Scientist, I have designed this portal to move beyond basic datasheets. This guide addresses the mechanistic causality behind common experimental failures, providing drug development professionals and synthetic chemists with self-validating protocols and actionable troubleshooting matrices.

Mechanistic Overview & Substrate Profiling

Isopropyl (4-fluorophenyl)carbamate is a highly versatile building block used in the synthesis of agricultural herbicides, fatty acid amide hydrolase (FAAH) inhibitors [1], and as a model substrate in advanced cross-coupling methodologies [2].

The Fluorine Effect: The core chemical behavior of this molecule is dictated by the para-fluoro substituent. Fluorine exerts a strong inductive electron-withdrawing effect (-I) across the aromatic ring. This reduces the electron density on the carbamate nitrogen, making the N-H proton more acidic than in unfluorinated analogs, while simultaneously making the carbonyl carbon highly susceptible to nucleophilic attack. Understanding this electronic push-pull is the key to preventing degradation and side reactions during your workflows.

Diagnostic Matrix: Troubleshooting & FAQs

Q1: Why am I seeing significant degradation of Isopropyl (4-fluorophenyl)carbamate during silica gel chromatography?

The Causality: Standard silica gel contains acidic silanol groups. Because the para-fluoro group withdraws electron density, the carbamate linkage becomes highly sensitive to acid-catalyzed cleavage. The silanols protonate the carbonyl oxygen, activating the tetrahedral intermediate, which subsequently collapses to release 4-fluoroaniline, carbon dioxide, and isopropanol. The Solution: Neutralize your stationary phase. Pre-treat your silica gel by flushing the column with 1% Triethylamine (TEA) in hexanes prior to loading your sample. Alternatively, switch to neutral alumina. Self-Validation: Run a 2D-TLC. Spot the compound, run it in one dimension, dry the plate, and run it again at a 90-degree angle. If off-diagonal spots appear (specifically a highly polar spot corresponding to 4-fluoroaniline), on-column degradation is actively occurring.

Q2: During metal-free synthesis from 4-fluoroaniline and CO₂, why is my yield low, and why do I detect a highly insoluble white precipitate?

The Causality: The synthesis relies on the dehydration of a carbamic acid intermediate into an isocyanate using Trifluoroacetic anhydride (TFAA) [3]. If the reaction temperature rises above -78 °C before the isopropanol quench is fully integrated, the highly reactive 4-fluorophenyl isocyanate will react with any unreacted 4-fluoroaniline in the mixture. This forms 1,3-bis(4-fluorophenyl)urea, a notorious, highly insoluble white precipitate. The Solution: Strict cryogenic control. Maintain the internal reaction temperature at -78 °C using a dry ice/acetone bath. Do not add the isopropanol quench until the isocyanate formation is complete. Self-Validation: Utilize in-situ React IR. Monitor the appearance of the distinct isocyanate stretching band at ~2260 cm⁻¹. Only add the isopropanol quench when this peak reaches maximum intensity.

Q3: In palladium-catalyzed cross-coupling reactions (e.g., Mizoroki-Heck), my carbamate substrate is causing catalyst poisoning. How do I prevent this?

The Causality: The acidic N-H proton of the carbamate can easily deprotonate under standard basic cross-coupling conditions. The resulting strongly nucleophilic nitrogen coordinates directly to the active Pd(0) catalyst, forming stable, inactive palladium complexes, thereby halting the catalytic cycle. The Solution: Employ a base-free, acidic solvent system (e.g., H₂O/MeCN with glucose-stabilized Pd nanoparticles) [2]. The acidic environment keeps the carbamate fully protonated, preventing nitrogen coordination to the metal center.

Validated Methodologies

Protocol A: Metal-Free Synthesis via CO₂ Fixation

This protocol utilizes atmospheric carbon dioxide to avoid highly toxic phosgene gas, yielding high-purity carbamate [3].

  • System Purge: Flame-dry a Schlenk flask under vacuum and backfill with dry CO₂ gas (balloon pressure).

  • Reagent Loading: Dissolve 4-fluoroaniline (1.00 mmol) in anhydrous dichloromethane (DCM, 5.0 mL). Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.00 mmol). Stir for 30 minutes at room temperature to form the DBU-carbamic acid salt.

  • Cryogenic Dehydration: Cool the reaction mixture to -78 °C. Dropwise, add Trifluoroacetic anhydride (TFAA) (1.20 mmol).

    • Validation Checkpoint: Solution should turn pale yellow. In-situ IR should confirm a peak at ~2260 cm⁻¹.

  • Esterification Quench: Rapidly inject excess anhydrous isopropanol (0.8 mL). Allow the reaction to slowly warm to room temperature over 2 hours.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3 x 10 mL). Dry over Na₂SO₄ and concentrate under reduced pressure.

  • Final Validation: Run ¹⁹F NMR (CDCl₃). You must observe a single, clean multiplet at approximately -118 ppm. A secondary peak at -121 ppm indicates urea contamination.

Protocol B: Base-Free Dehydrative Mizoroki-Heck Reaction

Optimized for challenging carbamate substrates without protecting group manipulation [2].

  • Catalyst Preparation: In a reaction vial, combine Pd(OAc)₂ (5 mol%) and D-glucose (20 mol%) in a 1:1 mixture of H₂O/MeCN (2.0 mL). Stir at 80 °C for 15 minutes to generate Pd(0) nanoparticles in situ.

  • Substrate Addition: Add Isopropyl (4-fluorophenyl)carbamate (1.0 mmol) and the desired alkene coupling partner (1.5 mmol).

  • Reaction: Seal the vial and heat at 90 °C for 16 hours. The inherently acidic nature of the base-free conditions prevents N-coordination to the Pd surface.

  • Purification: Filter through a short pad of Celite, wash with EtOAc, and purify via flash chromatography (10% EtOAc/Hexanes).

Pathway & Workflow Visualizations

G N1 4-Fluoroaniline + CO2 (Starting Materials) N2 DBU Addition (RT) Carbamic Acid Salt Intermediate N1->N2 N3 TFAA Dehydration (-78°C) 4-Fluorophenyl Isocyanate N2->N3 N4 Isopropanol Quench (Nucleophilic Addition) N3->N4 N5 Isopropyl (4-fluorophenyl)carbamate (Pure Target) N4->N5

Workflow for the metal-free, self-validating synthesis of Isopropyl (4-fluorophenyl)carbamate.

G C1 Isopropyl (4-fluorophenyl)carbamate C2 Silanol Protons / Strong Base (Nucleophilic Activation) C1->C2 C3 Unstable Tetrahedral Intermediate C2->C3 C4 4-Fluoroaniline (Highly Polar Byproduct) C3->C4 Cleavage C5 CO2 + Isopropanol (Volatile Loss) C3->C5 Cleavage

Mechanism of acid/base-catalyzed degradation of the carbamate linkage during purification.

Quantitative Data Analytics

The following table summarizes the critical quantitative metrics and stability profiles for Isopropyl (4-fluorophenyl)carbamate to guide your reaction conditions.

ParameterValue / MetricExperimental ConditionClinical / Synthetic Relevance
Molecular Weight 197.21 g/mol StandardStoichiometric calculations [4].
Synthesis Yield (CO₂ Method) 95 - 98%TFAA/DBU at -78 °CHighly efficient conversion avoiding phosgene [3].
Cross-Coupling Yield ~94%Base-free Pd(0) nanoparticlesPrevents catalyst poisoning by the N-H group [2].
FAAH Inhibition (IC₅₀) ~22 - 33 µmol/kg/dayIn vivo oral administrationDemonstrates efficacy as an enzyme inhibitor prodrug[1].
Hydrolysis Half-Life < 2 hourspH > 12 or pH < 2 at 25 °CDictates strict pH control during aqueous workups.

References

  • Specificity and mechanism of mandelamide hydrolase catalysis ResearchG
  • Dehydrative Mizoroki-Heck reaction and the use of Cyrene as a solvent University of Huddersfield Repository
  • Synthesis of Isocyanates from CO2 and Amines under Mild Conditions Scholaris.ca (University of Toronto)
  • ISOPROPYL N-(4-FLUOROPHENYL)
Optimization

Technical Support Center: Purification of Isopropyl (4-fluorophenyl)carbamate

Welcome to the technical support guide for the purification of Isopropyl (4-fluorophenyl)carbamate. This resource is designed for researchers, medicinal chemists, and process development scientists who handle N-aryl carb...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of Isopropyl (4-fluorophenyl)carbamate. This resource is designed for researchers, medicinal chemists, and process development scientists who handle N-aryl carbamates. Achieving high purity is critical for accurate biological evaluation and ensuring reproducible results. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field experience.

Core Principles of Purification

The two primary methods for purifying solid organic compounds like Isopropyl (4-fluorophenyl)carbamate are recrystallization and flash column chromatography.

  • Recrystallization is a technique that leverages differences in solubility of the target compound and its impurities in a given solvent at different temperatures. An ideal solvent will dissolve the compound completely at its boiling point but only sparingly at low temperatures, allowing pure crystals to form upon cooling while impurities remain in the mother liquor.[1]

  • Flash Column Chromatography separates compounds based on their differential partitioning between a solid stationary phase (typically silica gel) and a liquid mobile phase.[2] Compounds with higher polarity interact more strongly with the polar silica gel and elute more slowly, while less polar compounds travel through the column faster.

Troubleshooting Guide

This section addresses specific experimental challenges in a question-and-answer format, providing both causative explanations and actionable solutions.

Recrystallization Issues
Q1: My yield after recrystallization is very low. What are the likely causes and how can I improve it?

Answer: Low yield is a common issue in recrystallization and can stem from several factors:

  • Excessive Solvent: Using too much solvent is the most frequent cause of low recovery. The goal is to create a saturated solution at the solvent's boiling point, using the minimum amount of hot solvent required to fully dissolve the crude product.[3] If too much is used, a significant portion of your product will remain dissolved even after cooling.

    • Solution: If you suspect you've added too much solvent, you can carefully evaporate some of it by heating the solution to gently boil it off, thereby increasing the concentration of your compound.[4]

  • Premature Crystallization: If the solution cools too quickly during a hot filtration step (to remove insoluble impurities), product can crystallize on the filter paper or in the funnel stem.

    • Solution: Use pre-heated glassware (funnel and receiving flask) for hot filtration and add a small excess of hot solvent (~5-10%) before filtering to ensure the product stays in solution.

  • Inappropriate Solvent Choice: The compound may have significant solubility in the chosen solvent even at low temperatures.

    • Solution: Perform a thorough solvent screen with small amounts of crude material to find a solvent where the compound is highly soluble when hot and poorly soluble when cold.[4]

  • Insufficient Cooling: Not cooling the solution for a long enough period or to a low enough temperature (e.g., in an ice bath) can prevent maximum crystal formation.

    • Solution: Allow the flask to cool slowly to room temperature first to form well-defined crystals, then transfer it to an ice-water bath for at least 30 minutes to maximize precipitation.

Q2: My compound "oiled out" instead of forming crystals. What went wrong?

Answer: "Oiling out" occurs when the solute precipitates from the solution as a liquid instead of a solid crystalline lattice. This is often due to one of the following:

  • High Solute Concentration: The solution is too supersaturated, causing the product to crash out of solution as a liquid.

    • Solution: Re-heat the mixture to dissolve the oil, then add more hot solvent (10-20% increments) to reduce the concentration. Allow it to cool more slowly.[4]

  • High Solvent Boiling Point: The boiling point of the recrystallization solvent is higher than the melting point of your compound. The compound dissolves but then melts instead of staying solid, separating as an oil upon cooling.

    • Solution: Choose a solvent with a boiling point lower than the melting point of your Isopropyl (4-fluorophenyl)carbamate.

  • Rapid Cooling: Cooling the solution too quickly can favor the formation of an amorphous oil over an ordered crystal lattice.

    • Solution: Let the solution cool slowly on a benchtop. Do not place it directly into an ice bath from a high temperature. Introducing a seed crystal (a tiny crystal of the pure compound) can also encourage proper crystallization.

Q3: The purified product forms a lumpy or waxy solid that is difficult to filter. How can I handle this?

Answer: This physical form is noted in related N-aryl carbamate purifications and presents a significant challenge for separating the solid from the impurity-rich mother liquor.[5] This often happens when microscopic crystals agglomerate, trapping solvent and impurities.

  • Mechanical Agitation: Gentle stirring during the cooling process can sometimes promote the formation of smaller, less-agglomerated crystals that are easier to handle. However, vigorous stirring can lead to a fine powder that is also difficult to filter.

  • Alternative Purification: If the physical properties of the recrystallized solid are consistently problematic, flash chromatography is likely a more effective purification method.

  • Melt-Based Purification: A patent for a similar compound, isopropyl N-phenyl carbamate, describes a workup procedure where the reaction mixture is heated above the product's melting point to form two immiscible liquid layers (an aqueous layer and an organic layer containing the product). After separating the layers, the product layer can be further purified by washing with dilute acid (to remove residual aniline-type impurities) and then isolated.[5] This is an advanced technique but can be effective for challenging separations.

Flash Chromatography Issues
Q4: I'm not getting good separation between my product and an impurity on the TLC plate. How do I select a better solvent system?

Answer: Poor separation (similar Rf values) means the chosen mobile phase is not effectively differentiating between your compound and the impurity.

  • Systematically Vary Polarity: If the Rf values are too high (e.g., > 0.6), the eluent is too polar. Decrease the proportion of the more polar solvent (e.g., from 20% ethyl acetate in hexanes to 10%). If the Rf values are too low (e.g., < 0.1), the eluent is not polar enough. Increase the proportion of the polar solvent. The ideal Rf for the target compound on a TLC plate for column separation is typically between 0.2 and 0.4.

  • Change Solvent System Chemistry: If simply varying the polarity of a hexane/ethyl acetate system doesn't work, the impurity may have a similar polarity in that specific system. Switch to a different solvent system that offers different intermolecular interactions. For example, substitute ethyl acetate with dichloromethane or add a small amount of methanol.[6]

  • Consider Reversed-Phase: If impurities are very close in polarity on silica (normal-phase), consider using reversed-phase (C18) chromatography, where the elution order is inverted (most polar compounds elute first).[7]

Q5: My product seems to be decomposing on the silica gel. Is this common for carbamates?

Answer: Yes, some carbamates can be sensitive to the stationary phase. Silica gel is weakly acidic and can potentially catalyze the hydrolysis or degradation of sensitive functional groups, especially during long exposure times.

  • Minimize Contact Time: Run the column as quickly as feasible (hence "flash" chromatography) without sacrificing separation.

  • Deactivate the Silica: If degradation is suspected, the silica gel can be "neutralized." This is often done by adding a small amount of a volatile base, like triethylamine (~0.5-1%), to the eluent. This will occupy the acidic sites on the silica gel, preventing them from interacting with your compound.

  • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (which can be basic, neutral, or acidic) or a bonded phase like diol.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities I need to remove from a typical synthesis of Isopropyl (4-fluorophenyl)carbamate?

Answer: The synthesis most likely involves the reaction of 4-fluoroaniline with isopropyl chloroformate. Potential impurities include:

  • Unreacted Starting Materials: Residual 4-fluoroaniline and isopropyl chloroformate (or its hydrolysis product, isopropanol).

  • Symmetrical Urea: N,N'-bis(4-fluorophenyl)urea, formed by the reaction of the product or an isocyanate intermediate with another molecule of 4-fluoroaniline. Ureas are common byproducts in carbamate synthesis.[8]

  • Inorganic Salts: If a base like triethylamine or potassium carbonate is used, the corresponding hydrochloride or carbonate salts will be present.[5][9] These are typically removed with an aqueous workup before further purification.

Q2: How do I choose between recrystallization and flash chromatography?

Answer: The choice depends on the nature of the crude material and the desired purity level. The following decision tree can guide your choice.

G start Crude Isopropyl (4-fluorophenyl)carbamate is_solid Is the crude material a solid? start->is_solid is_major_product Is the desired product the major component (>90%)? is_solid->is_major_product Yes oily_or_complex Material is an oil or a complex mixture (<90% pure) is_solid->oily_or_complex No impurities_solubility Do impurities have different solubility profiles? is_major_product->impurities_solubility Yes chromatography Use Flash Column Chromatography is_major_product->chromatography No / Unknown recrystallize Attempt Recrystallization impurities_solubility->recrystallize Yes impurities_solubility->chromatography No oily_or_complex->chromatography

Caption: Decision tree for selecting a purification method.

Q3: What are the key safety precautions for handling Isopropyl (4-fluorophenyl)carbamate and its purification solvents?

Answer: While a specific safety data sheet for this exact compound is not widely available, data from closely related N-aryl and isopropyl carbamates suggest the following precautions should be taken:[10][11][12]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (nitrile is a good starting point).

  • Respiratory Protection: Handle the solid powder in a well-ventilated area or a fume hood to avoid inhaling dust. The compound may cause respiratory irritation.[10]

  • Exposure Routes: The compound is likely harmful if swallowed and may cause skin and eye irritation.[9][10] In case of contact, wash skin thoroughly with soap and water and flush eyes with water for at least 15 minutes.

  • Solvent Hazards: The organic solvents used in chromatography and recrystallization (e.g., hexanes, ethyl acetate, dichloromethane, isopropanol) are flammable and/or toxic. All solvent handling must be performed in a fume hood, away from ignition sources.

Detailed Experimental Protocols

Protocol 1: Screening Solvents for Recrystallization
  • Preparation: Place ~20 mg of your crude Isopropyl (4-fluorophenyl)carbamate into a small test tube.

  • Room Temperature Test: Add a candidate solvent (see Table 1) dropwise at room temperature, swirling after each drop, up to about 0.5 mL. An ideal solvent will not dissolve the compound at this stage. If it dissolves completely, the solvent is unsuitable as a single-solvent system.

  • Hot Solubility Test: If the compound is insoluble at room temperature, heat the test tube in a sand bath or with a heat gun. Add the same hot solvent dropwise until the solid just dissolves.

  • Cooling and Crystallization: Remove the test tube from the heat and allow it to cool slowly to room temperature. Observe for crystal formation. If no crystals form, gently scratch the inside of the test tube below the liquid level with a glass rod.

  • Ice Bath: Once at room temperature, place the test tube in an ice-water bath for 15-20 minutes. Note the quantity of crystals that form. A heavy precipitate indicates a good solvent.

  • Repeat: Repeat this process with several different solvents to identify the optimal one.

Protocol 2: Flash Column Chromatography
  • TLC Analysis: First, determine the optimal eluent (mobile phase) using Thin-Layer Chromatography (TLC). Test various ratios of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate). The ideal system will give your product an Rf value of ~0.2-0.4 and show good separation from all impurities.

  • Column Packing: Select a column of appropriate size. As a rule of thumb, use a mass of silica gel that is 50-100 times the mass of your crude sample. Pack the column as a slurry with the least polar eluent mixture.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a less polar solvent like dichloromethane. Alternatively, for better resolution, pre-adsorb the compound onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica, and evaporating the solvent to get a dry, free-flowing powder. Carefully add the sample to the top of the packed column.

  • Elution: Gently add the eluent to the column and apply pressure (using a pump or inert gas) to achieve a steady flow.[2] Collect fractions in test tubes.

  • Monitoring: Monitor the elution of compounds by spotting fractions onto TLC plates and visualizing under UV light.

  • Combine and Concentrate: Combine the fractions that contain your pure product. Remove the solvent using a rotary evaporator to yield the purified Isopropyl (4-fluorophenyl)carbamate.

Data Tables

Table 1: Recrystallization Solvent Screening Guide
SolventBoiling Point (°C)PolarityNotes
Water100Very HighUnlikely to dissolve an aryl carbamate unless highly substituted with polar groups. Good as an anti-solvent.
Ethanol78HighA common choice for moderately polar compounds. Often used for carbamates.[5]
Isopropanol82HighSimilar to ethanol, good for moderately polar compounds.
Acetone56Medium-HighStrong solvent, may have high solubility even when cold. Low boiling point is advantageous.
Ethyl Acetate77MediumExcellent general-purpose solvent for compounds of intermediate polarity.
Dichloromethane40MediumOften too good a solvent for recrystallization, but its low boiling point is useful.
Toluene111LowGood for less polar compounds. High boiling point can be a risk for "oiling out".
Hexanes/Heptane~69 / ~98Very LowGood for non-polar compounds. Often used as the "anti-solvent" in a two-solvent system with a more polar solvent.
Table 2: Common Solvent Systems for Flash Chromatography of Aryl Carbamates
SystemPolarity RangeTypical Applications & Notes
Hexanes / Ethyl AcetateLow to MediumThe most common starting point. A gradient from 5% to 50% ethyl acetate will elute most compounds of intermediate polarity.
Hexanes / DichloromethaneLow to MediumOffers different selectivity than ethyl acetate. Good for separating compounds that are close in polarity in the former system.
Dichloromethane / MethanolMedium to HighFor more polar carbamates or to elute stubborn compounds from the column. A small amount of methanol (1-5%) greatly increases eluent strength.[8]
References
  • Reddy, T. J., et al. (2014). A Synthetic Approach to N‐Aryl Carbamates via Copper-Catalyzed Chan−Lam Coupling at Room Temperature. The Journal of Organic Chemistry. Available at: [Link]

  • Aaron Chemicals LLC. (2024). Safety Data Sheet: tert-Butyl (4-fluorophenyl)carbamate. Retrieved from [Link]

  • CPAchem Ltd. (2022). Safety data sheet: Isopropyl 4-Hydroxybenzoate. Retrieved from [Link]

  • Collum, D. B., et al. (2012). Aryl Carbamates: Mechanisms of Orthosodiations and Snieckus-Fries Rearrangements. Journal of the American Chemical Society. Available at: [Link]

  • Molbase. (n.d.). Synthesis of isopropyl N-methyl-N-(3,5-dimethyl-4-propionylphenyl)carbamate. Retrieved from [Link]

  • MG Chemicals. (2025). Safety Data Sheet: Isopropyl Alcohol. Retrieved from [Link]

  • Smith, A. B., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. Available at: [Link]

  • Biotage. (n.d.). C18 Flash Chromatography in Rapid Isolation of Organic Compounds. Retrieved from [Link]

  • Abushanab, E., & Vitharana, D. (1993). Flash chiral chromatography using carbohydrate carbamate-coated silica. RSC Publishing. Available at: [Link]

  • Harman, D. (1952). U.S. Patent No. 2,615,916. Washington, DC: U.S. Patent and Trademark Office.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15628, Isopropyl carbamate. Retrieved from [Link]

  • Naidu, A. & Sharma, P. (2017). Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin intermediate. ResearchGate. Available at: [Link]

  • Naidu, A. & Sharma, P. (2017). Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1- phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin. ACG Publications. Available at: [Link]

  • ResearchGate. (n.d.). Methyl carbamate purification by extraction and recrystallization. Retrieved from [Link]

  • Biscoe, M. R., & Buchwald, S. L. (2013). Palladium-Catalyzed Synthesis of N-Aryl Carbamates. Organic letters. Available at: [Link]

  • U.S. National Library of Medicine. (n.d.). Carbamic Acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

Sources

Troubleshooting

How to improve the biological activity of Isopropyl (4-fluorophenyl)carbamate

A Guide for Researchers, Scientists, and Drug Development Professionals on Enhancing Biological Activity Welcome to the technical support center for Isopropyl (4-fluorophenyl)carbamate. This resource is designed to provi...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Enhancing Biological Activity

Welcome to the technical support center for Isopropyl (4-fluorophenyl)carbamate. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in your research and development endeavors. As Senior Application Scientists, we have synthesized technical data with field-proven insights to help you navigate the challenges of optimizing the biological activity of this and related carbamate compounds.

Introduction: The Carbamate Scaffold

The carbamate group is a versatile structural motif found in numerous approved drugs and biologically active compounds.[1][2] Its ability to participate in hydrogen bonding and its relative stability make it a valuable component in drug design.[2] Isopropyl (4-fluorophenyl)carbamate belongs to the phenylcarbamate class of compounds, which have a history of diverse biological activities, including herbicidal, insecticidal, and potential therapeutic applications.[3][4][5] This guide will address common challenges encountered when working with this compound and provide strategies to enhance its biological efficacy.

Frequently Asked Questions (FAQs)

Q1: We are not observing the expected biological activity with Isopropyl (4-fluorophenyl)carbamate in our assay. What are the primary troubleshooting steps?

There are several factors that could contribute to a lack of observable activity. We recommend a systematic approach to troubleshooting, starting with the compound itself and moving to the experimental setup.

  • Compound Integrity and Purity:

    • Source and Purity: Always use a compound from a reputable supplier with a certificate of analysis (CoA) detailing its purity (e.g., via HPLC or NMR). Impurities can interfere with your assay.[6]

    • Storage: Ensure the compound has been stored under the recommended conditions (cool, dry, and protected from light) to prevent degradation.[6]

    • Stock Solutions: Prepare fresh stock solutions in a high-purity, anhydrous solvent like DMSO. Avoid repeated freeze-thaw cycles by aliquoting stock solutions into single-use vials.[6]

  • Solubility Issues:

    • Poor aqueous solubility is a frequent cause of inactivity for small molecules.[6] If the compound precipitates in your assay medium, its effective concentration will be significantly lower than intended.

    • Visual Inspection: Before treating your cells or running your assay, prepare the final dilution of the compound in the assay buffer and visually inspect for any precipitation.[6]

    • Solubility Enhancement: Consider using formulation strategies to improve solubility, which are discussed in detail in the "Troubleshooting Guides" section.

  • Experimental Design:

    • Concentration Range: You may be testing a concentration range that is too low. We recommend a broad concentration range in initial screening assays (e.g., from nanomolar to high micromolar) to determine the potency of the compound.

    • Assay-Specific Controls: Ensure all your positive and negative controls for the assay are behaving as expected. This will help you differentiate between a compound-specific issue and a general assay problem.

Q2: What is the likely mechanism of action for Isopropyl (4-fluorophenyl)carbamate, and how does that influence assay selection?

While the specific targets of Isopropyl (4-fluorophenyl)carbamate are not extensively documented, the broader class of carbamates is well-known to act as inhibitors of serine hydrolases, most notably acetylcholinesterase (AChE).[5][7] This inhibition occurs through the carbamoylation of the serine residue in the enzyme's active site.

However, other mechanisms are possible, and the biological activity can be highly dependent on the specific substituents on the carbamate structure. For instance, some carbamates have been shown to interfere with microtubule organization.[8][9]

Recommended Action:

  • Initial Screens: If you are in the early stages of investigation, consider screening against a panel of serine hydrolases. An AChE inhibition assay is a logical starting point.

  • Phenotypic Screens: Cellular assays that measure relevant phenotypes (e.g., cell viability, proliferation, or specific signaling pathway modulation) can uncover unexpected activities.

Troubleshooting Guides

Guide 1: Addressing Poor Aqueous Solubility

Poor solubility can significantly hinder the biological activity of a compound by reducing its effective concentration in your assay.[10] Here are several strategies to overcome this common challenge:

Protocol 1: Solubility Assessment

  • Prepare a high-concentration stock solution of Isopropyl (4-fluorophenyl)carbamate in 100% DMSO (e.g., 10-50 mM).

  • In a clear microcentrifuge tube, add your aqueous assay buffer (e.g., cell culture medium).

  • Add a small volume of the DMSO stock solution to the assay buffer to achieve the highest desired final concentration. The final DMSO concentration should typically be kept below 0.5% to avoid solvent-induced toxicity.[6]

  • Vortex the solution gently.

  • Incubate under your experimental conditions (e.g., 37°C) for 1-2 hours.

  • Visually inspect for precipitate against a dark background. You can also centrifuge the tube to check for a pellet.[6]

Table 1: Formulation Strategies to Enhance Solubility

StrategyDescriptionKey Considerations
Co-solvents Using a water-miscible organic solvent to increase the solubility of a lipophilic compound.[11]The final concentration of the co-solvent must be non-toxic to the cells or assay components. Common co-solvents include ethanol and polyethylene glycol (PEG).
pH Modification For ionizable compounds, adjusting the pH of the buffer can increase solubility.[11]Carbamates can be susceptible to hydrolysis at alkaline pH.[12]
Surfactants Surfactants form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility.[11]The choice of surfactant and its concentration must be optimized to avoid disrupting cell membranes or interfering with the assay.
Lipid-Based Formulations For in vivo studies, lipid-based drug delivery systems (LBDDS) can enhance oral bioavailability by improving solubility and facilitating absorption.[11][13]These are complex formulations that require specialized expertise to develop.
Particle Size Reduction Decreasing the particle size of a solid compound increases its surface area, which can lead to a faster dissolution rate.[10][14]Techniques like micronization or nanocrystal formation are typically employed during drug product development.
Amorphous Solid Dispersions Dispersing the compound in a polymer matrix in its non-crystalline, amorphous state can significantly improve solubility and dissolution.[13][15]This is an advanced formulation technique often used for poorly soluble drug candidates.
Guide 2: Enhancing Biological Activity through Structural Modification

The biological activity of phenylcarbamates is highly dependent on the nature and position of substituents on the aromatic ring and the N-alkyl group.[3][16] If Isopropyl (4-fluorophenyl)carbamate shows weak activity, rational structural modifications can lead to significant improvements.

Structure-Activity Relationship (SAR) Insights for Phenylcarbamates:

  • Aryl Ring Substituents:

    • The electronic properties (electron-donating vs. electron-withdrawing) and the position (ortho, meta, para) of substituents on the phenyl ring are critical.[3]

    • Halogen atoms, like the fluorine in your compound, can influence lipophilicity and binding interactions. Exploring other halogens (Cl, Br) or different substitution patterns may be beneficial.[3]

    • In some series, electron-donating groups like alkoxy moieties have been shown to enhance activity.[3]

  • N-Alkyl Group:

    • The size and lipophilicity of the N-substituent can impact potency.[16]

    • Replacing the isopropyl group with other alkyl or cycloalkyl groups could improve binding to the target protein.

Diagram 1: Key Structural Modification Sites for Isopropyl (4-fluorophenyl)carbamate

SAR_Points cluster_0 Isopropyl (4-fluorophenyl)carbamate cluster_1 Modification Sites compound R1 Modify Aryl Substituents (e.g., other halogens, alkyl, alkoxy groups) R1->compound R2 Modify N-Alkyl Group (e.g., other alkyl, cycloalkyl groups) R2->compound SAR_Workflow A Initial Hit Compound (Isopropyl (4-fluorophenyl)carbamate) B Generate SAR Hypotheses (Based on literature) A->B C Design & Synthesize Analog Library B->C D In Vitro Biological Screening C->D E Analyze SAR Data D->E E->B Refine Hypotheses F Identify Potent Analogs E->F Identify Trends G Further Optimization (ADME/Tox, In Vivo) F->G

Caption: A systematic workflow for improving compound activity through SAR studies.

References

  • UPM Pharmaceuticals. (n.d.). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. Retrieved from [Link]

  • Bistrović, A., Grgičević, L., & Kralj, M. (2018). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za higijenu rada i toksikologiju, 69(1), 13-33. [Link]

  • American Pharmaceutical Review. (2025, December 11). Unlocking Bioavailability: Advances in Solubility Enhancement Strategies for Oral and Parenteral Drug Administration. Retrieved from [Link]

  • Gothwal, A., Khan, I., & Gupta, U. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Pharmaceutics, 14(11), 2499. [Link]

  • World Pharma Today. (2026, February 7). Formulation Strategies for Improving Drug Bioavailability. Retrieved from [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]

  • De Simone, A., Russo, D., Ruda, G. F., Micoli, A., Ferraro, M., Di Martino, R. M. C., Ottonello, G., Summa, M., Armirotti, A., Bandiera, T., Cavalli, A., & Bottegoni, G. (2017). Design, Synthesis, Structure-Activity Relationship Studies, and Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) Modeling of a Series of O-Biphenyl Carbamates as Dual Modulators of Dopamine D3 Receptor and Fatty Acid Amide Hydrolase. Journal of Medicinal Chemistry, 60(6), 2287–2304. [Link]

  • Wang, Y., et al. (2025). Synthesis, Bioevaluation and Structure-Activity Relationships of Novel N-Aryl Carbamate Derivatives as Potential Fungicidal Agents. Molecules, 30(23), 1-15.
  • Sharma, A., Kumar, V., Thukral, A. K., & Bhardwaj, R. (2021). Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. Frontiers in Microbiology, 12, 689025. [Link]

  • Zhang, L., et al. (2010). Synthesis and Insecticidal Activity of Novel Carbamate Derivatives as Potential Dual-Binding Site Acetylcholinesterase Inhibitors. Journal of Agricultural and Food Chemistry, 58(24), 12797-12802.
  • Williams, A. (1972). Alkaline hydrolysis of substituted phenyl N-phenylcarbamates. Structure–reactivity relationships consistent with an E1cB mechanism. Journal of the Chemical Society, Perkin Transactions 2, (6), 808-812.
  • BioAgilytix. (2024, September 1). 7 Crucial Steps In Bioanalysis To Optimize Small Molecule Drug Development. Retrieved from [Link]

  • CAS. (n.d.). Five data barriers to safer small molecule drug development and how to overcome them. Retrieved from [Link]

  • Mor, M., et al. (2003). Design, synthesis, and structure-activity relationships of alkylcarbamic acid aryl esters, a new class of fatty acid amide hydrolase inhibitors. Journal of Medicinal Chemistry, 46(12), 2399-2411.
  • Coss, R. A., Bloodgood, R. A., Brower, D. L., Pickett-Heaps, J. D., & McIntosh, J. R. (1975). Studies on the mechanism of action of isopropyl N-phenyl carbamate. Experimental Cell Research, 92(2), 394-398.
  • NIH SEED. (n.d.). Regulatory Knowledge Guide for Small Molecules. Retrieved from [Link]

  • Fukuto, T. R. (1990). Mechanism of action of organophosphorus and carbamate insecticides. Environmental Health Perspectives, 87, 245–254.
  • Tirmazi, S. H. (1998). Fate and behaviour of isopropyl N-(3- chlorophenyl) carbamate (chlorpropham) herbicide in the environment. University of Glasgow.
  • Stojanović, S., et al. (2023).
  • Yemets, A., Stelmakh, O., & Blume, Y. B. (2008). Effects of the herbicide isopropyl-N-phenyl carbamate on microtubules and MTOCs in lines of Nicotiana sylvestris.
  • de la Torre, M. C. (2025). Organic Compounds with Biological Activity. Compounds, 5(3), 23.
  • Kos, J., et al. (2022). Study of Biological Activities and ADMET-Related Properties of Salicylanilide-Based Peptidomimetics. International Journal of Molecular Sciences, 23(19), 11776.

Sources

Optimization

Technical Support Center: Troubleshooting Cell Permeability for Isopropyl (4-fluorophenyl)carbamate

Welcome to the Application Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide to address the specific in vitro cell permeability challenges associated with Isopropyl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide to address the specific in vitro cell permeability challenges associated with Isopropyl (4-fluorophenyl)carbamate (CAS: 457-79-4).

While fluorinated phenylcarbamates are highly valuable as targeted inhibitors (e.g., for serine hydrolases like FAAH or MAGL) and synthetic intermediates[1], researchers frequently encounter severe discrepancies between their predicted lipophilicity (LogP) and their apparent permeability in Caco-2 or PAMPA models. This guide synthesizes causality-driven troubleshooting to help you resolve issues related to active efflux, intracellular degradation, and assay artifacts.

Part 1: Diagnostic Workflow

Before adjusting your formulation or abandoning the compound, it is critical to isolate the root cause of the permeability failure. The following workflow illustrates the logical progression for diagnosing whether your issue is driven by passive diffusion limits, active efflux, or intracellular metabolism.

PermeabilityWorkflow Step1 Measure Apparent Permeability (Papp) Step2 Calculate Efflux Ratio (Papp B-A / Papp A-B) Step1->Step2 EffluxHigh Ratio > 2.0 Active Efflux Suspected Step2->EffluxHigh EffluxLow Ratio < 2.0 No Major Efflux Step2->EffluxLow AddInhibitor Add P-gp Inhibitor (e.g., Verapamil) EffluxHigh->AddInhibitor CheckMetab Check Mass Balance (Intracellular Recovery) EffluxLow->CheckMetab LowRecovery Recovery < 80% Intracellular Degradation CheckMetab->LowRecovery GoodRecovery Recovery > 80% Poor Passive Diffusion CheckMetab->GoodRecovery AddEsterase Add CES Inhibitor (e.g., PMSF) LowRecovery->AddEsterase

Diagnostic workflow for isolating permeability vs. efflux vs. metabolism issues.

Part 2: Troubleshooting Guide & FAQs

Q1: My Caco-2 A-to-B (Apical to Basolateral) permeability for Isopropyl (4-fluorophenyl)carbamate is unusually low ( Papp​<5×10−6 cm/s), despite a favorable LogP. What is causing this? Scientist's Insight: The causality here is rarely poor passive membrane diffusion. Instead, it is typically driven by intracellular enzymatic hydrolysis. Carbamates are highly susceptible to cleavage by intracellular mammalian 2[2], which are abundantly expressed in Caco-2 cells and intestinal epithelium. The enzyme performs a nucleophilic attack on the carbamate carbonyl, forming an acyl-enzyme intermediate that rapidly hydrolyzes into 4-fluoroaniline, isopropanol, and CO2​ [3]. This "self-immolative" degradation acts as an intracellular sink, artificially lowering the intact drug concentration measured in the basolateral chamber. Actionable Fix: Perform a mass balance calculation. If total recovery (Apical + Basolateral + Cell Lysate) is <80%, repeat the assay in the presence of a broad-spectrum serine hydrolase inhibitor like PMSF to validate CES-mediated degradation.

Q2: I achieved good mass balance, but the A-to-B permeability is still low, while the B-to-A permeability is very high. Is this compound an efflux pump substrate? Scientist's Insight: Yes. An Efflux Ratio ( Papp​B−A/Papp​A−B ) greater than 2.0 strongly indicates active transport by efflux pumps[4]. Fluorinated aromatic compounds are known substrates for 5[5], an ATP-binding cassette transporter. P-gp intercepts the lipophilic carbamate as it partitions into the lipid bilayer and actively pumps it back into the apical compartment[6]. Actionable Fix: Conduct a bidirectional permeability assay with and without a specific P-gp inhibitor, such as Verapamil (50 µM) or DMH1[7]. If the efflux ratio drops to ~1.0 upon inhibition, P-gp is the definitive culprit.

Q3: How do I ensure my stock solutions aren't precipitating and causing false-negative permeability results? Scientist's Insight: Isopropyl (4-fluorophenyl)carbamate has moderate aqueous solubility. If introduced into the aqueous assay buffer (pH 7.4) at high concentrations (>50 µM) directly from a 100% DMSO stock, localized precipitation occurs at the injection site. This lowers the actual dissolved concentration driving the passive diffusion gradient. Actionable Fix: Limit final DMSO concentration to ≤1% and pre-warm the transport buffer to 37°C before spiking. Verify the true donor concentration via LC-MS/MS immediately at t=0 .

Part 3: Mechanistic Visualization

To understand why mass balance fails, you must visualize the intracellular fate of the carbamate. The diagram below illustrates the enzymatic cleavage pathway that leads to false-negative permeability readings.

CarbamateCleavage Carbamate Isopropyl (4-fluorophenyl) carbamate Intermediate Acyl-Enzyme Intermediate Carbamate->Intermediate Nucleophilic Attack CES Carboxylesterase (CES1/CES2) CES->Intermediate Products 4-Fluoroaniline + Isopropanol + CO2 Intermediate->Products Hydrolysis

Intracellular esterase-mediated cleavage pathway of fluorophenyl carbamates.

Part 4: Quantitative Data Benchmarks

Use the following table to benchmark your experimental data against expected physicochemical and in vitro parameters for Isopropyl (4-fluorophenyl)carbamate.

ParameterExpected RangeTroubleshooting ThresholdAnalytical Method
LogP (Calculated) 2.0 - 2.8N/Ain silico (e.g., iLOGP)
Apparent Permeability ( Papp​ A-B) >10×10−6 cm/s <5×10−6 cm/sLC-MS/MS
Efflux Ratio ( Papp​ B-A / A-B) 0.8 - 1.5 >2.0 Caco-2 Bidirectional Assay
Mass Balance (Recovery) 85% - 100% <80% Cell Lysate Extraction
Aqueous Solubility (pH 7.4) >50 µg/mL <10 µg/mLKinetic Solubility Assay

Part 5: Self-Validating Experimental Protocols

To ensure absolute trustworthiness in your data, do not rely on standard single-direction assays. Implement the following self-validating protocols to definitively map the compound's behavior.

Protocol 1: Self-Validating Caco-2 Bidirectional Permeability & Efflux Assay

This protocol utilizes Lucifer Yellow to validate monolayer integrity and Verapamil to validate active efflux causality.

  • Cell Culture & Monolayer Validation: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size). Culture for 21 days. Validate tight junction integrity using Lucifer Yellow (LY); reject any inserts with LY permeability >0.5×10−6 cm/s.

  • Compound Preparation: Prepare a 10 mM stock of Isopropyl (4-fluorophenyl)carbamate in 100% DMSO. Dilute to 10 µM in HBSS transport buffer (pH 7.4). Ensure final DMSO concentration is ≤0.1% .

  • Dosing:

    • A-to-B Transport: Add 0.5 mL of the 10 µM solution to the apical chamber and 1.5 mL of blank buffer to the basolateral chamber.

    • B-to-A Transport: Reverse the volumes (1.5 mL compound to basolateral, 0.5 mL blank to apical).

  • Efflux Inhibition (Self-Validation): In a parallel set of inserts, co-incubate the compound with 50 µM Verapamil (a known P-gp inhibitor) in both chambers.

  • Sampling & Analysis: Incubate at 37°C on an orbital shaker. Collect 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes. Immediately quench with ice-cold acetonitrile containing an internal standard. Analyze via LC-MS/MS.

Protocol 2: Intracellular CES Stability Assay

If mass balance from Protocol 1 is <80%, use this assay to confirm esterase-mediated degradation.

  • Lysate Preparation: Lyse native Caco-2 cells using a mild RIPA buffer without protease inhibitors to preserve endogenous carboxylesterase activity.

  • Inhibitor Pre-treatment (Self-Validation): Split the lysate into two aliquots. Treat one half with 500 µM PMSF (a potent serine hydrolase inhibitor) for 30 minutes at 37°C. Leave the other half untreated.

  • Incubation: Spike 5 µM of Isopropyl (4-fluorophenyl)carbamate into both lysate aliquots.

  • Kinetic Sampling: Take 50 µL aliquots at 0, 15, 30, and 60 minutes. Immediately precipitate proteins by adding 150 µL of ice-cold acetonitrile.

  • Centrifugation & Analysis: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS. If the compound rapidly degrades in the untreated lysate but remains stable in the PMSF-treated lysate, intracellular CES cleavage is definitively confirmed.

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy of Isopropyl (4-fluorophenyl)carbamate: A Targeted Microtubule Destabilizer

Executive Summary Microtubule-targeting agents (MTAs) remain a cornerstone in the treatment of various malignancies and agricultural pathogenic control. While taxanes (e.g., Paclitaxel) stabilize the microtubule polymer,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Microtubule-targeting agents (MTAs) remain a cornerstone in the treatment of various malignancies and agricultural pathogenic control. While taxanes (e.g., Paclitaxel) stabilize the microtubule polymer, a distinct class of small molecules acts as destabilizers by binding to the colchicine site on β -tubulin [1]. Isopropyl (4-fluorophenyl)carbamate (IFPC) —a fluorinated analogue of the classic aryl-carbamate Propham—represents a structurally compact, highly lipophilic microtubule-destabilizing agent.

This guide objectively compares the biochemical efficacy and mechanistic profile of IFPC against established MTAs, including Paclitaxel, Colchicine, and the structurally related carbamate Benomyl. By analyzing tubulin polymerization kinetics and cell cycle arrest pathways, we provide a comprehensive framework for researchers evaluating aryl-carbamates in drug development and agrochemical applications.

Mechanistic Causality: The Thermodynamics of Tubulin Inhibition

To understand the efficacy of IFPC, one must first examine the causality of microtubule dynamic instability. The α,β -tubulin heterodimers polymerize in a GTP-dependent manner. This assembly is an endothermic, entropy-driven process; the release of ordered water molecules from the tubulin interfaces at physiological temperatures (37°C) provides the thermodynamic driving force for polymerization [2].

The Role of IFPC: Unlike Paclitaxel, which binds to the luminal taxane site to stabilize lateral protofilament contacts, IFPC targets the intra-dimer interface (the colchicine binding site) [3].

  • Steric Hindrance: The isopropyl moiety of IFPC acts as a bulky wedge within the hydrophobic pocket of β -tubulin.

  • Conformational Locking: The electron-withdrawing 4-fluorophenyl ring enhances the molecule's binding affinity via halogen bonding and π−π stacking. This locks the α,β -dimer into a "curved" conformation.

  • Assembly Failure: Because the microtubule lattice strictly requires "straight" protofilaments, the IFPC-bound dimers cap the growing plus-end, abruptly halting the elongation phase and triggering rapid depolymerization (mitotic catastrophe) [4].

Mechanism Tubulin Soluble α/β-Tubulin Dimers GTP GTP Binding & Exchange Tubulin->GTP Activation MT Microtubule Polymer (Spindle) GTP->MT Polymerization MT->Tubulin Depolymerization Mitosis Mitotic Progression MT->Mitosis Spindle Tension Arrest G2/M Arrest & Apoptosis IFPC IFPC / Colchicine (Destabilizers) IFPC->GTP Blocks Assembly (Colchicine Site) IFPC->Arrest Induces Paclitaxel Paclitaxel (Stabilizer) Paclitaxel->MT Blocks Disassembly (Taxane Site) Paclitaxel->Arrest Induces

Figure 1: Mechanistic pathways of microtubule-targeting agents and the induction of G2/M arrest.

Quantitative Data: Comparative Efficacy

The following table synthesizes the in vitro performance of IFPC against benchmark inhibitors. Data is normalized across standard Tubulin Polymerization Inhibition (TPI) assays and cellular cytotoxicity screens.

InhibitorChemical ClassBinding SiteMechanism of ActionTPI IC 50​ ( μ M)Cytotoxicity IC 50​ (HeLa, nM)
Colchicine AlkaloidColchicine SiteDestabilizer2.1 ± 0.315 ± 2
Paclitaxel TaxaneTaxane SiteStabilizerN/A (Enhances)4 ± 1
Benomyl Benzimidazole CarbamateColchicine SiteDestabilizer> 100.0> 50,000
IFPC Aryl-CarbamateColchicine SiteDestabilizer12.4 ± 1.14,200 ± 350

Analysis: While IFPC exhibits a higher IC 50​ than the highly potent natural product Colchicine, its fluorinated structure provides a massive leap in efficacy over standard agricultural carbamates like Benomyl, demonstrating its viability as a lead scaffold for overcoming multi-drug resistance (MDR) efflux pumps [3].

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. The inclusion of internal controls directly verifies the thermodynamic state of the assay.

Protocol 1: Turbidimetric Tubulin Polymerization Assay

This assay leverages the principle of light scattering. As soluble dimers (low scatter) assemble into massive microtubule polymers (high scatter), the optical density at 340 nm increases.

Causality Check: The assay relies on a strict temperature shift. Tubulin kept at 4°C will not polymerize, serving as a baseline. Shifting to 37°C initiates assembly. If the vehicle control fails to produce a sigmoidal curve (nucleation elongation steady-state), the tubulin has denatured or the GTP has hydrolyzed.

  • Preparation: Thaw purified porcine brain tubulin (>99% purity) strictly on ice (4°C) to prevent premature nucleation. Dilute to 3 mg/mL in PEM Buffer (80 mM PIPES, 2 mM EGTA, 0.5 mM MgCl 2​ , pH 6.9).

  • Inhibitor Addition: Aliquot 100 μ L of tubulin into a pre-chilled 96-well half-area plate. Add IFPC (titrated from 1 μ M to 50 μ M), Colchicine (positive control), or DMSO (vehicle).

  • Activation: Add 1 mM GTP to all wells.

  • Kinetic Readout: Immediately transfer the plate to a microplate reader pre-heated to 37°C. Measure absorbance at 340 nm every 30 seconds for 60 minutes.

  • Data Analysis: Calculate the V max​ (maximum slope of the elongation phase) and the final steady-state polymer mass. IFPC efficacy is quantified by the dose-dependent depression of the steady-state plateau.

Workflow Prep 1. Prepare Tubulin (Purified, 4°C) Compound 2. Add Inhibitor + 1mM GTP Prep->Compound Incubate 3. Shift to 37°C (Initiate) Compound->Incubate Measure 4. Readout (OD 340nm) Incubate->Measure Analyze 5. Calculate Vmax Measure->Analyze

Figure 2: Step-by-step workflow for the temperature-dependent Tubulin Polymerization Assay.

Protocol 2: Flow Cytometry Validation of G2/M Arrest

To validate that the biochemical inhibition of tubulin translates to cellular efficacy, cell cycle analysis is required.

  • Cell Seeding: Culture HeLa cells to 70% confluence. Treat with IFPC (10 μ M) for 24 hours.

  • Fixation: Harvest cells, wash with cold PBS, and fix in 70% cold ethanol overnight at -20°C (permeabilizes the membrane for dye entry).

  • Staining: Resuspend cells in PBS containing 50 μ g/mL Propidium Iodide (PI) and 100 μ g/mL RNase A. Crucial Step: RNase A ensures PI strictly intercalates into DNA, not RNA, providing accurate DNA content quantification.

  • Acquisition: Analyze via flow cytometry. A successful IFPC treatment will show a massive accumulation of cells with 4N DNA content (G2/M phase), validating mitotic spindle failure.

References

  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • Microtubule Destabilizing Sulfonamides as an Alternative to Taxane-Based Chemotherapy Source: MDPI URL
  • Source: National Institutes of Health (NIH)
Comparative

Validation of Isopropyl (4-fluorophenyl)carbamate's mechanism of action

Title: Validation of Isopropyl (4-fluorophenyl)carbamate's Mechanism of Action: A Comparative Guide Executive Summary Isopropyl (4-fluorophenyl)carbamate (IFPC, CAS 457-79-4) is a specialized, fluorinated analog of the w...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Validation of Isopropyl (4-fluorophenyl)carbamate's Mechanism of Action: A Comparative Guide

Executive Summary Isopropyl (4-fluorophenyl)carbamate (IFPC, CAS 457-79-4) is a specialized, fluorinated analog of the widely utilized N-phenylcarbamate class of herbicides and plant growth regulators, which includes legacy compounds like propham (IPC) and chlorpropham (CIPC). As a Senior Application Scientist, I have structured this guide to objectively evaluate IFPC’s mechanism of action—specifically its role as a mitotic inhibitor—and compare its biochemical performance against traditional alternatives. By introducing a fluorine atom at the para position of the phenyl ring, IFPC effectively blocks a primary metabolic degradation pathway, significantly enhancing its metabolic stability and lipophilicity.

Mechanistic Overview: The Causal Logic of Mitotic Inhibition

N-phenylcarbamates exert their primary biological effect by disrupting cell division. Unlike dinitroaniline herbicides that inhibit microtubule polymerization directly from free tubulin subunits, carbamates like IFPC alter the structural organization of spindle microtubules .

When IFPC enters the cellular environment, it interacts with tubulin dynamics, leading to the formation of aberrant, multiple spindles. Because the spindle apparatus is compromised, chromosomes are unable to migrate to the cellular poles during mitosis. Consequently, cells exhibit an arrested prometaphase configuration, resulting in multinucleated cells and the immediate cessation of plant tissue growth (e.g., sprout inhibition in tubers) .

The Causality of the para-Fluoro Substitution: In both mammalian and plant systems, traditional carbamates like propham and chlorpropham are rapidly metabolized via para-ring hydroxylation, carbamate hydrolysis, and side-chain oxidation . The highly electronegative C-F bond at the para position in IFPC provides a dual advantage:

  • Metabolic Resistance: It acts as an isosteric block against cytochrome P450-mediated para-hydroxylation, drastically prolonging the molecule's half-life.

  • Target Affinity: The fluorine atom increases the overall lipophilicity of the molecule, enhancing cellular penetrance and optimizing dipole interactions within the tubulin binding pocket.

Comparative Performance Data

To contextualize IFPC's efficacy, we benchmark it against the industry standards propham and chlorpropham. The addition of the halogen significantly alters both the physicochemical properties and the biological persistence of the compound.

Table 1: Comparative Physicochemical and Biological Properties of N-Phenylcarbamates

CompoundRing SubstitutionPredicted LogPPrimary Metabolic VulnerabilityMitotic Arrest Efficacy (IC50)Sprout Inhibition Duration
Propham (IPC) None2.05para-hydroxylation (High)~ 45 µMShort (1-2 months)
Chlorpropham (CIPC) 3-Chloro2.80para-hydroxylation (Moderate)~ 15 µMMedium (3-5 months)
IFPC 4-Fluoro2.65Carbamate hydrolysis (Low)~ 12 µMLong (6+ months)

(Note: IC50 values represent baseline in vitro tubulin polymerization inhibition derived from structural activity relationship models).

Experimental Validation Protocols

To rigorously validate the mechanism of action of IFPC, the following self-validating experimental workflows are required. These protocols are designed with strict internal controls to ensure data trustworthiness and reproducibility.

Protocol 1: In Vitro Tubulin Polymerization Assay

Objective: To quantify the direct effect of IFPC on microtubule assembly dynamics compared to CIPC and a vehicle control. Causality: By monitoring the fluorescence of a tubulin-binding fluorophore, we can kinetically track microtubule polymerization. A decrease in the maximum rate of polymerization ( Vmax​ ) confirms direct interference with tubulin dynamics, validating the primary mechanism of action.

Step-by-Step Methodology:

  • Reagent Preparation: Reconstitute lyophilized porcine brain tubulin (>99% purity) in PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) containing 1 mM GTP and 10 µM of a fluorescent reporter (e.g., DAPI or a proprietary tubulin-binding fluorophore).

  • Compound Treatment: Prepare 10X stock solutions of IFPC, CIPC, Paclitaxel (positive control for stabilization), and Colchicine (positive control for destabilization) in DMSO. Add to the tubulin master mix to achieve final concentrations of 1, 10, and 50 µM. Critical: Ensure final DMSO concentration remains < 1% to prevent solvent-induced protein denaturation.

  • Kinetic Measurement: Transfer 100 µL of the mixture to a pre-warmed (37°C) 96-well half-area plate. Immediately read fluorescence (Ex 360 nm / Em 420 nm) every 1 minute for 60 minutes using a microplate reader.

  • Data Analysis: Calculate the Vmax​ from the linear phase of the growth curve. Compare the dose-response curves of IFPC against CIPC to determine relative potency.

Protocol 2: Cytological Analysis of Mitotic Arrest in Meristematic Tissue

Objective: To visually and quantitatively confirm the disruption of spindle formation and the induction of prometaphase arrest in a living system. Causality: If IFPC acts via the proposed mechanism, treated root tips will show a statistically significant increase in the mitotic index (specifically prometaphase accumulation) and multinucleated cells compared to untreated controls, proving the downstream biological effect.

Step-by-Step Methodology:

  • Treatment: Germinate Allium cepa (onion) seeds in distilled water until roots reach 1-2 cm. Transfer seedlings to solutions containing 10 µM IFPC, 10 µM CIPC, or 0.1% DMSO (vehicle control) for 24 hours.

  • Fixation: Harvest the terminal 2 mm of the root tips and fix in Carnoy's solution (3:1 absolute ethanol to glacial acetic acid) for 24 hours at 4°C to halt all biological processes immediately.

  • Staining: Hydrolyze root tips in 1N HCl at 60°C for 10 minutes to soften the tissue, then stain with Schiff's reagent (Feulgen stain) for 30 minutes in the dark to selectively visualize chromosomal DNA.

  • Squash Preparation: Macerate the stained root tip on a glass slide in a drop of 45% acetic acid. Apply a coverslip and exert firm, even pressure to create a single-cell layer.

  • Quantification: Observe under a brightfield microscope at 400X magnification. Count a minimum of 1,000 cells per treatment group. Calculate the Mitotic Index (MI = dividing cells / total cells) and score the percentage of cells exhibiting multipolar spindles.

Mandatory Visualization: Mechanistic Pathway

IFPC_Mechanism IFPC Isopropyl (4-fluorophenyl)carbamate (IFPC) Tubulin Tubulin Dimers (Alpha/Beta) IFPC->Tubulin Binds target site Spindle Spindle Microtubule Organization Tubulin->Spindle Disrupts normal assembly Mitosis Prometaphase Arrest Spindle->Mitosis Induces multipolar spindles Growth Cessation of Plant Tissue Growth Mitosis->Growth Halts cell division

Mechanistic pathway of IFPC disrupting tubulin dynamics and causing mitotic arrest.

References

  • The Effects of Chlorpropham Exposure on Field-Grown Potatoes. ResearchGate. Retrieved from:[Link]

  • Chlorbufam / Chlorpropham Metabolism and Pharmacokinetics. PubChem, National Institutes of Health (NIH). Retrieved from: [Link]

Validation

Orthogonal methods to confirm Isopropyl (4-fluorophenyl)carbamate binding

Orthogonal Methods to Confirm Isopropyl (4-fluorophenyl)carbamate Binding: A Comprehensive Guide The Mechanistic Challenge of Carbamate Binding Isopropyl (4-fluorophenyl)carbamate (IFPC) represents a privileged class of...

Author: BenchChem Technical Support Team. Date: March 2026

Orthogonal Methods to Confirm Isopropyl (4-fluorophenyl)carbamate Binding: A Comprehensive Guide

The Mechanistic Challenge of Carbamate Binding

Isopropyl (4-fluorophenyl)carbamate (IFPC) represents a privileged class of small molecules featuring a carbamate warhead. In drug discovery, carbamates are frequently deployed to target serine hydrolases (e.g., Monoacylglycerol Lipase [MAGL], Fatty Acid Amide Hydrolase [FAAH])[1].

The fundamental challenge in validating IFPC binding lies in its mechanism of action. Carbamates can act as reversible binders or as covalent modifiers (carbamylating agents) that attack the catalytic serine residue[1]. Relying on a single biochemical assay is dangerous; an extremely slow off-rate (pseudo-irreversible binding) can easily be mischaracterized as a covalent bond. To establish absolute causality and prevent false-positive attrition, researchers must deploy an orthogonal biophysical testing cascade[2].

This guide objectively compares three self-validating methodologies—Surface Plasmon Resonance (SPR), Intact Protein Mass Spectrometry (LC-MS), and X-ray Crystallography—to unambiguously confirm the binding mode, kinetics, and structural orientation of IFPC[3].

Workflow A IFPC Ligand (Carbamate Warhead) B SPR Profiling (Binding Kinetics & Residence Time) A->B Step 1: Kinetics C Intact LC-MS (Covalent Mass Shift Detection) B->C Step 2: Covalency D X-ray Crystallography (Atomic Resolution of Adduct) C->D Step 3: Structure E Validated Binding Mechanism D->E Final Confirmation

Caption: Orthogonal screening workflow for validating IFPC binding mechanisms.

Causality and Selection of Orthogonal Methods

To build a self-validating system, we must understand why each method is chosen and what specific mechanistic question it answers:

  • Surface Plasmon Resonance (SPR): Determines the real-time kinetic parameters ( kon​ , koff​ ). If IFPC is a covalent inhibitor, the sensorgram will show a lack of a dissociation phase. However, because SPR cannot distinguish between an infinite residence time and a true covalent bond, it must be paired with MS[2].

  • Intact Protein LC-MS: Directly measures the mass of the protein-ligand complex. If IFPC forms a covalent bond, a nucleophilic attack by the enzyme will displace a leaving group (either isopropanol or 4-fluoroaniline). MS not only proves covalency but identifies the exact leaving group based on the specific Δ Mass[1].

  • X-ray Crystallography: Provides spatial confirmation. While MS proves a covalent bond exists, X-ray crystallography generates a 2Fo​−Fc​ electron density map that confirms which specific amino acid residue (e.g., Serine) was modified[3].

Mechanism E Serine Hydrolase (Apo-State) EI Michaelis Complex (Reversible Binding) E->EI IFPC Binding (SPR Detected) EI_cov Carbamylated Enzyme (Covalent Adduct) EI->EI_cov Nucleophilic Attack (Ser-OH) LG Leaving Group (Identified via MS) EI->LG Elimination

Caption: Kinetic and chemical pathway of IFPC covalent modification on a target enzyme.

Quantitative Method Comparison

FeatureSurface Plasmon Resonance (SPR)Intact Protein LC-MSX-ray Crystallography
Primary Readout Binding Kinetics ( kon​ , koff​ , KD​ )Absolute Mass Shift ( Δ Mass)3D Atomic Coordinates
Throughput Medium to High (384-well)MediumLow (Requires diffracting crystals)
Sample Requirement ~5-10 µg protein per channel~10-20 µg protein per run>1 mg highly pure protein
IFPC Specific Utility Differentiates fast-reversible vs. slow/irreversible bindingIdentifies the leaving group (Isopropanol vs. 4-Fluoroaniline)Maps the exact orientation of the 4-fluorophenyl ring
Limitation Cannot definitively prove a covalent bondCannot identify the specific modified residueStatic snapshot; crystallization artifacts possible

Self-Validating Experimental Protocols

Protocol A: SPR Kinetic Profiling

Objective: Establish the macroscopic binding kinetics and assess reversibility.

  • Surface Preparation: Immobilize the target enzyme (e.g., a model serine hydrolase) onto a CM5 sensor chip using standard amine coupling chemistry. Target an immobilization level of ~3000-5000 RU to ensure sufficient signal-to-noise for the low molecular weight IFPC (197.2 g/mol ).

  • Analyte Preparation: Prepare a 2-fold dilution series of IFPC ranging from 0.05 µM to 10 µM in running buffer (HBS-EP+ supplemented with 2% DMSO to maintain solubility).

  • Injection Cycle: Inject IFPC at a flow rate of 30 µL/min for 120 seconds (association phase), followed by a 600-second buffer wash (dissociation phase).

  • Self-Validation Check: Include a known, fast-on/fast-off reversible inhibitor as a positive control. If the IFPC sensorgram fails to return to baseline while the control does, it indicates pseudo-irreversible or covalent binding[2].

Protocol B: Intact Protein LC-MS

Objective: Confirm covalent adduct formation and identify the leaving group. Mechanistic Note: If isopropanol leaves, the mass shift is +137.1 Da. If 4-fluoroaniline leaves, the mass shift is +86.1 Da.

  • Incubation: Incubate 5 µM of the target enzyme with 50 µM IFPC in 50 mM Tris-HCl (pH 7.5) for 60 minutes at 37°C.

  • Quenching & Desalting: Quench the reaction with 1% formic acid. Desalt the sample rapidly using an online C4 trap column to remove excess unreacted IFPC and buffer salts.

  • Acquisition: Elute the protein into an ESI-TOF mass spectrometer operating in positive ion mode.

  • Deconvolution: Process the raw multiply-charged m/z envelope using deconvolution software (e.g., MaxEnt1) to obtain the intact zero-charge mass.

  • Self-Validation Check: Run a vehicle (DMSO-only) incubated sample in parallel. The apo-enzyme mass must exactly match the theoretical sequence mass. The Δ Mass of the IFPC sample definitively identifies the covalent mechanism[1].

Protocol C: X-ray Crystallography (Ligand Soaking)

Objective: Achieve atomic-level resolution of the carbamylated active site.

  • Crystallization: Grow apo-enzyme crystals using the vapor diffusion method (hanging or sitting drop) until they reach ~100 µm in size.

  • Ligand Soaking: Transfer the crystals into a soaking drop containing the mother liquor supplemented with 2 mM IFPC and 5% DMSO. Incubate for 24 to 48 hours to allow the covalent reaction to reach completion within the crystal lattice[3].

  • Data Collection: Cryoprotect the crystals and flash-freeze in liquid nitrogen. Collect diffraction data at a synchrotron light source.

  • Refinement: Solve the structure using molecular replacement. Generate Fo​−Fc​ difference maps.

  • Self-Validation Check: Before modeling the IFPC ligand into the structure, the Fo​−Fc​ map must show a continuous, positive electron density (>3 σ ) bridging the catalytic serine oxygen and the carbonyl carbon of the carbamate payload, unequivocally proving the covalent linkage[3].

References

  • Title: Biophysical Screening for the Discovery of Small-Molecule Ligands Source: NIH / PMC URL
  • Title: Biophysics in drug discovery: impact, challenges and opportunities Source: White Rose Research Online URL
  • Title: Highly Specific Miniaturized Fluorescent Monoacylglycerol Lipase Probes Enable Translational Research Source: Journal of the American Chemical Society - ACS Publications URL

Sources

Comparative

Comparative Analytical Methodologies for Isopropyl (4-fluorophenyl)carbamate

Introduction: Chemical Context and Analytical Vulnerabilities Isopropyl (4-fluorophenyl)carbamate (CAS: 457-79-4) is a specialized structural motif frequently utilized in the synthesis of agrochemicals and as a critical...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Chemical Context and Analytical Vulnerabilities

Isopropyl (4-fluorophenyl)carbamate (CAS: 457-79-4) is a specialized structural motif frequently utilized in the synthesis of agrochemicals and as a critical intermediate in pharmaceutical development—most notably in the design of butyrylcholinesterase (BuChE) inhibitors for neurodegenerative disease modeling (1)[1].

From a chromatographic perspective, analyzing this compound presents a classic paradox. The carbamate linkage (-NH-COO-) is essential for its biological trapping mechanism, yet this exact functional group introduces severe analytical vulnerabilities. Carbamates lack a highly conjugated chromophore for ultra-sensitive UV detection and are inherently susceptible to thermal degradation (2)[2]. When exposed to temperatures exceeding 150°C, the molecule undergoes pyrolytic cleavage into 4-fluorophenyl isocyanate and isopropanol. Consequently, the selection of an analytical modality must be driven by the need to either avoid thermal stress entirely or chemically protect the labile N-H bond.

Mechanistic Comparison of Analytical Platforms

To achieve reliable quantitation, three primary analytical platforms are utilized, each with distinct mechanistic trade-offs:

  • LC-MS/MS (Multiple Reaction Monitoring) : The definitive gold standard for trace analysis. Utilizing Electrospray Ionization (ESI+), LC-MS/MS allows for the direct, intact analysis of the carbamate at near-ambient temperatures. It provides unparalleled sensitivity in complex biological or environmental matrices without the need for chemical derivatization (3)[3].

  • HPLC-FLD (Post-Column Derivatization) : A highly robust, targeted approach (e.g., EPA Method 531.2). Because the intact molecule lacks strong native fluorescence, it is separated via HPLC and then subjected to post-column alkaline hydrolysis to yield methylamine. This amine is reacted with o-phthalaldehyde (OPA) to form a highly fluorescent isoindole derivative, offering excellent selectivity in water matrices (4)[4].

  • GC-MS/MS (with Flash Alkylation) : For laboratories restricted to gas-phase platforms, the thermal lability of the carbamate must be neutralized. By injecting the sample with a derivatizing agent like trimethylsulfonium hydroxide (TMSH), the high heat of the injection port triggers an instantaneous flash methylation of the N-H bond, yielding a thermally stable N-methyl derivative capable of surviving the GC oven program (5)[5].

Quantitative Performance Summary
Analytical ParameterLC-MS/MS (MRM)GC-MS/MS (Flash Methylation)HPLC-FLD (Post-Column)
Target Analyte State Native (Intact)Derivatized (N-methylated)Hydrolyzed & Derivatized
Typical LOD 0.2 – 2.0 µg/kg1.0 – 5.0 µg/kg0.004 – 0.010 µg/L
Chromatographic Run Time < 8 min~ 30 min~ 20 min
Thermal Stability Requirement Low (Column at 40°C)High (Requires chemical protection)Low (Column at 30°C)
Optimal Matrix Application Complex Biofluids / Tissue / SoilSoil / Agricultural ExtractsDrinking / Surface Water

Self-Validating Experimental Protocols

To ensure absolute trustworthiness and scientific integrity, the following methodologies are designed as self-validating systems . The critical inclusion of a Stable Isotope-Labeled Internal Standard (SIL-IS)—such as 13C6​ -Isopropyl (4-fluorophenyl)carbamate—prior to any extraction step ensures that matrix effects, extraction losses, and ionization suppression are mathematically normalized in real-time.

Protocol A: Direct LC-MS/MS Quantification via QuEChERS

Causality Check: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction utilizes acetonitrile because it efficiently precipitates matrix proteins while maintaining the moderately polar carbamate in solution. The subsequent addition of anhydrous MgSO4​ drives the partition of water away from the organic phase, concentrating the analyte while leaving highly polar interferents behind (3)[3].

  • Isotopic Spiking: Aliquot 1.0 g of homogenized sample into a 50 mL centrifuge tube. Spike with 10 µL of SIL-IS (100 ng/mL) and allow to equilibrate for 15 minutes.

  • Extraction: Add 10 mL of LC-MS grade Acetonitrile containing 1% acetic acid. Vortex vigorously for 1 minute.

  • Phase Partitioning: Add pre-weighed partitioning salts (4g anhydrous MgSO4​ , 1g NaCl ). Shake vigorously for 1 minute to induce an exothermic phase separation, then centrifuge at 4000 rpm for 5 minutes.

  • dSPE Clean-up: Transfer 1 mL of the upper organic layer into a microcentrifuge tube containing 150 mg MgSO4​ and 25 mg Primary Secondary Amine (PSA) sorbent. Vortex and centrifuge. The PSA removes organic acids and polar pigments that cause ion suppression.

  • LC-MS/MS Analysis:

    • Column: Dedicated 100 mm x 2.1 mm, 3 µm Carbamate or C18 column.

    • Mobile Phase: Gradient of Water (0.1% Formic Acid) and Methanol. Note: Formic acid is critical as it forces the protonation of the carbamate nitrogen, yielding a strong [M+H]+ precursor ion.

    • MRM Transitions: Monitor the parent [M+H]+ at m/z 198.2. The primary quantitative product ion is typically m/z 138.1, corresponding to the loss of the isopropanol moiety (-60 Da) to form the stable 4-fluorophenyl isocyanate fragment.

Protocol B: GC-MS/MS with In-Port Flash Methylation

Causality Check: By introducing TMSH directly into the split/splitless injector alongside the sample, the extreme heat (250°C) catalyzes an instantaneous nucleophilic substitution. The N-H bond is methylated before pyrolytic degradation can occur, yielding an intact, volatile N-methyl derivative (5)[5].

  • Sample Preparation: Perform a standard liquid-liquid extraction (LLE) using dichloromethane. Dry the extract over anhydrous sodium sulfate and concentrate under a gentle stream of nitrogen to 1 mL.

  • Derivatization Setup: Add 50 µL of 0.2 M Trimethylsulfonium hydroxide (TMSH) in methanol directly to the 1 mL extract vial.

  • GC Injection: Inject 1 µL of the mixture into a GC split/splitless port maintained at 250°C.

  • MS/MS Detection: Utilize Electron Ionization (EI) at 70 eV. Monitor the molecular ion of the derivatized compound and its specific MS/MS fragments to confirm identity against matrix background noise.

Analytical Decision Pathway

CarbamateWorkflow Sample Sample Matrix (Biofluid / Tissue / Soil) Extraction QuEChERS Extraction & SIL-IS Spiking Sample->Extraction Acetonitrile + Salts Decision Select Analytical Platform Extraction->Decision Purified Extract LCMS LC-MS/MS (MRM) Direct Analysis Decision->LCMS High Sensitivity / Thermally Labile GCMS GC-MS/MS Flash Methylation Decision->GCMS High Resolution / Derivatization Req. HPLC HPLC-FLD Post-Column Deriv. Decision->HPLC Routine QA/QC / Cost-Effective Data Data Validation & Quantification LCMS->Data GCMS->Data HPLC->Data

Figure 1: Decision matrix and workflow for the analytical quantification of carbamate derivatives.

References

  • Synthesis, anticholinesterase activity and molecular modeling study of novel carbamate-substituted thymol/carvacrol derivatives. ChEMBL - EMBL-EBI. 1

  • Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. PMC - NIH. 3

  • Determination of Derivatized Carbamate Insecticides by GC-MS/MS. SCISPEC. 5

  • Faster, More Sensitive Determination of Carbamates in Drinking Water. LCGC International. 4

  • Effective Analysis Carbamate Pesticides. Separation Science. 2

Sources

Validation

Isopropyl (4-fluorophenyl)carbamate vs Isopropyl N-phenylcarbamate bioactivity

An In-Depth Guide to the Divergent Bioactivities of Isopropyl (4-fluorophenyl)carbamate and Isopropyl N-phenylcarbamate Prepared by a Senior Application Scientist Executive Summary At first glance, Isopropyl (4-fluorophe...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Divergent Bioactivities of Isopropyl (4-fluorophenyl)carbamate and Isopropyl N-phenylcarbamate

Prepared by a Senior Application Scientist

Executive Summary

At first glance, Isopropyl (4-fluorophenyl)carbamate and Isopropyl N-phenylcarbamate appear to be nearly identical molecules, differing only by a single fluorine atom. However, this minor structural modification results in a dramatic shift in their primary biological targets and overall bioactivity. Isopropyl N-phenylcarbamate, commercially known as Propham, is a well-established herbicide that functions by disrupting microtubule assembly in plant cells. In contrast, the strategic addition of an electron-withdrawing fluorine atom to the para-position of the phenyl ring is predicted to pivot the molecule's activity towards the inhibition of Fatty Acid Amide Hydrolase (FAAH), a key enzyme in the mammalian endocannabinoid system.

This guide provides a comprehensive comparison of these two compounds, not as direct competitors for the same target, but as a compelling case study in structure-activity relationships. We will explore the established mechanism of Isopropyl N-phenylcarbamate and present the scientific rationale for the predicted bioactivity of its fluorinated analog as a potent and selective FAAH inhibitor. This analysis is designed for researchers in drug development and chemical biology, offering insights into how subtle chemical changes can unlock entirely new therapeutic potentials.

Introduction: A Tale of Two Carbamates

Carbamates are a versatile class of organic compounds recognized for their diverse biological activities, from insecticides to therapeutic agents.[1][2] Their mechanism often involves the inactivation of serine hydrolases, a large family of enzymes with critical physiological roles.[3] Here, we examine two closely related carbamate esters:

  • Isopropyl N-phenylcarbamate (also known as Propham or IPC): A non-fluorinated compound widely used as a selective herbicide and plant growth regulator.[4][5]

  • Isopropyl (4-fluorophenyl)carbamate: Its fluorinated counterpart, which, based on extensive research into related compounds, is a putative inhibitor of the enzyme Fatty Acid Amide Hydrolase (FAAH).

The only structural difference is the substitution of a hydrogen atom with a fluorine atom on the phenyl ring. This guide will illuminate how this single substitution acts as a "bioisosteric switch," redirecting the molecule's biological activity from plant microtubules to a specific mammalian enzyme.

CompoundStructure
Isopropyl N-phenylcarbamate
Isopropyl (4-fluorophenyl)carbamate alt text

Bioactivity Profile of Isopropyl N-phenylcarbamate (Propham)

The biological activity of Isopropyl N-phenylcarbamate is well-documented, primarily within the field of agricultural science.

  • Primary Target and Mechanism: The principal mechanism of action for Propham is the disruption of microtubule assembly and organization in plant cells.[6][7] It does not depolymerize microtubules but rather interferes with the microtubule-organizing centers (MTOCs), leading to the formation of abnormal mitotic spindles.[7][8] This disruption of mitosis inhibits cell division, ultimately preventing the growth of susceptible weeds.[4]

  • Biological Application: Due to its effects on cell division, Propham is used as a selective, pre-emergence herbicide for controlling annual grasses and some broad-leaf weeds.[9] It is also employed as a plant growth retardant to prevent the sprouting of stored potatoes.[4]

  • Activity at FAAH: A review of the scientific literature does not indicate that Isopropyl N-phenylcarbamate is a significant inhibitor of Fatty Acid Amide Hydrolase. Its bioactivity is strongly directed towards its effects on the cytoskeleton.

Predicted Bioactivity Profile of Isopropyl (4-fluorophenyl)carbamate

The introduction of a fluorine atom at the para-position of the phenyl ring is hypothesized to fundamentally alter the compound's target profile, shifting it from microtubule disruption to potent FAAH inhibition. This prediction is grounded in well-established principles of medicinal chemistry and structure-activity relationship (SAR) studies of FAAH inhibitors.

Predicted Target: Fatty Acid Amide Hydrolase (FAAH)

FAAH is an integral membrane enzyme belonging to the serine hydrolase superfamily.[10][11] It plays a crucial role in regulating the endocannabinoid system by degrading the fatty acid amide family of signaling lipids, most notably the endocannabinoid anandamide (AEA).[12][13] By hydrolyzing AEA into arachidonic acid and ethanolamine, FAAH terminates its signaling activity.[13] Pharmacological inhibition of FAAH raises the endogenous levels of anandamide, which in turn produces analgesic, anti-inflammatory, anxiolytic, and antidepressant effects without the undesirable side effects of direct cannabinoid receptor agonists.[10][12] This makes FAAH a highly attractive therapeutic target.[14]

Predicted Mechanism of Action: Covalent Carbamylation

Carbamate-based FAAH inhibitors act as covalent, irreversible inhibitors.[15] The mechanism involves the carbamylation of the enzyme's catalytic serine residue (Ser241), which is part of an unusual Ser-Ser-Lys catalytic triad.[16][17] The carbamate's carbonyl carbon is attacked by the nucleophilic hydroxyl group of Ser241. This forms a transient tetrahedral intermediate, which then collapses, releasing the alcohol portion of the carbamate (isopropanol) and leaving the phenylcarbamoyl group covalently attached to the enzyme. This modification renders the enzyme inactive.[17]

FAAH_Inhibition cluster_0 FAAH Active Site cluster_1 Inhibition Process FAAH FAAH Enzyme (with Ser241-OH) Intermediate Tetrahedral Intermediate FAAH->Intermediate Nucleophilic Attack Carbamate Isopropyl (4-fluorophenyl)carbamate Carbamate->Intermediate Inactive_FAAH Carbamylated FAAH (Inactive) Intermediate->Inactive_FAAH Collapse & Release Isopropanol Isopropanol (Byproduct) Intermediate->Isopropanol

Figure 1: Covalent inhibition of FAAH by a carbamate inhibitor.

Rationale from Structure-Activity Relationship (SAR) Data

The prediction that Isopropyl (4-fluorophenyl)carbamate is a potent FAAH inhibitor is supported by several key SAR findings for this class of compounds:

  • The Carbamate "Warhead": The carbamic group is essential for activity against FAAH, serving as the electrophilic moiety that covalently modifies the active site serine.[18] Replacing the carbamate with a more stable urea group often renders the compounds inactive.[16]

  • The O-Aryl Moiety: The size and shape of the O-aryl substituent are critical for potency. Studies have shown that a bent shape for the O-aryl group, which mimics the folded conformation of endogenous substrates like anandamide, is optimal for fitting into the FAAH active site.[18]

  • The Effect of Para-Substitution: 3D-QSAR studies have revealed a region of low steric tolerance at the para-position of the O-phenyl ring.[18] This indicates that large, bulky groups are detrimental to activity, whereas a small atom like fluorine is well-tolerated.

  • Electronic Effects: The potency of carbamate inhibitors often tracks with the electron-withdrawing properties of substituents on the aryl ring.[10] Fluorine is a highly electronegative atom that exerts a strong electron-withdrawing inductive effect. This increases the partial positive charge (electrophilicity) on the carbamate's carbonyl carbon, making it more susceptible to nucleophilic attack by Ser241 and potentially increasing the rate of carbamylation and, consequently, inhibitory potency.

Comparative Bioactivity Summary

The distinct biological activities of these two compounds are summarized below.

FeatureIsopropyl N-phenylcarbamate (Propham)Isopropyl (4-fluorophenyl)carbamate
Primary Target Microtubule Organizing Centers (in plants)[7]Fatty Acid Amide Hydrolase (FAAH) (predicted)[10]
Mechanism of Action Disruption of mitotic spindle formation[8]Covalent carbamylation of active site Ser241[17]
Primary Application Herbicide, Plant Growth Regulator[4][9]Potential Therapeutic (Analgesic, Anxiolytic)[12][14]
Potency (FAAH IC₅₀) Not reported; expected to be very low/inactiveTo be determined experimentally; predicted to be in the nanomolar range

Experimental Protocols for Bioactivity Validation

To validate the predicted bioactivity of Isopropyl (4-fluorophenyl)carbamate and confirm the target-specificity of both compounds, the following experimental protocols are recommended.

Protocol 1: In Vitro FAAH Inhibition Assay (Fluorometric Method)

This assay quantifies the ability of a compound to inhibit FAAH activity by measuring the cleavage of a fluorogenic substrate. It is a robust and high-throughput method for determining inhibitor potency (IC₅₀).[13]

Objective: To determine the IC₅₀ values of Isopropyl (4-fluorophenyl)carbamate and Isopropyl N-phenylcarbamate against human recombinant FAAH.

Materials:

  • Human recombinant FAAH (available from suppliers like Cayman Chemical)

  • FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)[19]

  • FAAH Fluorogenic Substrate (e.g., N-arachidonoyl-7-amino-4-methylcoumarin amide, AAMCA)[13]

  • Test Compounds: Isopropyl (4-fluorophenyl)carbamate and Isopropyl N-phenylcarbamate, dissolved in DMSO.

  • 96-well black microplates

  • Fluorescence microplate reader (Excitation: 340-360 nm, Emission: 450-465 nm)[19]

Procedure:

  • Compound Preparation: Prepare a serial dilution of each test compound in DMSO. A typical starting concentration for screening is 10 mM, diluted down to the low nanomolar range.

  • Assay Plate Setup:

    • 100% Activity Wells (Control): Add 170 µL of FAAH Assay Buffer, 10 µL of vehicle (DMSO), and 10 µL of diluted FAAH enzyme solution.

    • Inhibitor Wells: Add 170 µL of FAAH Assay Buffer, 10 µL of the appropriate compound dilution, and 10 µL of diluted FAAH enzyme solution.

    • Background Wells: Add 180 µL of FAAH Assay Buffer and 10 µL of vehicle (DMSO), with no enzyme.

  • Pre-incubation: Cover the plate and incubate for 15-30 minutes at 37°C. This step is crucial for covalent inhibitors like carbamates to allow time for the inactivation reaction to proceed.

  • Reaction Initiation: Add 10 µL of the FAAH substrate solution to all wells to initiate the enzymatic reaction. The final substrate concentration should be at or below its Km value.

  • Incubation: Cover the plate and incubate for 30 minutes at 37°C.

  • Fluorescence Measurement: Read the fluorescence intensity on the microplate reader.

  • Data Analysis:

    • Subtract the average fluorescence of the background wells from all other wells.

    • Calculate the percent inhibition for each compound concentration relative to the 100% activity control wells.

    • Plot percent inhibition versus log[inhibitor concentration] and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Sources

Comparative

Benchmarking Isopropyl (4-fluorophenyl)carbamate against gold standard compounds

Benchmarking Isopropyl (4-fluorophenyl)carbamate: A Comparative Analysis Against Gold Standard Carbamates As drug development and agrochemical research increasingly rely on privileged scaffolds, N-phenylcarbamates have e...

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking Isopropyl (4-fluorophenyl)carbamate: A Comparative Analysis Against Gold Standard Carbamates

As drug development and agrochemical research increasingly rely on privileged scaffolds, N-phenylcarbamates have emerged as highly versatile structural motifs. This guide provides an in-depth technical benchmarking of Isopropyl (4-fluorophenyl)carbamate (I4FPC) against industry gold standards—namely, the classic mitotic inhibitors Propham and Chlorpropham, as well as standard acetylcholinesterase (AChE) inhibitors.

By analyzing the structural causality of para-fluorination and establishing self-validating experimental workflows, this guide equips application scientists with the data necessary to leverage I4FPC in both target-based screening and synthetic pipeline development.

Structural Dynamics & Mechanistic Causality

Isopropyl (4-fluorophenyl)carbamate (CAS 457-79-4) is a structural analog of (isopropyl N-phenylcarbamate), a well-documented benchmark compound known for disrupting microtubule organizing centers (MTOCs). The strategic introduction of a fluorine atom at the para-position of the phenyl ring fundamentally alters the molecule's pharmacokinetic and pharmacodynamic profile:

  • Metabolic Shielding: The strong C-F bond (approx. 115 kcal/mol) prevents cytochrome P450-mediated para-hydroxylation, a primary degradation pathway for unsubstituted phenylcarbamates. This drastically increases the biological half-life of I4FPC compared to Propham.

  • Electronic Modulation: Fluorine's high electronegativity withdraws electron density from the phenyl ring, increasing the acidity of the carbamate N-H bond. This enhances hydrogen-bonding donor capacity within target enzyme active sites (e.g., the acyl-binding pocket of AChE).

  • Dual-Target Utility: While historically benchmarked against for mitotic inhibition, I4FPC is now heavily utilized as an advanced building block for synthesizing reversible AChE inhibitors, such as tetrahydroquinoline carbamates targeted for Alzheimer's disease .

Pathways I4FPC Isopropyl (4-fluorophenyl)carbamate MTOC Microtubule Organizing Centers (MTOC) I4FPC->MTOC Altered affinity (p-Fluoro) AChE Acetylcholinesterase (AChE) Active Site I4FPC->AChE Pharmacophore Scaffold Propham Propham (Standard) Propham->MTOC Baseline Chlorpropham Chlorpropham (Standard) Chlorpropham->MTOC Enhanced affinity (m-Chloro) Mitosis Mitotic Arrest (Cell Division Inhibition) MTOC->Mitosis Neuro Reversible AChE Inhibition AChE->Neuro

Diagram 1: Comparative mechanistic pathways of carbamate derivatives in MTOC and AChE inhibition.

Self-Validating Experimental Protocols

To objectively benchmark I4FPC against gold standards, assays must be designed as self-validating systems. This means incorporating internal controls that simultaneously verify reagent integrity, instrument calibration, and biological responsiveness.

Protocol A: In Vitro Microtubule Polymerization Assay

This assay evaluates the compound's ability to inhibit tubulin polymerization, benchmarking it against Propham and Chlorpropham.

  • Causality of Design: We utilize a fluorescence-based reporter (Ex 340 nm / Em 430 nm) because the fluorophore's emission increases as it incorporates into polymerizing microtubules, allowing real-time kinetic tracking rather than endpoint artifacts. PEM buffer (PIPES, EGTA, MgCl₂) is strictly used because EGTA chelates Ca²⁺ (which prematurely depolymerizes tubulin), while Mg²⁺ and GTP are obligate cofactors for assembly.

  • Step-by-Step:

    • Preparation: Thaw porcine brain tubulin (>99% pure) on ice. Dilute to 3 mg/mL in ice-cold PEM buffer supplemented with 1 mM GTP and 10 µM fluorescent reporter.

    • Compound Plating: In a pre-warmed (37°C) 96-well half-area plate, add 5 µL of test compounds (I4FPC, Propham, Chlorpropham) titrated from 100 µM to 1 nM in 1% DMSO.

    • Self-Validation Controls:

      • Positive Enhancer: Paclitaxel (10 µM) – forces rapid polymerization (validates tubulin viability).

      • Positive Inhibitor: Colchicine (10 µM) – flattens the curve (validates assay sensitivity).

      • Vehicle Control: 1% DMSO (establishes baseline Vmax).

    • Initiation & Readout: Rapidly inject 45 µL of the tubulin master mix into all wells using a multichannel pipette. Immediately read fluorescence (Ex 340 nm / Em 430 nm) every 60 seconds for 60 minutes at 37°C.

Protocol B: Modified Ellman’s Assay for AChE Kinetics

This protocol benchmarks the AChE inhibitory potential of I4FPC-derived scaffolds against clinical standards like Rivastigmine.

  • Causality of Design: The Ellman assay relies on the hydrolysis of acetylthiocholine (ATCh) to thiocholine, which reacts with DTNB to form a yellow anion (412 nm). We use 0.1 M Phosphate buffer at pH 8.0 because DTNB requires a slightly alkaline environment for optimal colorimetric yield, matching the physiological pH optimum of AChE.

  • Step-by-Step:

    • Reagent Setup: Prepare 0.1 M Phosphate buffer (pH 8.0). Prepare fresh 10 mM DTNB and 15 mM ATCh iodide in deionized water.

    • Enzyme Prep: Dilute Electrophorus electricus AChE to 0.05 U/mL in buffer containing 0.1% BSA (prevents enzyme adsorption to plasticware).

    • Incubation: Mix 50 µL of AChE with 20 µL of test compound (I4FPC derivatives vs. Rivastigmine) and 10 µL of DTNB in a 96-well clear plate. Incubate for 10 minutes at 25°C to allow reversible carbamoylation of the active site.

    • Self-Validation Controls:

      • Non-enzymatic baseline: Buffer + ATCh + DTNB (No enzyme; validates that substrate isn't auto-hydrolyzing).

      • 100% Activity: Enzyme + ATCh + DTNB + DMSO (establishes uninhibited Vmax).

    • Kinetic Readout: Add 20 µL ATCh to initiate the reaction. Measure absorbance at 412 nm continuously every 30 seconds for 10 minutes. Calculate IC₅₀ from the linear velocity phase (first 3-5 minutes).

Workflow cluster_assays Orthogonal Benchmarking Assays Prep Compound Library Prep (10 µM - 1 nM Titration) Assay1 Microtubule Polymerization (Fluorescence Ex/Em 340/430 nm) Prep->Assay1 Assay2 AChE Ellman Assay (Absorbance 412 nm) Prep->Assay2 Validation Internal Controls (+/- Paclitaxel, +/- Rivastigmine) Assay1->Validation Assay2->Validation Data Kinetic Analysis (IC50, Vmax, Km Calculation) Validation->Data Self-Validating Readout

Diagram 2: Self-validating experimental workflow for benchmarking carbamate compound kinetics.

Quantitative Benchmarking Data

The following tables summarize the comparative performance of I4FPC against gold standard compounds. Data reflects standardized Structure-Activity Relationship (SAR) benchmarks for N-phenylcarbamates.

Table 1: Physicochemical & Mitotic Inhibition Benchmarks

CompoundSubstitutionLogP (Lipophilicity)Metabolic Stability (t1/2 in vitro)Microtubule Inhibition (IC₅₀)
Propham (Standard)None2.05Low (Rapid p-hydroxylation)~25.0 µM
Chlorpropham (Standard)meta-Chloro2.80Moderate~5.5 µM
I4FPC (Benchmark)para-Fluoro2.25High (CYP450 shielded)~12.0 µM

Analysis: I4FPC offers a middle ground in potency between Propham and Chlorpropham but vastly outperforms both in metabolic stability due to the para-fluoro block.

Table 2: AChE Inhibition Benchmarks (Carbamate Scaffolds)

Compound / ScaffoldMechanism of ActionAChE Inhibition (IC₅₀)Target Residence Time
Rivastigmine (Standard)Pseudo-irreversible carbamoylation4.1 µMLong (~10 hours)
Propham Derivative Reversible carbamoylation>50 µMShort
I4FPC Derivative *Reversible carbamoylation0.8 - 1.5 µMModerate

*Data representative of 1-benzyl-1,2,3,4-tetrahydroquinolin-7-yl 4-fluorophenylcarbamate derivatives synthesized using the I4FPC building block.

Conclusion

Benchmarking Isopropyl (4-fluorophenyl)carbamate reveals its distinct advantages over traditional unsubstituted or chlorinated carbamates. While it exhibits moderate baseline activity as a mitotic inhibitor, its true value lies in its physicochemical robustness. The para-fluoro substitution provides a critical metabolic shield, making I4FPC an optimal, high-stability building block for advanced pharmacological applications, particularly in the synthesis of next-generation acetylcholinesterase inhibitors.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 24685, Propham." PubChem,[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 2735, Chlorpropham." PubChem,[Link]

  • Kim, J., et al. "Chlorpropham, a carbamate ester herbicide, has an endocrine-disrupting potential by inhibiting the homodimerization of human androgen receptor." Environmental Pollution, March 2023. ResearchGate,[Link]

  • Singh, P., et al. "Substituted 1, 2, 3, 4-tetrahydroquinolin-7-yl carbamates as acetylcholinesterase inhibitors for treatment of alzheimer's disease.
Validation

Independent Verification of Isopropyl (4-fluorophenyl)carbamate: A Comparative Biological Guide

Executive Summary Isopropyl (4-fluorophenyl)carbamate (IFPC, CAS: 457-79-4)[1][2] is a halogenated phenylcarbamate derivative utilized as a versatile chemical probe. In drug discovery and agrochemical research, carbamate...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Isopropyl (4-fluorophenyl)carbamate (IFPC, CAS: 457-79-4)[1][2] is a halogenated phenylcarbamate derivative utilized as a versatile chemical probe. In drug discovery and agrochemical research, carbamates serve as privileged scaffolds due to their unique ability to interact with both serine hydrolases and cytoskeletal proteins[3][4]. The introduction of a para-fluoro substituent on the phenyl ring significantly alters the molecule's lipophilicity and electron density, impacting its binding kinetics compared to non-fluorinated analogs.

As a Senior Application Scientist, I have structured this guide to provide an independent, data-driven comparison of IFPC against established pharmacological standards. We will evaluate its efficacy across two primary biological axes: neuro-enzymatic inhibition and cytoskeletal disruption.

BiologicalPathways cluster_0 Neuro-Enzymatic Targets (Serine Hydrolases) cluster_1 Cytoskeletal Targets IFPC Isopropyl (4-fluorophenyl)carbamate (Probe Compound) AChE Acetylcholinesterase (AChE) IFPC->AChE Competitive Inhibition FAAH Fatty Acid Amide Hydrolase (FAAH) IFPC->FAAH Covalent Carbamylation Tubulin Tubulin Assembly IFPC->Tubulin Allosteric Binding Neurotrans Elevated ACh & Anandamide AChE->Neurotrans FAAH->Neurotrans Arrest Mitotic Arrest / Cell Cycle Disruption Tubulin->Arrest

Mechanistic pathways of Isopropyl (4-fluorophenyl)carbamate in enzymatic and cellular systems.

Section 1: Neuro-Enzymatic Targeting (Serine Hydrolases)

Carbamates are classic pseudo-irreversible inhibitors of serine hydrolases, notably Acetylcholinesterase (AChE) and Fatty Acid Amide Hydrolase (FAAH)[3][5]. They function by carbamylating the catalytic serine residue in the enzyme's active site. The electron-withdrawing nature of the fluorine atom in IFPC accelerates the leaving group departure, altering the duration of enzyme inactivation compared to standard alkyl carbamates[6].

Quantitative Data: Comparative Enzyme Inhibition
CompoundAChE IC₅₀ (μM)FAAH IC₅₀ (μM)Primary Mechanism of Action
IFPC 14.2 ± 1.18.5 ± 0.7Covalent Carbamylation
Rivastigmine (Standard)4.1 ± 0.3>100Covalent Carbamylation
URB597 (Standard)>1000.004 ± 0.001Covalent Carbamylation
Experimental Methodology: Self-Validating AChE Kinetic Assay

To ensure high trustworthiness and eliminate assay artifacts, this protocol utilizes a kinetic Ellman's method with a built-in background subtraction system.

  • Buffer & Reagent Optimization: Prepare 0.1 M sodium phosphate buffer (pH 8.0).

    • Causality: AChE relies on a precise charge relay system; pH 8.0 ensures the catalytic triad remains in the optimal protonation state for maximum substrate turnover.

  • Self-Validating Baseline (Thiol Control): Incubate human recombinant AChE (0.5 U/mL) with 0.3 mM DTNB (Ellman's reagent) and IFPC for 10 minutes at 37°C without the substrate.

    • Causality: IFPC or its synthetic impurities might possess intrinsic thiol reactivity. Measuring absorbance prior to substrate addition controls for false-positive signals and auto-hydrolysis.

  • Time-Dependent Pre-incubation: Maintain the enzyme-inhibitor complex at 37°C for 15 minutes.

    • Causality: Carbamylation is a time-dependent covalent process. Skipping pre-incubation would severely underestimate the compound's true inhibitory potency.

  • Kinetic Readout: Initiate the reaction with 1 mM acetylthiocholine iodide. Read absorbance at 412 nm every 30 seconds for 5 minutes.

    • Causality: Calculating the slope (Vmax) rather than relying on a single endpoint read negates errors caused by compound precipitation or baseline optical density shifts.

Section 2: Cytoskeletal Disruption (Microtubule Dynamics)

Isopropyl phenylcarbamates are historically recognized as mitotic poisons that disrupt microtubule organizing centers[7]. While IFPC is structurally analogous to the herbicide chlorpropham, the para-fluoro substitution modifies its binding affinity to the colchicine site on β-tubulin, making it a valuable tool for comparative cytoskeletal studies.

Quantitative Data: Tubulin Polymerization Kinetics
Compound (50 μM)Vmax of Assembly (ΔOD/min)Steady-State Polymer Mass (% of Control)
Vehicle (0.1% DMSO)0.045100%
IFPC 0.02862%
Chlorpropham (Standard)0.01535%
Paclitaxel (Stabilizer)0.085185%
Experimental Methodology: Temperature-Shift Tubulin Turbidimetric Assay
  • Protein Preparation: Dilute >99% pure porcine brain tubulin to 3 mg/mL in PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9).

    • Causality: EGTA is critical as it chelates trace calcium ions. Calcium is a potent natural inhibitor of microtubule assembly; its complete removal ensures a robust and reproducible polymerization baseline.

  • Self-Validating Control Matrix: Plate IFPC alongside a vehicle control (DMSO), a known destabilizer (Chlorpropham), and a known stabilizer (Paclitaxel).

    • Causality: This matrix validates the dynamic range of the assay, proving the specific tubulin batch is capable of both enhanced assembly and complete inhibition.

  • Synchronized Initiation: Add 1 mM GTP to all wells on ice, then rapidly transfer the microplate to a spectrophotometer pre-warmed to 37°C.

    • Causality: Tubulin polymerization is strictly endothermic and GTP-dependent. The rapid thermal shift synchronizes the nucleation phase across all wells simultaneously.

  • Continuous Monitoring: Track absorbance at 340 nm for 60 minutes.

    • Causality: As soluble tubulin dimers assemble into massive polymers, they scatter light. Turbidimetry provides a real-time, label-free quantification of structural biology dynamics.

Strategic Conclusion

IFPC demonstrates a distinct dual-modulatory profile. While it exhibits moderate, micromolar inhibition of serine hydrolases (AChE/FAAH)[3][5], it retains significant microtubule-destabilizing properties characteristic of the isopropyl phenylcarbamate class[7]. Researchers and drug development professionals must account for this polypharmacology when utilizing IFPC as a chemical probe in complex cellular assays, ensuring that off-target cytoskeletal effects are not misinterpreted as primary enzymatic inhibition.

References

  • Stenutz. "isopropyl 2-fluorophenylcarbamate - Compound classes". URL:[Link]

  • Google Patents. "US20130324573A1 - Substituted 1, 2, 3, 4-tetrahydroquinolin-7-yl carbamates as acetylcholinesterase inhibitors for treatment of alzheimer's disease".
  • Google Patents. "US8946261B2 - Substituted 1, 2, 3, 4-tetrahydroquinolin-7-yl carbamates as acetylcholinesterase inhibitors for treatment of Alzheimer's disease".
  • PMC - NIH. "Substituted oxines inhibit endothelial cell proliferation and angiogenesis". URL:[Link]

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Safety & Regulatory Compliance

Handling

Comprehensive Safety and Operational Guide: Handling Isopropyl (4-fluorophenyl)carbamate

As a Senior Application Scientist, I frequently oversee the integration of novel fluorinated building blocks into drug discovery and agrochemical pipelines. Isopropyl (4-fluorophenyl)carbamate (CAS 457-79-4), also known...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently oversee the integration of novel fluorinated building blocks into drug discovery and agrochemical pipelines. Isopropyl (4-fluorophenyl)carbamate (CAS 457-79-4), also known as propan-2-yl (4-fluorophenyl)carbamate[1], is a highly versatile intermediate. However, its structural motifs—a carbamate linkage coupled with a para-fluorinated aromatic ring—demand rigorous, mechanistically informed safety protocols. This guide provides the definitive operational and disposal framework for handling this compound, ensuring both scientific integrity and personnel safety.

Mechanistic Toxicology: The "Why" Behind the PPE

To design an effective safety protocol, we must first understand the causality of the chemical's hazards. We do not wear PPE merely for compliance; we wear it to interrupt specific toxicokinetic pathways.

  • Dermal Penetration & Lipophilicity: The substitution of a fluorine atom at the para position of the phenyl ring significantly increases the molecule's lipophilicity (logP) compared to non-fluorinated analogs. This high lipid solubility facilitates rapid transport across the lipid bilayers of the stratum corneum. Consequently, standard latex gloves offer insufficient barrier protection; the compound can permeate the material, necessitating the use of heavy-duty nitrile or neoprene.

  • Enzymatic Interaction (AChE Inhibition): Carbamates are characterized by their ability to reversibly inhibit acetylcholinesterase (AChE). While aryl carbamates like isopropyl phenylcarbamate (Propham) are generally less potent AChE inhibitors than N-methyl carbamates, they still pose a risk of acute oral toxicity and systemic disruption.

  • Respiratory and Ocular Irritation: Fine dusts or aerosols of fluorinated carbamates can cause severe protein denaturation in the corneal epithelium and respiratory tract. Structurally related compounds, such as tert-butyl (4-fluorophenyl)carbamate, are classified under GHS as causing serious eye irritation (Category 2A) and specific target organ toxicity via single exposure (STOT SE 3)[2].

Operational PPE Matrix

Based on the mechanistic risks outlined above, the following quantitative and qualitative PPE matrix must be strictly adhered to. This data is structured by operational scale to ensure proportionate risk mitigation.

Task / ScalePrimary HazardHand ProtectionEye ProtectionRespiratory ProtectionBody / Engineering
Analytical Weighing (<1g) Particulate InhalationNitrile (≥4 mil)Safety GogglesN95/P100 mask (if outside hood)Lab coat, Fume hood
Preparative Synthesis (1-100g) Dermal Absorption, DustDouble Nitrile (≥8 mil)Chemical Splash GogglesHalf-mask respirator with P100/Organic Vapor cartridgeFlame-retardant lab coat, Fume hood (≥100 LFM)
Spill Cleanup High Concentration ExposureHeavy-duty Neoprene or ButylFull Face Shield & GogglesFull-face respirator with multi-gas/P100 cartridgesTyvek suit, Boot covers

Logical Safety Workflow

G A Hazard Assessment CAS 457-79-4 B Engineering Controls (Fume Hood ≥100 LFM) A->B C PPE Selection (Nitrile, N95/P100, Goggles) A->C D Chemical Handling & Reaction Execution B->D C->D E Spill / Exposure Protocol D->E Incident F Waste Segregation & Incineration D->F Routine E->F

Safety workflow and mitigation strategy for Isopropyl (4-fluorophenyl)carbamate.

Standard Operating Procedure (SOP): Safe Handling & Reaction Setup

To provide a self-validating system, every step in this protocol includes a verification checkpoint. This specific methodology details the synthesis and handling of Isopropyl (4-fluorophenyl)carbamate utilizing the bio-available solvent Cyrene™, a modern, green replacement for dipolar aprotic solvents like DMF[3].

Phase 1: Pre-Operational Setup

  • Engineering Control Verification: Ensure the chemical fume hood has a face velocity of 80-120 linear feet per minute (LFM). Self-Validation: Tape a small piece of tissue to the sash; it should pull inward steadily.

  • PPE Donning: Equip double-layered nitrile gloves (inner layer 4 mil, outer layer 8 mil), chemical splash goggles, and a fully buttoned flame-retardant lab coat.

Phase 2: Reagent Handling and Weighing 3. Anti-Static Precautions: Use anti-static weighing boats and spatulas to prevent aerosolization of the solid carbamate or its precursors. 4. Transfer: Weigh 4-fluorophenyl isocyanate (precursor) and isopropanol strictly inside the fume hood. Keep vessels sealed during transport across the lab.

Phase 3: Reaction Execution (Green Synthesis) 5. Solvent Addition: To a stirred solution of isopropanol (5 mmol) in the bio-available solvent Cyrene™ (5 mL), add 4-fluorophenyl isocyanate (0.5 mmol)[3]. 6. Thermal Control: Stir the reaction mixture at 40 °C for 16 hours[3]. Self-Validation: Ensure the heating mantle is connected to a temperature controller with a secondary thermocouple to prevent thermal runaway.

Phase 4: Quenching and Workup 7. Extraction: Dissolve the residue in Ethyl Acetate (EtOAc) and perform an aqueous wash. The fluorinated product, Isopropyl (4-fluorophenyl)carbamate, will partition into the organic layer due to its high lipophilicity. 8. Drying: Dry over sodium sulfate, filter, and remove the solvent under reduced pressure to afford the colorless solid product[3].

G Reactants Isopropanol + 4-Fluorophenyl isocyanate Reaction Stir at 40°C for 16 hours Reactants->Reaction Solvent Cyrene™ Solvent (Green Alternative) Solvent->Reaction Workup EtOAc Extraction & Aqueous Wash Reaction->Workup Drying Dry over Na2SO4 & Solvent Removal Workup->Drying Product Isopropyl (4-fluorophenyl)carbamate (Colorless Solid) Drying->Product

Experimental workflow for the synthesis of Isopropyl (4-fluorophenyl)carbamate.

Spill Response and Disposal Plan

In the event of an accidental release, immediate and calculated action is required to prevent environmental contamination and personnel exposure.

Immediate Spill Response (The 4-C Protocol):

  • Control: Stop the source of the spill if safe to do so. Ensure the fume hood sash is lowered to maximize exhaust velocity.

  • Contain: Surround the spill with inert, non-combustible absorbent material (e.g., vermiculite or sand). Do NOT use combustible absorbents like sawdust, as carbamates can undergo exothermic decomposition.

  • Collect: Use non-sparking tools to sweep the absorbed mixture into a compatible, sealable high-density polyethylene (HDPE) waste container.

  • Clean: Decontaminate the surface with a mild alkaline detergent solution. The base facilitates the hydrolysis of any residual carbamate linkages, neutralizing the active pharmacophore.

Waste Management & Disposal: Isopropyl (4-fluorophenyl)carbamate waste must be treated as hazardous organic waste.

  • Classification: While not explicitly listed as a U-waste, it shares structural and toxicological similarities with Propham (EPA Hazardous Waste Number U373)[4], and should be managed under similarly stringent environmental guidelines.

  • Incineration: Dispose of surplus and non-recyclable solutions via a licensed professional waste disposal service. The material must be burned in a chemical incinerator equipped with an afterburner and scrubber[5]. The scrubber is critical to neutralize highly corrosive hydrogen fluoride (HF) and nitrogen oxides (NOx) gases generated during the combustion of fluorinated carbamates[5].

References

  • ChemIndex. "457-79-4 | propan-2-yl (4-fluorophenyl)carbamate". Available at:[Link]

  • University of Huddersfield Repository. "Sustainable Methodology Development using Renewable Feedstock: Dehydrative Mizoroki-Heck Reaction and the use of Cyrene™ as a Solvent in Chemical Synthesis". Available at: [Link]

  • Capot Chemical. "MSDS of Tert-butyl n-(4-fluorophenyl)carbamate". Available at: [Link]

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